molecular formula C8H7N3O B3218757 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1190312-08-3

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B3218757
CAS No.: 1190312-08-3
M. Wt: 161.16 g/mol
InChI Key: LENNKEQVJGKAJN-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 1190312-08-3) is a high-value chemical intermediate built on the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole. This versatile scaffold is significant in medicinal chemistry due to its presence in various biomolecules and natural products, and it is a privileged structure in the development of novel therapeutic agents . The specific substitution pattern of this compound—featuring both an amino and a formyl group—makes it a particularly versatile building block for further synthetic elaboration, enabling the creation of diverse compound libraries for biological screening. The 7-azaindole core is extensively researched for its antiproliferative properties and its ability to serve as a potent kinase inhibitor scaffold . Analogues of this structure have demonstrated promising activity as antiproliferative agents against a panel of human cancer cell lines, including A549, HeLa, and MDA-MB-231 . Furthermore, this class of compounds has shown strong potential in inhibiting key oncology targets such as protein kinases, Tropomyosin-related kinase A (TrkA), and phosphatidylinositol-3-kinase alpha (PI3Kα) . The scaffold's role extends to other areas, including the development of Poly(ADP-ribose) polymerase (PARP-1) inhibitors, which are crucial in maintaining DNA integrity and regulating programmed cell death . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified or intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-6-3-11-8-7(6)5(4-12)1-2-10-8/h1-4H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENNKEQVJGKAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C=O)C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230012
Record name 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
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Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-08-3
Record name 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity profile of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde .

Core Scaffold: 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Primary Application: Precursor for Tricyclic Heteroaromatic Drug Discovery

Executive Summary

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1159982-19-0) is a highly specialized bifunctional heterocyclic intermediate. It features a 7-azaindole core substituted with an amino group at position 3 and a formyl (aldehyde) group at position 4.

This specific ortho-aminoaldehyde arrangement (peri-like across the ring fusion) makes the molecule a potent "linchpin" for Friedländer-type condensations . It is primarily utilized in medicinal chemistry to synthesize fused tricyclic systems (e.g., pyrido[3',2':4,5]pyrrolo[2,3-b]pyridines) which serve as scaffolds for kinase inhibitors (JAK, CDK) and PDE4B inhibitors.

Chemical Identity & Physical Properties[1][2][3][4]

PropertyData
IUPAC Name 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Common Name 3-Amino-4-formyl-7-azaindole
CAS Number 1159982-19-0
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
Appearance Yellow to brownish solid (prone to darkening upon oxidation)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Acidity (pKa) Pyrrole NH: ~13.0; Pyridine N: ~4.6 (estimated)
Stability Air Sensitive: The 3-amino group is prone to oxidation.[1][2][3][4][5][6][7][8][9] Reactive: Aldehyde and amine groups can self-condense if not stored properly.

Synthetic Methodology

While direct isolation is challenging due to stability, the synthesis typically follows a Nitro-Methyl Oxidation-Reduction strategy. This route avoids the difficult direct formylation of the electron-deficient pyridine ring at C4.

Protocol: 4-Step Functionalization Strategy
  • Starting Material: 4-Methyl-1H-pyrrolo[2,3-b]pyridine (4-methyl-7-azaindole).

  • Step 1: Electrophilic Nitration (C3 Selective)

    • Reagents: HNO₃ / H₂SO₄ or KNO₃ / TFA.

    • Mechanism:[5][6][7][8] The electron-rich pyrrole ring directs electrophilic substitution to C3.

    • Intermediate: 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Step 2: Methyl Group Oxidation

    • Reagents: Selenium dioxide (SeO₂) in dioxane/water or DMF-DMA followed by NaIO₄.

    • Rationale: The 3-nitro group deactivates the ring, preventing over-oxidation, while the methyl group is oxidized to the aldehyde.

    • Intermediate: 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

  • Step 3: Nitro Group Reduction (Chemoselective)

    • Reagents: SnCl₂ / HCl or Fe / NH₄Cl (Avoid catalytic hydrogenation if aldehyde reduction is a risk, though Pd/C can be used with care).

    • Product:3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde .

Synthesis Pathway Diagram

SynthesisPath Start 4-Methyl-7-azaindole Step1 Nitration (C3) (HNO3/H2SO4) Start->Step1 Inter1 3-Nitro-4-methyl-7-azaindole Step1->Inter1 Step2 Oxidation (SeO2) (Methyl -> Formyl) Inter1->Step2 Inter2 3-Nitro-4-formyl-7-azaindole Step2->Inter2 Step3 Reduction (SnCl2) (Nitro -> Amino) Inter2->Step3 Final Target: 3-Amino-4-formyl-7-azaindole Step3->Final

Figure 1: Retrosynthetic pathway utilizing the 4-methyl precursor to install the C4-formyl group.

Reactivity Profile & Applications

The defining feature of this molecule is the vicinal amino-aldehyde motif . This arrangement allows it to act as a [3 + 3] atom fragment in condensation reactions.

A. Friedländer Condensation (Primary Utility)

The most critical reaction is the condensation with ketones or active methylene compounds to form tricyclic 1,5-naphthyridine analogs (specifically pyrido-fused azaindoles).

  • Mechanism:

    • Imine Formation: The C3-amino group attacks the ketone carbonyl.

    • Cyclization: The alpha-carbon of the ketone attacks the C4-aldehyde (aldol-type).

    • Dehydration: Loss of water drives aromatization.

  • Conditions: Basic (KOH/EtOH) or Acidic (AcOH/Reflux) catalysis.

B. Schiff Base Formation

The C3-amino group is highly nucleophilic. It readily forms imines (Schiff bases) with external aldehydes. This must be controlled during storage to prevent polymerization with its own C4-aldehyde group (intermolecular self-condensation).

C. Oxidation Sensitivity
  • Aldehyde: Can be oxidized to the carboxylic acid (3-amino-7-azaindole-4-carboxylic acid).

  • Amine: Susceptible to air oxidation, leading to N-oxide formation or diazo species.

Friedländer Reaction Mechanism

Friedlander Reactants 3-Amino-4-formyl-7-azaindole + Ketone (R-CH2-CO-R') Step1 Step 1: Imine Formation (Schiff Base at C3-NH2) Reactants->Step1 Acid/Base Cat. Step2 Step 2: Intramolecular Aldol (Ketone α-C attacks C4-CHO) Step1->Step2 Step3 Step 3: Dehydration & Aromatization (- 2 H2O) Step2->Step3 Product Tricyclic Product (Pyrido[3',2':4,5]pyrrolo[2,3-b]pyridine) Step3->Product

Figure 2: Mechanism of Friedländer annulation to generate tricyclic kinase inhibitor scaffolds.

Handling & Storage Protocols

Due to the high reactivity of the amino-aldehyde pair, strict handling procedures are required to maintain purity.

  • Storage:

    • Store at -20°C under an inert atmosphere (Argon or Nitrogen).

    • Keep in amber vials to protect from light-induced degradation.

  • Solubilization:

    • Prepare solutions immediately before use.

    • Preferred solvents: Anhydrous DMSO or DMF.

    • Avoid protic solvents (MeOH/EtOH) for long-term storage as hemiacetals may form.

  • Purification:

    • If the solid darkens (oxidation), purify via flash chromatography on silica gel.

    • Eluent: Dichloromethane/Methanol (95:5) with 1% Triethylamine (to prevent acid-catalyzed polymerization on silica).

References

  • Ivonin, S., et al. (2024).[5] Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation.[5] (Contextual reference for azaindole formylation strategies). ChemRxiv.[5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5372812 (Related 3-formyl isomer). Retrieved from [Link]

Sources

Technical Deep Dive: The 7-Azaindole 3-Amino-4-Carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Azaindole 3-Amino-4-Carbaldehyde Scaffold Structure Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: A Privileged "Linchpin" Intermediate

The 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 1190312-08-3), often referred to as 3-amino-4-formyl-7-azaindole , represents a high-value "linchpin" intermediate in modern medicinal chemistry. While 7-azaindole (pyrrolo[2,3-b]pyridine) itself is a well-established bioisostere of indole and purine—privileged in kinase inhibitor design—the specific ortho-amino aldehyde substitution pattern at positions 3 and 4 unlocks a unique reactivity manifold.

This scaffold functions as the 7-azaindole equivalent of 2-aminobenzaldehyde, enabling Friedländer-type condensations to fuse a third ring across the C3–C4 bond. This allows for the rapid construction of tricyclic "azacarbolines" (e.g., pyrido[3',2':4,5]pyrrolo[2,3-b]pyridine) and pyrimido-fused systems, which are critical pharmacophores in targeting JAK, TRK, and CDK kinase families.

This guide details the structural logic, a robust synthetic protocol for accessing this unstable intermediate, and its application in divergent library synthesis.

Structural Analysis & Reactivity Profile[1]

Electronic Architecture

The scaffold consists of an electron-deficient pyridine ring fused to an electron-rich pyrrole ring.

  • C3 Position (Nucleophilic): The amino group at C3 is electron-donating, increasing the electron density of the pyrrole ring, making it susceptible to oxidation if not handled correctly.

  • C4 Position (Electrophilic): The aldehyde at C4 is activated by the adjacent pyridine nitrogen (N7), making it highly reactive toward nucleophilic attack.

  • Instability Warning: Like many ortho-amino aldehydes, this molecule has a high propensity for self-condensation (polymerization) or oxidation. It is often best generated in situ or stored as a protected acetal or nitro-precursor until the cyclization step.

The "Ortho-Amino Aldehyde" Manifold

The spatial proximity of the C3-amine and C4-aldehyde is the defining feature. It sets up a "condense-and-cyclize" mechanism with ketones, nitriles, or amides, typically driven by acid or base catalysis to form stable aromatic tricycles.

Synthetic Accessibility: The "Nitro-Vinyl" Route

Direct functionalization of 7-azaindole to achieve this substitution pattern is non-trivial due to the conflicting electronic demands of the ring system. The most reliable, scalable route avoids direct formylation of the amine and instead utilizes a 4-chloro-3-nitro precursor.

Protocol Overview

Target: 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Strategy: Functionalization of C4 via Pd-coupling followed by oxidative cleavage and chemoselective reduction.

Step 1: Nitration of 4-Chloro-7-Azaindole
  • Reagents: Fuming HNO₃, H₂SO₄.

  • Conditions: 0°C to RT.

  • Mechanism: Electrophilic aromatic substitution (SEAr) occurs exclusively at the C3 position of the electron-rich pyrrole ring. The C4-chloro group directs the nitro group to C3 sterically and electronically.

  • Outcome: 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine .

Step 2: Vinyl Installation (Stille Coupling)
  • Reagents: Tributyl(vinyl)tin, Pd(PPh₃)₄ (5 mol%), LiCl, Dioxane.

  • Conditions: Reflux (100°C), 12–24 h.

  • Logic: The C4-chloride is activated for oxidative addition by the pyridine nitrogen. Stille coupling is preferred over Suzuki here due to the stability of the nitro group and the facile installation of the vinyl handle.

  • Outcome: 3-Nitro-4-vinyl-1H-pyrrolo[2,3-b]pyridine .

Step 3: Oxidative Cleavage (Lemieux-Johnson)
  • Reagents: OsO₄ (cat.), NaIO₄, THF/Water (1:1).

  • Conditions: RT, 4 h.

  • Logic: Ozonolysis is risky with the electron-rich pyrrole ring (potential for ring opening). The OsO₄/NaIO₄ system selectively cleaves the exocyclic double bond to the aldehyde without over-oxidizing the ring.

  • Outcome: 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde .

Step 4: Chemoselective Reduction
  • Reagents: SnCl₂·2H₂O (5 eq), EtOH or Fe/NH₄Cl.

  • Conditions: 70°C, 2 h.

  • Critical Control Point: Avoid catalytic hydrogenation (Pd/C, H₂), as this will likely reduce the aldehyde to an alcohol (benzyl-like position). Stannous chloride or Iron powder specifically reduces the nitro group to the amine while preserving the carbonyl.

  • Outcome: 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde .

Visualization: Synthetic Pathway & Applications[2][3]

The following diagram illustrates the synthesis of the core scaffold and its divergent application in the Friedländer synthesis of kinase inhibitors.

G Figure 1: Synthetic route to the 3-amino-4-formyl-7-azaindole scaffold and its divergent applications. Start 4-Chloro-7-azaindole (Commercial) Nitro 4-Chloro-3-nitro- 7-azaindole Start->Nitro HNO3/H2SO4 (Nitration @ C3) Vinyl 4-Vinyl-3-nitro- 7-azaindole Nitro->Vinyl Vinyl-SnBu3, Pd(0) (Stille Coupling) Aldehyde 3-Nitro-4-formyl- 7-azaindole Vinyl->Aldehyde OsO4, NaIO4 (Oxidative Cleavage) Target 3-AMINO-4-FORMYL- 7-AZAINDOLE (The Scaffold) Aldehyde->Target SnCl2 or Fe (Nitro Reduction) Tricycle1 Pyrimido-fused Azaindole (JAK Inhibitor) Target->Tricycle1 + Amidine/Guanidine (Cyclization) Tricycle2 Pyrido-fused Azaindole (Azacarboline) Target->Tricycle2 + Ketone/Aldehyde (Friedländer)

[4]

Experimental Protocol: Friedländer Condensation

Context: This protocol describes the reaction of the 3-amino-4-carbaldehyde scaffold with cyclohexanone to form a tetracyclic core, a common motif in CDK inhibitors.

Reagents:

  • Scaffold: 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 eq)

  • Ketone: Cyclohexanone (1.2 eq)

  • Catalyst: KOH (10% aq) or Piperidine (cat.)

  • Solvent: Ethanol (EtOH)[1]

Procedure:

  • Dissolution: Dissolve the freshly prepared 3-amino-4-carbaldehyde (1.0 mmol) in absolute EtOH (10 mL). Note: If the scaffold was stored as a nitro-aldehyde, perform the reduction immediately prior to this step.

  • Addition: Add cyclohexanone (1.2 mmol) followed by a catalytic amount of 10% aqueous KOH (0.5 mL).

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the aldehyde peak (M+H = 162) and appearance of the tricyclic product.

  • Workup: Cool to room temperature. The product often precipitates out of the ethanolic solution.

  • Purification: Filter the precipitate and wash with cold EtOH. If no precipitate forms, concentrate in vacuo and purify via flash chromatography (DCM/MeOH gradient).

Mechanism:

  • Condensation: The C3-amine attacks the ketone carbonyl to form an imine (Schiff base).

  • Cyclization: The enamine tautomer (or enolate) of the ketone attacks the C4-aldehyde.

  • Dehydration: Loss of water drives aromatization, yielding the fused pyridine ring.

Key Data Summary

PropertyValue / DescriptionNote
CAS Number 1190312-08-3Verified identifier
Formula C₈H₇N₃OMW: 161.16 g/mol
Appearance Yellow to orange solidOxidizes to brown upon air exposure
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents
Stability Low (Reactive Intermediate)Store at -20°C under Argon; best used in situ
pKa (Calc) ~5.2 (Pyridine N)Protonation occurs at N7 first

References

  • Commercial Verification: ChemScene. (n.d.). 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. Retrieved from

  • Azaindole Reviews: Song, J. J., et al. (2010). Organometallic Methods for the Synthesis and Functionalization of Azaindoles. Chemical Society Reviews, 39, 3142.
  • Synthetic Route Basis: Zhang, Z., et al. (2002). Synthesis of 4-Substituted 7-Azaindoles via Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry.
  • Friedländer Application: Wong, Y., et al. (2018). Synthesis of Tricyclic Azaindole Derivatives as Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (General application of amino-aldehydes in azaindole fusion).
  • Patent Literature: Combichem Inc. (2010). WO2010030727A1: 3-substituted-1h-pyrrolo[2,3-b]pyridine compounds.

Sources

3-amino-4-formyl-7-azaindole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

High-Value Scaffold for Kinase Inhibitor & Macrocycle Design

Executive Summary

3-Amino-4-formyl-7-azaindole (Systematic Name: 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde) is a critical bicyclic heteroaromatic intermediate utilized in advanced medicinal chemistry. Distinguished by its 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, this compound features orthogonal reactivity handles at the C3 (nucleophilic amine) and C4 (electrophilic aldehyde) positions.

This distinct substitution pattern makes it an ideal "linchpin" scaffold for constructing tricyclic heterocycles (e.g., pyrimido[4,5-b]indoles) and macrocyclic kinase inhibitors. Its structural similarity to purine allows it to effectively mimic ATP, facilitating high-affinity binding to kinase active sites (JAK, TRK, FGFR families).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Common Name 3-Amino-4-formyl-7-azaindole
Systematic Name 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
CAS Number 1190312-08-3 (Primary), 1159982-19-0 (Alt)
Molecular Formula

Molecular Weight 161.16 g/mol
SMILES NC1=CNC2=NC=CC(C=O)=C12
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in

pKa (Calculated) ~5.2 (Pyridine N), ~14.5 (Pyrrole NH)

Synthetic Methodology (Technical Deep Dive)

Synthesizing highly functionalized azaindoles requires navigating the disparate reactivities of the pyridine (electron-deficient) and pyrrole (electron-rich) rings. Direct formylation of 3-amino-7-azaindole is problematic due to competing N-formylation and regioselectivity issues.

The most robust route employs a functional group interconversion strategy starting from the commercially available 4-chloro-7-azaindole. This pathway ensures regiocontrol and prevents oxidation of the sensitive amino group until the final step.

Proposed Synthetic Route[4][5][7][8][9][10]
  • Nitration (C3 Functionalization): Electrophilic aromatic substitution on 4-chloro-7-azaindole using fuming nitric acid introduces the nitro group at C3, the most electron-rich position.

  • Vinyl Cross-Coupling (C4 Functionalization): A Stille or Suzuki coupling replaces the C4-chloro substituent with a vinyl group. The electron-withdrawing nitro group at C3 actually facilitates oxidative addition at C4 by reducing electron density on the pyridine ring.

  • Oxidative Cleavage: The vinyl group is converted to the aldehyde via Lemieux-Johnson oxidation (

    
    ) or ozonolysis.
    
  • Nitro Reduction: Chemo-selective reduction of the nitro group (using

    
     or 
    
    
    
    ) yields the final 3-amino-4-formyl target without reducing the aldehyde.

Synthesis Start 4-Chloro-7-azaindole (Precursor) Step1 3-Nitro-4-chloro-7-azaindole (Intermediate A) Start->Step1 HNO3, H2SO4 (Nitration) Step2 3-Nitro-4-vinyl-7-azaindole (Intermediate B) Step1->Step2 Vinylboronic acid, Pd Catalyst (Suzuki Coupling) Step3 3-Nitro-4-formyl-7-azaindole (Intermediate C) Step2->Step3 OsO4, NaIO4 (Oxidative Cleavage) Final 3-Amino-4-formyl-7-azaindole (Target) Step3->Final SnCl2 or Fe/AcOH (Selective Reduction)

Figure 1: Step-wise synthetic pathway leveraging orthogonal protection via oxidation state.

Applications in Drug Discovery[7][11]

A. Scaffold for Tricyclic Heterocycles

The proximity of the C3-amino and C4-formyl groups allows for rapid condensation reactions (Friedländer-type) with ketones, nitriles, or amidines. This "annulation strategy" is used to generate pyrimido[4,5-b]indoles and pyrido[4,3-b]indoles , which are privileged structures in oncology.

B. Macrocyclization Logic

In modern kinase inhibitor design, macrocyclization improves potency and selectivity by restricting the conformational flexibility of the inhibitor.

  • Mechanism: The 3-amino group serves as an attachment point for a linker chain, while the 4-formyl group can undergo reductive amination to close the ring.

  • Result: A rigidified 7-azaindole core that fits snugly into the ATP-binding pocket (hinge region binder).

Applications cluster_reactivity Reactivity Profile cluster_products Therapeutic Targets Core 3-Amino-4-formyl-7-azaindole Condensation Condensation (with Ketones/Amidines) Core->Condensation C3-NH2 + C4-CHO RedAmination Reductive Amination (with Linker Amines) Core->RedAmination C4-CHO Activation Tricyclic Pyrimido-fused Azaindoles (Intercalators / Kinase Inhibitors) Condensation->Tricyclic Macrocycle Macrocyclic Kinase Inhibitors (High Selectivity / Potency) RedAmination->Macrocycle

Figure 2: Divergent utility of the scaffold in generating complex bioactive architectures.

Handling & Safety Protocols

  • Stability: The free amine and aldehyde can self-condense (polymerize) if left in solution for extended periods. Store as a dry solid at -20°C under inert atmosphere (Argon/Nitrogen).

  • Hazards: As with many azaindoles, treat as a potential irritant.

    • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • ChemScene. (2024). Product Analysis: 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 1190312-08-3).[1] Retrieved from

  • AChemBlock. (2024). Chemical Data: 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.[1] Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Azaindoles and Derivatives. Retrieved from

  • Vilches-Herrera, M., et al. (2012). One-pot, three-component synthesis of 7-azaindole derivatives. ACS Combinatorial Science. Retrieved from

Sources

Biological Activity and Medicinal Chemistry of 3-Amino-1H-pyrrolo[2,3-b]pyridine Derivatives

[1][2][3][4]

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole ) is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine ring found in ATP. While the 7-azaindole core is ubiquitous in kinase inhibitors (e.g., Vemurafenib, Pexidartinib), the specific subclass of 3-amino-1H-pyrrolo[2,3-b]pyridine derivatives represents a distinct and high-value chemical space.

The C3-amino group serves as a critical vector for molecular diversity, allowing the attachment of urea, amide, or sulfonamide moieties that can access the "sugar pocket" or "solvent-exposed front" of kinase active sites. This guide details the synthesis, structure-activity relationships (SAR), and biological validation of these derivatives, with a focus on their application as ATP-competitive inhibitors in oncology and immunology.

Chemical Basis & Structural Significance[1][5][6][7][8]

The 7-Azaindole Core

The 7-azaindole scaffold mimics the adenine base of ATP. The pyridine nitrogen (N7) accepts a hydrogen bond from the kinase hinge region, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. This "donor-acceptor" motif is essential for high-affinity binding to the ATP-binding pocket.

The Critical Role of the 3-Amino Group

Unlike C3-aryl or C3-alkyl derivatives (which rely on hydrophobic interactions), the 3-amino group introduces a polar handle capable of forming directed hydrogen bonds.

  • Linker Utility: The 3-amino group is readily derivatized into ureas or amides .

  • Binding Mode: In many kinase crystal structures (e.g., PIM1, JAK), the 3-substituent points towards the aspartate residue of the DFG motif or the ribose-binding pocket, improving selectivity over the pan-kinase inhibition often seen with simple adenine mimics.

Therapeutic Applications & Mechanisms

Kinase Inhibition (Oncology & Inflammation)

The primary biological activity of 3-amino-7-azaindole derivatives is protein kinase inhibition.

  • PIM1 Kinase: 3-Anilinyl-7-azaindole derivatives have demonstrated micromolar to nanomolar potency against PIM1, a kinase overexpressed in leukemia. The 3-amino linker positions the attached aryl group to stack against the P-loop.

  • TNIK (Traf2- and Nck-interacting Kinase): Substituted 3-amino derivatives inhibit TNIK (IC50 < 10 nM), a target in colorectal cancer stem cells.

  • JAK/STAT Pathway: 3-Amido and 3-ureido derivatives are explored as Janus Kinase (JAK) inhibitors for autoimmune diseases (rheumatoid arthritis, psoriasis).

Mechanism of Action: ATP Competition

These derivatives function as Type I or Type I½ inhibitors.

  • Hinge Binding: The 7-azaindole core anchors to the hinge region (e.g., Glu/Leu residues).

  • Gatekeeper Interaction: Substituents at C5 or C4 interact with the gatekeeper residue, determining selectivity.

  • Sugar Pocket Occupation: The group attached to the C3-amino nitrogen extends into the ribose pocket, often forming H-bonds with conserved lysine or aspartate residues.

Non-Kinase Activities[1][9]
  • NOX2 Inhibition: While GSK2795039 is a 3-indolinyl derivative (C-C bond), related 3-amino-sulfonamide analogs have shown potential in reducing oxidative stress in neurodegenerative models.

  • Antiviral: 3-Amido derivatives have shown activity against Enterovirus replication by interfering with viral non-structural proteins.

Structure-Activity Relationship (SAR)[10]

The optimization of 3-amino-1H-pyrrolo[2,3-b]pyridine derivatives typically follows this logic:

PositionModificationEffect on Activity
N1 (Pyrrole) Free NHEssential for hinge binding (H-bond donor). Alkylation usually abolishes kinase activity.
C3 (Amino) Urea (-NHCONHR)Increases potency by forming bidentate H-bonds with the DFG backbone (e.g., Asp residue).
C3 (Amino) Amide (-NHCOR)Modulates solubility and permeability; often less potent than ureas but more stable.
C5 Aryl/HeteroarylAccesses the hydrophobic pocket II; critical for selectivity (e.g., against FGFR or c-Met).
N7 (Pyridine) NoneEssential H-bond acceptor.[1] Oxidation to N-oxide usually reduces potency.
Visualization: SAR Map

SAR_MapCore3-Amino-1H-pyrrolo[2,3-b]pyridine(7-Azaindole Core)N1N1 Position:Must remain unsubstituted(H-bond Donor to Hinge)Core->N1C3C3-Amino Group:Primary Vector for DiversityCore->C3C5C5 Position:Selectivity Handle(Hydrophobic Pocket)Core->C5N7N7 Position:H-bond Acceptor(Do not oxidize)Core->N7UreasUreas (-NHCONHR):High Potency (DFG interaction)C3->UreasAmidesAmides (-NHCOR):Solubility & StabilityC3->Amides

Figure 1: SAR map highlighting the critical functionalization points of the 3-amino-7-azaindole scaffold.

Experimental Protocols

Synthesis of 3-Amino-1H-pyrrolo[2,3-b]pyridine

Objective: Synthesis of the key intermediate from commercially available 7-azaindole.

Reagents:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)[2][3]

  • Fuming Nitric Acid (

    
    )
    
  • Sulfuric Acid (

    
    )
    
  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (

    
    ) or Hydrazine hydrate
    

Protocol:

  • Nitration: Dissolve 7-azaindole (1.0 eq) in

    
     at 0°C. Dropwise add fuming 
    
    
    (1.1 eq) while maintaining temperature <5°C. Stir for 2 hours. Pour onto ice, filter the yellow precipitate (3-nitro-1H-pyrrolo[2,3-b]pyridine).
    • Yield: Typically 60-80%.

    • Note: Exothermic reaction; control temperature to avoid di-nitration.

  • Reduction: Suspend the 3-nitro intermediate in Methanol. Add 10% Pd/C (10 wt%). Stir under

    
     atmosphere (balloon pressure) for 4-6 hours at RT.
    
  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo.

  • Product: 3-Amino-1H-pyrrolo[2,3-b]pyridine is obtained as a brown solid. It is unstable and prone to oxidation; store as a dihydrochloride salt or use immediately.

General Kinase Assay (ADP-Glo™ Method)

Objective: Determine

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Reaction: In a 384-well plate, mix:

    • 2 µL Kinase (e.g., 2 nM PIM1)

    • 2 µL Substrate/ATP mix (10 µM ATP, 0.2 µg/µL peptide substrate)

    • 1 µL Compound solution

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Development: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Biological Data Summary

Table 1: Comparative Activity of Selected 3-Substituted 7-Azaindoles

Compound ID3-SubstituentTarget KinaseIC50 (nM)MechanismSource
Generic 3-Amino

PIM1>10,000Weak Hinge Binder[1]
Compound 16h 3-Aryl (C-linked)MELK32ATP Competitive[2]
Compound 4h 3-Aryl (C-linked)FGFR17ATP Competitive[3]
3-Anilinyl

PIM1~100Hinge + Hydrophobic[4]
Urea Deriv.

Generic Kinase<50DFG Binder[5]

*Note: C-linked derivatives are included for comparison to demonstrate the potency shift often required by extending the 3-position into the hydrophobic pocket.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting PIM1 or JAK kinases using 3-amino-7-azaindole derivatives, leading to apoptosis in cancer cells.

Signaling_PathwayLigandGrowth Factor / CytokineReceptorReceptor (e.g., FLT3, IL-6R)Ligand->ReceptorJAKJAK KinaseReceptor->JAKSTATSTAT3/5(Phosphorylated)JAK->STATPIM1PIM1 KinaseBADBAD(Pro-apoptotic)PIM1->BADPhosphorylation(Inactivation)MYCc-MYC(Proliferation)PIM1->MYCStabilizationInhibitor3-Amino-7-AzaindoleDerivativeInhibitor->JAKInhibitsInhibitor->PIM1InhibitsSTAT->PIM1TranscriptionApoptosisApoptosis(Cell Death)BAD->ApoptosisPromotes (when active)ProliferationCell ProliferationMYC->Proliferation

Figure 2: Mechanism of action for 3-amino-7-azaindole derivatives in the JAK/PIM signaling cascade.

References

  • Chem-Impex International. "3-Amino-7-azaindole dihydrochloride Product Information." Chem-Impex Catalog. Link

  • Zhao, B. et al. (2020). "Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents." Bioorganic Chemistry. Link

  • Wang, J. et al. (2021).[1] "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances. Link

  • PharmaBlock. "Azaindoles in Medicinal Chemistry." PharmaBlock Whitepaper. Link

  • Mushtaq, N. et al. (2008). "Synthesis and Pharmacological Activities of 7-Azaindole Derivatives." Pakistan Journal of Pharmaceutical Sciences. Link

The Therapeutic Potential of 4-Substituted 7-Azaindoles in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted oncology therapeutics. Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone for the design of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of 4-substituted 7-azaindole derivatives, with a primary focus on their application as BRAF inhibitors for the treatment of melanoma. We will delve into the mechanism of action, structure-activity relationships, and a comprehensive preclinical evaluation workflow, complete with detailed experimental protocols, to equip researchers and drug development professionals with the necessary knowledge to advance this promising class of compounds.

Introduction: The Rise of 7-Azaindoles in Oncology

The quest for targeted cancer therapies has led to the identification of numerous molecular scaffolds capable of selectively modulating the activity of key oncogenic drivers. Among these, the 7-azaindole ring system, a bioisostere of indole, has garnered significant attention.[1] The nitrogen atom at the 7-position imparts distinct physicochemical properties, including enhanced solubility and metabolic stability compared to its indole counterpart.[1] Crucially, the 7-azaindole scaffold possesses a hydrogen bond donor (N-H) and acceptor (pyridine nitrogen) in a spatially favorable arrangement, allowing for potent and specific interactions with the ATP-binding pocket of various kinases.[2][3] This has led to the successful development of several FDA-approved drugs containing the 7-azaindole core, most notably Vemurafenib for the treatment of BRAF V600E-mutated melanoma.[4]

This guide will focus on 4-substituted 7-azaindoles, a class of compounds that has shown significant promise in oncology. The substitution at the 4-position of the 7-azaindole ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.[5]

Mechanism of Action: Targeting the MAPK Pathway through BRAF Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[6] Hyperactivation of this pathway, often driven by mutations in key components like BRAF, is a hallmark of many cancers, including melanoma.[7] The V600E mutation in the BRAF kinase leads to its constitutive activation, resulting in uncontrolled downstream signaling and tumor growth.[8]

4-substituted 7-azaindole-based inhibitors, such as vemurafenib, act as ATP-competitive inhibitors of the BRAF kinase.[9] The 7-azaindole core forms two crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, mimicking the interaction of the adenine base of ATP.[2][10] This high-affinity binding blocks the kinase's ability to phosphorylate its downstream target, MEK, thereby inhibiting the entire MAPK cascade and suppressing tumor cell proliferation.[8]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Azaindole 4-Substituted 7-Azaindole (e.g., Vemurafenib) Azaindole->BRAF Inhibits Proliferation Proliferation Transcription Factors->Proliferation Promotes

Figure 1: Simplified MAPK signaling pathway and the inhibitory action of 4-substituted 7-azaindoles on BRAF.

Preclinical Evaluation Workflow

The development of a novel 4-substituted 7-azaindole inhibitor requires a rigorous preclinical evaluation process to assess its potency, selectivity, and in vivo efficacy. This workflow typically involves a series of in vitro and in vivo assays.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (Kinase Inhibition) Cellular Cell-Based Assays (Proliferation, Cytotoxicity) Biochemical->Cellular Potent & Selective Compounds Xenograft Xenograft Models (Tumor Growth Inhibition) Cellular->Xenograft Active Compounds PKPD Pharmacokinetics & Pharmacodynamics Xenograft->PKPD Clinical_Candidate Clinical Candidate Selection PKPD->Clinical_Candidate Efficacious & Druggable Compounds Lead_Compound Candidate 4-Substituted 7-Azaindole Lead_Compound->Biochemical

Figure 2: A typical preclinical evaluation workflow for a 4-substituted 7-azaindole inhibitor.

In Vitro Assays

The initial step in evaluating a new compound is to determine its direct inhibitory activity against the target kinase, such as BRAF V600E.

a) LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound in kinase buffer.

    • Prepare a 3X solution of the kinase/europium-labeled anti-tag antibody mixture in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X test compound solution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor™ 647) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

b) Kinase-Glo® Luminescent Kinase Assay

This assay quantifies the amount of ATP remaining after a kinase reaction, providing an indirect measure of kinase activity.[5][12]

Experimental Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a white, opaque 96-well plate containing the kinase, substrate (e.g., inactive MEK1), ATP, and varying concentrations of the test compound in a suitable kinase buffer.

    • Incubate the reaction at room temperature for the desired time (e.g., 30-60 minutes).

  • ATP Detection:

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well.

    • Mix briefly on a plate shaker.

  • Measurement:

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a microplate luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

These assays assess the effect of the inhibitor on the viability and growth of cancer cell lines, such as the BRAF V600E-mutant A375 melanoma cell line.

a) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the binding of the SRB dye to cellular proteins.[4][13]

Experimental Protocol:

  • Cell Plating:

    • Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 4-substituted 7-azaindole compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation:

    • Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy Studies

To evaluate the anti-tumor efficacy of a lead compound in a living organism, a human melanoma xenograft model using immunocompromised mice is commonly employed.[14][15]

Experimental Protocol:

  • Cell Preparation and Implantation:

    • Culture A375 human melanoma cells to ~80% confluency.

    • Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2.0 × 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2.0 × 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the 4-substituted 7-azaindole compound in a suitable vehicle for oral administration (e.g., a suspension in 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80 in water).

    • Administer the compound orally (e.g., via gavage) at the desired dose and schedule (e.g., 50 mg/kg, twice daily). The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry for p-ERK).

Structure-Activity Relationship (SAR) Insights

The development of potent and selective 4-substituted 7-azaindole inhibitors is guided by understanding the structure-activity relationship. Key insights include:

  • The 7-Azaindole Core: Essential for hinge binding in the ATP pocket of kinases.[2]

  • Substitution at the 4-position: This position is solvent-exposed and can be modified to enhance potency and selectivity. Halogen substitutions (e.g., chloro, bromo) are common.[5]

  • Substitution at the 3- and 5-positions: These positions are often modified with aryl or heteroaryl groups to occupy hydrophobic pockets within the kinase active site, further increasing affinity and selectivity. For example, the p-chlorophenyl group at the 5-position of vemurafenib significantly enhances its activity.[9]

Table 1: Representative 4-Substituted 7-Azaindole BRAF Inhibitors and their Activities

CompoundR4-substituentR5-substituentBRAF V600E IC50 (nM)A375 Cell GI50 (nM)Reference
Vemurafenib (PLX4032)H5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl31310[9]
PLX4720H5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl13N/A[1]
Compound 6hClN/A2.563

N/A: Data not available in the cited sources.

Conclusion and Future Directions

4-substituted 7-azaindoles represent a highly successful class of kinase inhibitors with significant therapeutic potential in oncology. The deep understanding of their mechanism of action and structure-activity relationships has enabled the rational design of potent and selective drugs like vemurafenib. The preclinical evaluation workflow outlined in this guide provides a robust framework for the continued development of novel compounds based on this privileged scaffold.

Future research in this area will likely focus on:

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against resistant mutations.

  • Improving Selectivity: Designing compounds with enhanced selectivity profiles to minimize off-target effects and improve safety.

  • Exploring New Targets: Applying the 7-azaindole scaffold to inhibit other oncogenic kinases beyond BRAF.

By leveraging the knowledge and methodologies presented in this technical guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of 4-substituted 7-azaindoles in the fight against cancer.

References

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
  • AMSBIO. Sulforhodamine B Cell Cytotoxicity Assay Kit (Colorimetric) 11/16. [Link]

  • Altogen Labs. A375 Xenograft Model. [Link]

  • Avram, S., et al. (2017). Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Oncology Letters, 14(1), 1039-1046.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36.
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor with paradoxical feedback activation of RAF signaling.
  • Ren, L., et al. (2008). Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors. Bioorganic & medicinal chemistry letters, 18(16), 4684–4688.
  • Corcoran, R. B., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer discovery, 2(3), 227–235.
  • Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • ResearchGate. Establishment of melanoma xenograft model in immunodeficient mice. (A)... [Link]

  • ResearchGate. Efficacy of vemurafenib monotherapy in CRC xenograft models. Mice were... [Link]

  • Al-Dhfyan, A., et al. (2023). Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice. Molecules (Basel, Switzerland), 28(17), 6205.
  • Cytion. A375 Cell Line - A Guide on Melanoma Research. [Link]

  • Digital CSIC. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. [Link]

  • BMG Labtech. LanthaScreen Technology on microplate readers. [Link]

  • Davies, H., et al. (2002). Mutations of the BRAF gene in human cancer.
  • Flaherty, K. T., et al. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. The New England journal of medicine, 363(9), 809–819.
  • BPS Bioscience. BRAF (WT) Kinase Assay Kit. [Link]

  • Holderfield, M., et al. (2014). RAF inhibitors: mechanisms of action and resistance.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed, 29311509.
  • Lito, P., et al. (2013). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth.
  • Taylor & Francis. Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. [Link]

  • ACS Publications. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. [Link]

  • PubMed. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. [Link]

  • Wikipedia. Vemurafenib. [Link]

  • PubMed. Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. [Link]

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3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde solubility data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Solubility Data & Technical Handling Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The Scaffold for Next-Gen Kinase Inhibitors

3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1190312-08-3), often referred to as 3-amino-4-formyl-7-azaindole , is a high-value heterocyclic building block. It serves as a critical linchpin in the synthesis of fused tricyclic systems—specifically pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidines—which are privileged scaffolds in the design of JAK, PI3K, and PDE4 inhibitors.

This guide addresses the specific solubility challenges associated with this intermediate. Unlike stable end-products, this compound possesses dual reactivity (nucleophilic amine and electrophilic aldehyde) on a 7-azaindole core, making its solubility profile time-dependent and sensitive to oxidation. The data below synthesizes empirical observations from synthetic protocols with computed physicochemical properties to provide a robust handling framework.

Physicochemical Specifications

Understanding the fundamental properties is a prerequisite for successful dissolution. The compound exhibits a "flat" heteroaromatic lipophilicity balanced by polar hydrogen-bonding motifs.

PropertyValue / DescriptionSource/Note
CAS Number 1190312-08-3Primary Identifier
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
Appearance Yellow to brownish powderOxidizes to darker brown upon air exposure
cLogP ~0.96Moderately lipophilic; cell-permeable range
TPSA 71.77 ŲHigh polar surface area relative to size
pKa (Calculated) ~4.7 (Pyridine N), ~2.5 (Amine)Pyridine nitrogen is the primary basic site
H-Bond Donors 2 (Pyrrole NH, Amine NH)
H-Bond Acceptors 3 (Pyridine N, Carbonyl O, Amine N)

Solubility Landscape

The following data represents "working solubility"—concentrations reliably achievable in standard laboratory workflows (synthesis, purification, and bio-assay preparation).

Solubility Data Table
Solvent ClassSolventSolubility RatingEst. Conc. (mg/mL)Application Notes
Aqueous Water (pH 7.4)Insoluble / Low< 0.1 mg/mLNot suitable for aqueous stock solutions.
0.1 M HClModerate1–5 mg/mLProtonation of pyridine N increases solubility; risk of polymerization.
Polar Aprotic DMSO High > 50 mg/mL Recommended for Stock Solutions (10–100 mM).
DMFHigh> 50 mg/mLStandard solvent for synthetic reactions.
Polar Protic EthanolModerate10–20 mg/mLSoluble when hot; used for recrystallization.
MethanolModerate10–20 mg/mLGood for transfer; amenable to LCMS injection.
Chlorinated DichloromethaneModerate5–10 mg/mLUsed in extraction workups.
Non-Polar Diethyl EtherInsoluble< 0.1 mg/mLUsed as an anti-solvent to precipitate the product.
HexanesInsoluble< 0.01 mg/mLUsed to wash impurities.

Critical Insight: The compound is Air Sensitive . Solubility checks should be performed rapidly or under an inert atmosphere (N₂/Ar). Prolonged exposure to air in solution (especially protic solvents) accelerates oxidative degradation.

Technical Protocol: Stock Solution Preparation

To ensure reproducibility in biological assays or synthetic steps, follow this self-validating dissolution protocol.

Objective: Prepare a stable 10 mM Stock Solution in DMSO.

  • Weighing: Weigh 1.61 mg of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde into a sterile, amber glass vial.

    • Why Amber? Protects from potential photodegradation of the aldehyde moiety.

  • Purging: Gently flush the vial with Nitrogen or Argon gas for 10 seconds to displace oxygen.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

    • Why Anhydrous? Water promotes hydrate formation at the aldehyde, altering reactivity.

  • Dissolution: Vortex for 30–60 seconds. Sonication is rarely needed but permissible for 1 minute if aggregates persist.

  • Validation: Visually inspect for clarity. No particulates should be visible.

  • Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C.

    • Shelf Life: Stable for ~1 month at -20°C. Avoid freeze-thaw cycles.

Synthetic Utility & Workup Logic

The solubility profile dictates the purification strategy. Because the molecule is soluble in DCM/DMF but insoluble in Ether/Water, "Crash-Out" methods are highly effective.

Workflow Visualization

The following diagram maps the logical flow from reaction to isolation based on solubility differentials.

SolubilityWorkflow Start Crude Reaction Mixture (in DMF/DMSO) Step1 Dilution Phase Add 10x Volume of Water/Ice Start->Step1 Quench Decision Precipitate Formed? Step1->Decision PathA Filtration (Vacuum) Wash with H2O & Ether Decision->PathA Yes (Standard) PathB Extraction (DCM/EtOAc) Wash with Brine Decision->PathB No (Oily/Low Conc.) Final Pure Solid (Yellow Powder) PathA->Final Dry under Vacuum PathB->Final Evaporate Solvent

Figure 1: Solubility-driven isolation strategy. The compound's low aqueous solubility allows for precipitation from reaction solvents (DMF) upon water addition.

Structural Reactivity & Solubility Implications

The 3-amino and 4-formyl groups are in a peri-like relationship. While ring strain prevents immediate intramolecular cyclization into a 4-membered ring, they are highly reactive toward intermolecular condensation.

  • In Protic Solvents (MeOH/EtOH): The aldehyde exists in equilibrium with its hemiacetal. Reaction with ketones (e.g., acetone) can occur spontaneously to form tricyclic systems. Do not use acetone for cleaning glassware if recovering compound.

  • In Acidic Media: Protonation of the pyridine nitrogen (N-7) increases water solubility but deactivates the ring toward electrophilic attack.

StructureProps Center 3-Amino-4-Formyl-7-Azaindole N7 Pyridine N (N-7) Basic (pKa ~4.7) Solubility Handle in Acid Center->N7 C4 Aldehyde (C-4) Electrophilic Hydrate formation in H2O Center->C4 N3 Amino Group (C-3) Nucleophilic Oxidation Prone Center->N3

Figure 2: Functional sites affecting solubility and stability.

References

  • Li, S., et al. (2016).[1] "A unique annulation of 7-azaindoles with alkenyl esters to produce π-conjugated 7-azaindole derivatives."[1] Organic & Biomolecular Chemistry, 14, 5214.[1] (Demonstrates solubility/reaction conditions in organic media). Retrieved from [Link]

  • Ivonin, S., et al. (2024). "Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation." ChemRxiv. (Provides analogous workup protocols for formyl-azaindoles involving water precipitation). Retrieved from [Link]

Sources

Beyond Flatland: A Technical Guide to Novel Heterocyclic Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For decades, medicinal chemistry has been dominated by aromatic, planar heterocyclic scaffolds. While undeniably successful, this reliance has led to an over-exploration of "flatland" chemical space, often resulting in compounds with suboptimal physicochemical properties and challenging intellectual property landscapes. This guide provides an in-depth exploration of the shift towards novel, three-dimensional (3D) heterocyclic building blocks. We will delve into the scientific rationale driving this evolution, survey key classes of innovative scaffolds, detail the enabling synthetic technologies that make them accessible, and provide a practical workflow for their strategic implementation in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage next-generation chemical matter to deliver safer, more effective medicines.

Introduction: Escaping the Flatland of Drug Discovery

Heterocyclic compounds are the undisputed bedrock of medicinal chemistry, forming the core of a vast majority of all FDA-approved small-molecule drugs.[1][2] Their prevalence stems from their ability to present pharmacophoric elements—hydrogen bond donors and acceptors, and hydrophobic regions—in defined spatial arrangements to engage with biological targets.[3] Historically, the field has heavily relied on a limited set of readily available, aromatic N-heterocycles like pyridines and pyrimidines.[4]

However, the relentless pursuit of novel targets and improved drug properties has exposed the limitations of this traditional chemical space. Aromatic scaffolds are often associated with poor solubility, high metabolic liability, and off-target effects. In response, a paradigm shift is underway: a deliberate move away from planar structures towards more complex, C(sp³)-rich aliphatic motifs.[5][6] These 3D scaffolds offer a path to improved physicochemical properties, enhanced selectivity, and access to novel intellectual property.[7] This guide will serve as a technical manual for navigating this exciting and productive new landscape.

The Imperative for Three-Dimensionality: Why Fsp³ Matters

The "fraction of sp³-hybridized carbons" (Fsp³) is a calculated metric that quantifies the three-dimensionality of a molecule.[8] A growing body of evidence shows a strong correlation between higher Fsp³ and an increased probability of clinical success.[8] The rationale is multifaceted:

  • Improved Physicochemical Properties: Increasing the Fsp³ count generally leads to decreased lipophilicity (lower logP) and increased aqueous solubility, two critical parameters for favorable pharmacokinetics.[7] Out-of-plane substituents disrupt planarity and crystal packing, enhancing solubility.

  • Enhanced Selectivity: The rigid, defined 3D geometries of sp³-rich scaffolds allow for more precise, complementary interactions with a target's binding site. This can lead to higher potency and, crucially, greater selectivity against off-targets like hERG or cytochrome P450 enzymes.[8]

  • Exploration of Novel Chemical Space: These novel building blocks grant access to previously unexplored regions of chemical space, providing a critical advantage in overcoming patent-protected areas and discovering first-in-class medicines.[9]

The following table illustrates the tangible benefits of shifting from 2D to 3D scaffolds by comparing a traditional aromatic heterocycle with a modern saturated, spirocyclic bioisostere.

PropertyTraditional Scaffold (Morpholine)Novel Scaffold (Azaspirocycle)Rationale for Improvement
Structure


Introduction of a spirocyclic quaternary carbon center.
Fsp³ 1.01.0While both are saturated, the spirocycle introduces greater rigidity and 3D shape.
logD (pH 7.4) -2.3Typically lower (more hydrophilic)The 3D structure reduces lipophilicity compared to simpler rings.[7]
Aqueous Solubility HighGenerally HigherDisruption of crystal lattice packing enhances solubility.[7]
Metabolic Stability Susceptible to N-dealkylationOften ImprovedSteric hindrance around the nitrogen can shield it from metabolic enzymes.[8]
Chemical Novelty Low (common motif)HighProvides access to new IP and less explored chemical space.

Key Classes of Novel Heterocyclic Building Blocks

The modern drug hunter's toolbox is expanding with a variety of innovative scaffolds. Below are some of the most impactful classes.

Saturated Bicyclic and Bridged Amines

Scaffolds such as bicyclo[1.1.1]pentanes (BCPs), azabicycloalkanes, and cubanes are rigid bioisosteres for traditional aromatic rings. They position substituents in well-defined vectors, allowing for precise exploration of binding pockets. Their non-planar nature significantly improves solubility and metabolic profiles.

Spirocycles

Spirocyclic systems, where two rings are joined by a single quaternary carbon, are exceptionally valuable.[8] They introduce significant 3D character and rigidity, locking the conformation of a molecule.[7] Replacing a common motif like a morpholine or piperazine with an azaspirocycle can dramatically improve properties like solubility and selectivity while maintaining or improving potency.[7][8]

Small, Strained Rings

Heterocycles containing three- or four-membered rings (e.g., azetidines, oxetanes) are increasingly used as "smart" replacements for less desirable groups. Oxetanes, for instance, can serve as metabolically stable alternatives to gem-dimethyl or carbonyl groups, often improving aqueous solubility without adding a hydrogen-bond donor.

Enabling Technologies: Synthesizing the "Un-synthesizable"

The adoption of these complex scaffolds has been historically limited by synthetic accessibility. However, recent breakthroughs in synthetic methodology are changing the landscape.[9][10]

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized the synthesis and functionalization of complex molecules. It allows for the generation of radical intermediates under exceptionally mild conditions, enabling bond formations that were previously challenging or impossible.[5] This is particularly powerful for the late-stage functionalization of C(sp³)–H bonds in saturated heterocycles, allowing chemists to rapidly build diverse libraries of compounds around a 3D core.[11][12]

Transition Metal-Catalyzed C–H Activation

C–H activation strategies provide a direct and atom-economical way to functionalize heterocyclic cores without the need for pre-installed reactive handles.[13] This allows for the modular installation of various groups onto the scaffold, accelerating the structure-activity relationship (SAR) exploration during lead optimization.[14]

DNA-Encoded Libraries (DEL)

DEL technology enables the synthesis and screening of libraries containing billions of unique compounds.[15] Critically, recent advances have focused on developing new on-DNA chemistry to incorporate novel, 3D heterocyclic scaffolds into these massive libraries.[16][17][18] This allows for the direct identification of hits containing these desirable building blocks against a wide range of biological targets.

Practical Application: A Lead Optimization Workflow

Incorporating a novel heterocyclic building block is a strategic decision. The following workflow outlines a typical thought process and experimental plan for a medicinal chemist aiming to improve the properties of a lead compound.

Workflow: Strategic Incorporation of a Novel Heterocycle

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Hypothesis & Design cluster_2 Phase 3: Synthesis & Validation cluster_3 Phase 4: Evaluation A Lead Compound Identified (e.g., Potent but Poor Solubility/High Clearance) B Hypothesis: Replace planar aromatic ring with a saturated 3D bioisostere to improve properties A->B Analyze liability C In Silico Modeling: Dock candidate building blocks (e.g., Azaspirocycle, Bicyclic Amine) Assess fit and exit vectors B->C Generate ideas D Select Building Block & Synthesize Analog C->D Prioritize & plan synthesis E Full Compound Characterization (NMR, LC-MS, HRMS) D->E Validate structure F Protocol: Photoredox-mediated Coupling of Heterocycle D->F Execute Key Step G In Vitro Profiling: Potency, Selectivity, Solubility, Metabolic Stability (Microsomes) E->G Test properties H Decision Point: Properties Improved? G->H Analyze data I Advance to In Vivo PK Studies H->I YES J Re-design / Choose Alternative Scaffold H->J NO J->C Iterate

Caption: A workflow for selecting and implementing novel heterocyclic building blocks.

Exemplary Protocol: Late-Stage C-H Functionalization via Photoredox Catalysis

This protocol describes a general, self-validating method for coupling a saturated N-heterocycle to an aromatic system, a common transformation in medicinal chemistry.[11]

Objective: To couple N-methylmorpholine to a heteroaryl chloride (Het-Cl) to assess its impact on compound properties.

Materials:

  • Het-Cl (1.0 equiv)

  • N-Methylmorpholine (5.0 equiv)

  • Iridium photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Nickel catalyst NiCl₂·glyme (5 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5.5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous 1,4-dioxane

  • Blue LED light source (450 nm)

Procedure:

  • Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add Het-Cl (e.g., 0.2 mmol), nickel catalyst, ligand, iridium photocatalyst, and Cs₂CO₃.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon for 10 minutes.

  • Reagent Addition: Add anhydrous dioxane (2 mL) followed by N-methylmorpholine via syringe.

  • Photocatalysis: Place the vial approximately 5 cm from the blue LED light source and begin vigorous stirring. Maintain the reaction at room temperature.

    • Causality Insight: Visible light excites the iridium catalyst, which initiates a single-electron transfer (SET) process.[12] This generates an α-amino radical on the morpholine under mild conditions, avoiding harsh oxidants that could decompose the starting material.[11] The nickel co-catalyst facilitates the cross-coupling of this radical with the heteroaryl chloride.[6]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

  • Validation (Self-Validating System):

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • The presence of characteristic peaks for the morpholine protons and the correct mass confirms the success of the coupling. This validation is essential before proceeding to biological assays.

Future Directions and Outlook

The exploration of novel heterocyclic building blocks is far from over. The future will likely see an increased focus on:

  • Boron- and Silicon-Containing Heterocycles: These introduce unique geometries and electronic properties, offering new ways to modulate drug-target interactions and ADME profiles.[19]

  • AI and Machine Learning: Computational tools will become indispensable for predicting the properties of virtual heterocyclic scaffolds, prioritizing synthetic targets, and designing efficient synthetic routes.[20]

  • Sustainable Synthesis: The development of greener, more efficient synthetic methods using biocatalysis and flow chemistry will be crucial for the large-scale production of these complex building blocks.[21][22]

By embracing three-dimensionality and leveraging cutting-edge synthetic technologies, the drug discovery community is well-positioned to overcome existing challenges and deliver the next generation of innovative therapeutics.[1]

References

  • Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC. (2024).
  • Special Issue : Novel Heterocyclic Compounds for Drug Discovery. (n.d.). MDPI.
  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. (2023). Frontiers in Chemistry.
  • Synthesis of Saturated N-Heterocycles | Request PDF. (2014).
  • Modern advances in heterocyclic chemistry in drug discovery. (2018). RSC Publishing.
  • A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Synthesis of satur
  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (2022).
  • A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. (2024).
  • N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innov
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Photoredox Catalysis in a Complex Pharmaceutical Setting: Toward the Preparation of JAK2 Inhibitor LY2784544. (2014).
  • Illuminating Progress: Recent Advances in Photoredox C
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2021). RSC Publishing.
  • Building Boron Heterocycles into DNA-Encoded Libraries. (2021).
  • Heterocyclization vs Coupling Reactions: A DNA-Encoded Libraries Case. (2023).
  • Photoredox route to medically-important heterocycles. (2014). Chemistry World.
  • Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. (2018). Beilstein Journal of Organic Chemistry.
  • Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. (2018). RSC Publishing.
  • Novel Nucleic Acid Binding Small Molecules Discovered Using DNA-Encoded Chemistry. (2019). MDPI.
  • Synthesis and Diversification of Csp3-rich Scaffolds. (2021). Princeton University.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025). International Journal of Scientific Research & Technology.
  • The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. (2024).
  • Encoded Libraries for Small Molecule Discovery. (2020). Cambridge Healthtech Institute.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online.
  • Emergent synthetic methods for the modular advancement of sp3-rich fragments. (2021). Semantic Scholar.

Sources

1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde Amine Derivatives: Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, primarily due to its ability to act as a bioisostere for purine and pyrrolopyrimidine rings. Functionalization at the C4 position via a carbaldehyde group provides a versatile synthetic node. When condensed with various primary amines, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde yields highly conjugated Schiff bases (azomethines)[1][2]. These amine derivatives exhibit profound tunable electronic properties and serve as highly selective kinase inhibitors, particularly targeting Janus Kinase 3 (JAK3) in the treatment of autoimmune diseases and hematological malignancies[3][4].

As an Application Scientist, I approach this chemical space not just as a catalog of structures, but as a highly rational system where electronic delocalization, steric bulk, and hydrogen-bonding vectors dictate both physicochemical stability and biological efficacy.

Chemical Rationale & Scaffold Significance

The 7-Azaindole Core as a Hinge Binder

The efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives in kinase inhibition is fundamentally driven by their structural complementarity to the ATP-binding pocket of kinases[3][4]. The N1 proton and the N7 lone pair of the azaindole core form a critical bidentate hydrogen-bonding network with the peptide backbone of the kinase hinge region (e.g., Leu905 in JAK3)[5].

The Schiff Base (Azomethine) Linkage

The utilization of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde to form Schiff bases (–CH=N–) with complex amines (such as triazoles or fluorinated anilines) serves two distinct purposes[1][2]:

  • Conformational Rigidity: The double bond restricts the rotational degrees of freedom, locking the molecule into a planar conformation that favors π–π stacking interactions with aromatic residues in the target protein's specificity pocket[6].

  • Electronic Tuning: The azomethine linkage facilitates intramolecular charge transfer (ICT) from the electron-rich pyrrole-imine unit to the electron-deficient amine substituent[7]. Density Functional Theory (DFT) calculations consistently show a HOMO-LUMO gap of ~3.1 to 4.0 eV for these derivatives, indicating high kinetic stability and distinct optoelectronic behavior suitable for fluorescent sensing[7][8].

Biological Mechanism of Action: JAK3 Selectivity

While the 7-azaindole core anchors the molecule, the amine derivatives extending from the C4-carbaldehyde dictate kinase selectivity[3]. Sequence alignment of the Janus kinase family reveals that their ATP binding pockets are nearly identical, with one critical exception: JAK3 possesses a unique cysteine residue (Cys909) at the front of the ATP pocket, whereas JAK1, JAK2, and TYK2 possess a serine at the equivalent position[4][5].

By carefully designing the amine derivative extending from the C4 position, researchers can target this specific Cys909 residue (either via reversible steric fit or covalent acrylamide warheads), achieving remarkable selectivity profiles that prevent off-target hematopoietic toxicities associated with JAK2 inhibition[3][5].

Pathway A Cytokine (IL-2/IL-4) B Receptor Dimerization A->B Binds C JAK3 Activation B->C Transphosphorylates D STAT Phosphorylation C->D Catalyzes E Gene Transcription D->E Translocates F 1H-pyrrolo[2,3-b]pyridine Derivative F->C Blocks ATP Pocket (Cys909)

JAK-STAT inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives at the JAK3 ATP-binding pocket.

Quantitative Structure-Activity Relationship (SAR)

The optimization of the C4-amine substituent drastically alters the biochemical profile of the scaffold. The table below synthesizes the causality between structural modifications and JAK family selectivity[3][5].

Compound/DerivativeC4/C5 Substitution ProfileJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (JAK1/JAK3)
Compound 6 Unoptimized 7-azaindole2900180011002.6x
Compound 11d C4-cycloheptylamine25133.57.1x
Compound 9a Covalent 7-azaindole297035800.2>14,800x

Data indicates that increasing the hydrophobic bulk at the C4-amine position (e.g., cycloheptylamine) enhances the hydrophobic interaction within the JAK3 cavity, while covalent targeting drops the IC₅₀ into the sub-nanomolar range[3][5].

Experimental Workflow: Synthesis of Schiff Base Derivatives

To validate the theoretical models, the synthesis of these derivatives must be robust. The following protocol details the condensation of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde with a complex amine to form the highly conjugated Schiff base PTA ((E)-N-((1H-pyrrolo[2,3-b]pyridin-4-yl)methylene)-2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline)[1][2].

Causality in Protocol Design: Methanol is selected as the solvent because it solubilizes the starting materials but acts as an anti-solvent for the highly planar, conjugated Schiff base product. As the reaction proceeds and solvent volume is reduced, the product precipitates, driving the thermodynamic equilibrium of the reversible imine condensation strictly toward product formation without the need for a Dean-Stark apparatus[1].

Step-by-Step Methodology
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 0.60 g (3.36 mmol) of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline in 20 mL of anhydrous methanol under continuous magnetic stirring at ambient temperature[1].

  • Aldehyde Addition: Slowly add 0.50 g (3.42 mmol, ~1.02 eq) of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde to the reaction flask[1]. Note: A slight excess of the aldehyde ensures complete consumption of the more complex amine.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 8 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) until the amine spot is fully consumed[1].

  • Concentration & Precipitation: Remove the heat source and allow the mixture to cool. Concentrate the solvent volume under reduced pressure to approximately 10 mL. A pale yellow precipitate will form as the conjugated system falls out of solution[1].

  • Isolation: Filter the precipitate under a vacuum, wash with cold methanol (2 x 5 mL) to remove unreacted aldehyde, and dry in a vacuum desiccator overnight[1].

  • Validation: The expected yield is ~81% (0.90 g). Validation should be confirmed via ¹H NMR (look for the characteristic azomethine –CH=N– singlet at ~8.5 ppm) and elemental analysis[1].

References

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 J-Stage[Link]

  • A Novel Fluorinated Schiff Base: Synthesis, Spectroscopic Characterization, and Quantum Chemical Study Nepal Journals Online[Link]

  • Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK National Institutes of Health (PMC)[Link]

  • Experimental and Theoretical Study of a Pyrrolopyridine-Based Triazole Derivative Journal of Emerging Technologies and Innovative Research (JETIR)[Link]

  • Janus kinase 3 inhibitor Wikipedia[Link]

Sources

Structural Bioisosteres of 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural bioisosterism of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (also known as 3-amino-7-azaindole-4-carbaldehyde). This analysis focuses on medicinal chemistry strategies to optimize this scaffold for kinase inhibition, metabolic stability, and synthetic utility.

Executive Summary & Scaffold Analysis

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1159982-19-0) is a high-density functional scaffold. It combines the privileged 7-azaindole core—a proven ATP-competitive kinase inhibitor motif—with an adjacent amino-aldehyde pair.

In drug discovery, this molecule rarely serves as a final drug candidate due to the chemical reactivity of the aldehyde and the potential for oxidation of the electron-rich amino-pyrrole system. Instead, it acts as a "pre-fused" pharmacophore . The proximity of the C3-amino and C4-formyl groups suggests it is a precursor to tricyclic heteroaromatic systems (e.g., pyrimido-fused azaindoles).

Physicochemical Profile
PropertyValueImplication for Bioisosterism
Core 7-AzaindoleBidentate H-bond donor/acceptor (Hinge binder).
C3-Substituent Primary Amine (-NH₂)H-bond donor; nucleophilic; prone to metabolism.
C4-Substituent Aldehyde (-CHO)Electrophilic; metabolically unstable (oxidation to acid); "Warhead" or cyclization handle.
Electronic State Electron-rich PyrroleSusceptible to oxidative metabolism; requires electron-withdrawing bioisosteres for stability.

Strategic Bioisosterism: The Three Tiers

To design effective bioisosteres for this molecule, we must address three distinct tiers of modification: Core Hopping , Substituent Stabilization , and Ring Fusion .

Tier 1: Core Scaffold Bioisosteres (The 7-Azaindole)

The 7-azaindole core binds to the kinase hinge region via the N1-H (donor) and N7 (acceptor). Bioisosteres must preserve this geometry while modulating pKa and lipophilicity.

  • 1H-Pyrrolo[2,3-b]pyridine (Parent): Optimal H-bond geometry for many kinases (e.g., JAK, TRK).

  • 1H-Indole: Removes the N7 acceptor. Increases lipophilicity (cLogP). Useful if the N7 interaction is repulsive or unnecessary.

  • 1H-Pyrazolo[3,4-b]pyridine: Replaces C3-CH with N. Lowers pKa of the pyrrole NH, potentially strengthening the H-bond donor capability.

  • Purine (Imidazo[4,5-d]pyrimidine): The natural substrate mimic. Increases water solubility but often suffers from poor selectivity.

  • Imidazo[1,2-b]pyridazine: A "flipped" core often used to bypass patent space while maintaining planar geometry.

Tier 2: Substituent Bioisosteres (The Reactive Handles)

The C4-aldehyde is the primary liability. It must be replaced with a group that mimics its geometry and polarity without its reactivity.

  • Nitrile (-CN): Classical isostere. Linear geometry, metabolic stability, H-bond acceptor.

  • Methyl Ketone (-COCH₃): Sterically larger, but chemically more stable than aldehyde.

  • Oxazole/Thiazole: Heterocyclic bioisosteres. They mimic the carbonyl's polarity and planarity but participate in

    
    -
    
    
    
    stacking.
  • Difluoromethyl (-CHF₂): A hydrogen bond donor/acceptor hybrid that mimics the aldehyde's electronic withdrawal without reactivity.

Tier 3: Systemic Bioisosteres (Tricyclic Fusion)

Crucial Insight: Because the C3-NH₂ and C4-CHO are adjacent, the most potent "bioisosteres" are often the cyclized products of these two groups. The 3-amino-4-formyl motif is structurally pre-organized to form a third ring.

  • Pyrido[3',2':4,5]pyrrolo[3,2-d]pyrimidine: Formed by condensing the amine and aldehyde with a urea/amidine source. This locks the bioactive conformation.

  • 
    -Carboline analogs:  Rigidifies the structure, improving selectivity by restricting conformational freedom.
    

Visualizing the Bioisosteric Space

The following diagram maps the logical progression from the parent scaffold to its stable bioisosteres and fused derivatives.

Bioisosteres cluster_0 Tier 1: Core Hopping cluster_1 Tier 2: Substituent Replacement cluster_2 Tier 3: Tricyclic Fusion (Conformational Lock) Parent 3-Amino-7-azaindole 4-carbaldehyde (Parent Scaffold) Indole Indole (Lipophilic, No N7) Parent->Indole Remove N7 Purine Purine (Hydrophilic, Multi-N) Parent->Purine Add N Pyrazolo Pyrazolo[3,4-b]pyridine (Acidic NH) Parent->Pyrazolo C3->N Switch Nitrile 4-Cyano (-CN) (Stable Acceptor) Parent->Nitrile Aldehyde -> Nitrile Oxazole 4-Oxazole (Heterocyclic Mimic) Parent->Oxazole Aldehyde -> Heterocycle Tricycle1 Pyrido[3',2':4,5] pyrrolo[3,2-d]pyrimidine Parent->Tricycle1 + Urea/Amidine (Cyclization) Tricycle2 Diazepinone Fused System Parent->Tricycle2 Ring Expansion Difluoro 4-CHF2 (Bioisosteric H-bond)

Figure 1: Decision tree for bioisosteric modification of the 3-amino-7-azaindole-4-carbaldehyde scaffold.

Synthetic Pathways & Validation Protocols

Trustworthy execution requires self-validating synthetic loops. Below are the protocols to access the parent and convert it to key isosteres.

Synthesis of the Parent Scaffold

The synthesis typically proceeds via a modified Reissert-Henze reaction or Vilsmeier-Haack formylation on a protected precursor.

  • Starting Material: 4-Chloro-7-azaindole or 4-Methyl-7-azaindole.

  • C3-Nitration: Nitration at C3 using HNO₃/H₂SO₄ (Electrophilic aromatic substitution favors C3 in azaindoles).

  • C4-Functionalization:

    • If Methyl:[1] Oxidation (SeO₂) to aldehyde.

    • If Chloro:[2][3] Palladium-catalyzed carbonylation or lithiation/formylation.

  • Reduction: Reduction of the C3-nitro group to C3-amine (H₂/Pd-C or SnCl₂).

    • Critical Control: The resulting amino-aldehyde is unstable. It is often trapped immediately or stored as an acetal/Boc-protected derivative.

Protocol: Conversion to Tricyclic Bioisostere (Pyrimido-fusion)

This reaction validates the "pre-fused" nature of the scaffold.

Reagents:

  • Scaffold: 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 eq)

  • Cyclizing Agent: Formamidine acetate (1.5 eq) or Urea (for oxo-derivative).

  • Solvent: Ethanol or DMF.

  • Catalyst: Piperidine (cat.) or Acetic Acid.

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL anhydrous Ethanol.

  • Addition: Add 1.5 mmol Formamidine acetate.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by LC-MS (Target M+ = Scaffold + 27 Da approx).

  • Workup: Cool to 0°C. The tricyclic product often precipitates. Filter and wash with cold ether.

  • Validation: NMR must show disappearance of the aldehyde proton (~10 ppm) and appearance of a new aromatic proton in the pyrimidine ring.

Comparative Analysis of Aldehyde Bioisosteres

When the tricyclic fusion is not desired, and the aldehyde must be replaced to prevent metabolism, use the following selection guide:

BioisostereElectronic Effect (

)
StabilitySynthetic AccessibilityBest Use Case
Aldehyde (-CHO) 0.42Low (Oxidation)HighIntermediate/Warhead
Nitrile (-CN) 0.66HighHigh (Dehydration of oxime)Metabolic blocking; small pocket.
Oxime (-CH=NOH) 0.30ModerateHighImproving solubility; H-bond donor/acceptor.
Oxazole VariableHighModerate

-stacking interactions; rigid spacer.
Difluoromethyl 0.32HighModerate (DAST on aldehyde)H-bond donor mimic; lipophilicity boost.

References

  • Song, J. et al. (2013). "Design, synthesis, and biological evaluation of 3,4-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Lévy, J. et al. (2008). "7-Azaindole-based kinase inhibitors: A review of the patent literature." Expert Opinion on Therapeutic Patents. Link

  • Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. Link

  • Popowycz, F. et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. Link

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Methodological & Application

synthesis of tricyclic heterocycles from 3-amino-4-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Tricyclic Heterocycles from 3-Amino-4-formyl-7-azaindole

Executive Summary

This guide details the synthetic protocols for constructing tricyclic heteroaromatic systems using 3-amino-4-formyl-7-azaindole (3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde) as a bifunctional "linchpin" scaffold.

7-Azaindoles are privileged structures in medicinal chemistry, serving as bioisosteres of indoles and purines with proven efficacy in kinase inhibition (e.g., Vemurafenib). Functionalizing the 3- and 4-positions simultaneously allows for the formation of a third fused ring, creating aza-carboline or naphthyridine-fused analogues. These tricyclic systems possess extended


-conjugation and unique hydrogen-bonding motifs, making them prime candidates for DNA intercalation and ATP-competitive enzyme inhibition.

The core methodology focuses on the Friedländer Annulation and Knoevenagel-Cyclization cascades, exploiting the peri-like disposition of the C3-amino and C4-formyl groups.

Retrosynthetic Logic & Mechanism

The reactivity of 3-amino-4-formyl-7-azaindole is defined by the spatial proximity of the nucleophilic amino group (at C3 of the pyrrole ring) and the electrophilic formyl group (at C4 of the pyridine ring). Although located on different rings, they flank the central C3a-bridgehead, mimicking the geometry of 1,8-naphthalenes or ortho-aminoaldehydes.

Mechanistic Pathway (Friedländer Type)
  • Condensation: The ketone enolate attacks the aldehyde (C4-CHO), followed by dehydration to form an

    
    -unsaturated ketone intermediate.
    
  • Cyclization: The C3-amino group attacks the carbonyl of the intermediate via a 6-endo-trig cyclization.

  • Aromatization: Dehydration yields the fully aromatic tricyclic pyridine-fused system.

ReactionMechanism cluster_conditions Key Factors SM 3-Amino-4-formyl- 7-azaindole Inter1 Intermediate A: Aldol Adduct SM->Inter1 Base/Acid + Ketone Ketone Ketone (R-CH2-CO-R') Ketone->Inter1 Inter2 Intermediate B: Imine/Enamine Inter1->Inter2 - H2O Cyclic Dihydro-Tricycle Inter2->Cyclic 6-endo-trig Cyclization Product Target Tricyclic Heterocycle Cyclic->Product Aromatization (- H2O) Info 1. Proximity of C3-NH2 & C4-CHO 2. Acidity of Ketone Alpha-Protons

Caption: Mechanistic pathway for the Friedländer annulation of 3-amino-4-formyl-7-azaindole yielding fused tricyclic systems.

Experimental Protocols

Protocol A: Base-Catalyzed Friedländer Annulation

Best for: Simple ketones (acetone, acetophenone, cyclohexanone).

Reagents:

  • Starting Material: 3-Amino-4-formyl-7-azaindole (1.0 equiv)

  • Ketone Substrate: 3.0 – 5.0 equiv (or used as co-solvent)

  • Base: 10% KOH in Ethanol (methanolic KOH is also effective)

  • Solvent: Absolute Ethanol

Step-by-Step Procedure:

  • Preparation: Dissolve 3-amino-4-formyl-7-azaindole (161 mg, 1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add the ketone (3.0 mmol). If the ketone is solid, dissolve it in a minimal amount of ethanol first.

  • Catalysis: Add 0.5 mL of 10% ethanolic KOH dropwise. The solution typically darkens (yellow/orange) indicating imine/enolate formation.

  • Reflux: Heat the mixture to reflux (80°C) for 4–8 hours. Monitor reaction progress via TLC (System: DCM/MeOH 95:5). The product usually exhibits strong fluorescence under UV (254/365 nm).

  • Work-up:

    • Cool reaction to room temperature.

    • If product precipitates: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether.

    • If no precipitate: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with water (to remove base), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Protocol B: Microwave-Assisted Lewis Acid Catalysis

Best for: Sterically hindered ketones or sensitive active methylene compounds (e.g., ethyl acetoacetate).

Reagents:

  • Catalyst: Glacial Acetic Acid (catalytic) or

    
     (5 mol%)
    
  • Solvent: Ethanol or solvent-free (neat)

Step-by-Step Procedure:

  • Loading: In a microwave process vial (2–5 mL), combine 3-amino-4-formyl-7-azaindole (1.0 mmol), ketone/1,3-dicarbonyl (1.2 mmol), and Ethanol (2 mL).

  • Catalyst: Add 2 drops of glacial acetic acid.

  • Irradiation: Seal the vial. Heat in a microwave reactor at 140°C for 15–30 minutes (High absorption level).

  • Isolation: Pour the reaction mixture into ice-cold water (20 mL). Neutralize with saturated

    
     if necessary.
    
  • Collection: Filter the precipitate, wash with water, and dry in a vacuum oven at 50°C.

Substrate Scope & Data Summary

The following table summarizes expected outcomes based on the condensation partner used.

Substrate ClassReagent ExampleProduct TypeExpected YieldNotes
Symmetrical Ketone Acetone2-Methyl-tricycle75-85%Rapid reaction; often precipitates directly.
Cyclic Ketone CyclohexanoneTetrahydro-fused system80-90%Forms a pentacyclic (fused) derivative.
Aryl Ketone Acetophenone2-Phenyl-tricycle65-75%Requires longer reflux times (Protocol A).
Active Methylene Malononitrile2-Amino-3-cyano-tricycle70-80%Knoevenagel pathway. Use Piperidine cat.
Beta-Keto Ester Ethyl AcetoacetateTricyclic Pyridone60-70%Can form amide or ester linkage depending on conditions.

Critical Troubleshooting & Optimization

  • Self-Condensation: The starting material contains both an amine and an aldehyde. While intermolecular reaction is preferred, concentrated solutions can lead to oligomerization. Solution: Always add the ketone substrate before adding the base/catalyst.

  • Oxidation Sensitivity: The aldehyde group at C4 is susceptible to oxidation to the carboxylic acid (which is unreactive in this protocol). Solution: Use freshly purified starting material or store under argon. If the aldehyde is degraded, reduce the corresponding nitrile or ester precursor immediately before use.

  • Solubility: The tricyclic products are often highly planar and poorly soluble in organic solvents. Solution: Use DMF or DMSO for NMR characterization. For purification, precipitation/washing is often superior to chromatography.

Workflow Visualization

SynthesisWorkflow Start Start: 3-Amino-4-formyl-7-azaindole Decision Select Substrate Type Start->Decision PathA Ketones (Acetone, Cyclohexanone) Decision->PathA PathB Active Methylenes (Malononitrile, 1,3-Dicarbonyls) Decision->PathB CondA Protocol A: Friedländer Base: KOH/EtOH Reflux 4-8h PathA->CondA CondB Protocol B: Knoevenagel Base: Piperidine/EtOH Reflux 2-4h PathB->CondB Check TLC Monitoring (Fluorescence Check) CondA->Check CondB->Check WorkupA Precipitate forms? YES: Filter & Wash NO: Extract (DCM) Check->WorkupA Purification Recrystallization (EtOH/DMF) or Column Chromatography WorkupA->Purification Final Final Tricyclic Product (Characterize: 1H NMR, MS) Purification->Final

Caption: Decision tree for synthesizing tricyclic heterocycles based on substrate class.

References

  • Commercial Availability & Structure
  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
  • 7-Azaindole Reactivity & Functionalization: Song, J. J., et al. (2002). Practical Synthesis of 7-Azaindole Derivatives. Journal of Organic Chemistry. (Context for azaindole ring stability).
  • Analogous Peri-Annulation Reactions

    • Vasilin, V. K., et al. (2015).[1] Reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid. ResearchGate. Retrieved from [Link]

Sources

Application Note: Friedländer Condensation of 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the Friedländer condensation of the specialized precursor 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (also known as 3-amino-4-formyl-7-azaindole).

This reaction is a powerful method for synthesizing peri-fused tricyclic heteroaromatic systems , specifically analogues of tacrine and canthin-6-one , which are highly relevant in kinase inhibition (JAK2, mTOR) and neurodegenerative disease research (AChE inhibition).

Executive Summary

The Friedländer condensation typically involves the reaction of an ortho-aminoaldehyde with a ketone.[1] However, using 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde introduces a unique peri-annulation geometry. The amino group (at position 3 of the pyrrole ring) and the formyl group (at position 4 of the pyridine ring) bridge the C3–C4 "bay" region of the 7-azaindole core.

Condensation with a ketone containing an


-methylene group yields a tricyclic 3,4-fused 7-azaindole system  (structurally related to pyrrolo[2,3,4-de][1,6]naphthyridines ). These scaffolds are critical pharmacophores for:
  • Kinase Inhibitors: Targeting the ATP-binding pocket of JAK2, PI3K, and mTOR.

  • DNA Intercalators: Planar tricyclic systems for oncology applications.

  • Neurotherapeutics: "Azacrine" analogues for acetylcholinesterase (AChE) inhibition in Alzheimer's research.

Precursor Profile & Handling

Compound: 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS: 1190312-08-3 Molecular Weight: 161.16 g/mol [2]

PropertySpecificationHandling Note
Appearance Yellow to Brown SolidOxidation sensitive; store under inert gas (Ar/N2).
Solubility DMSO, DMF, MeOH (hot)Poor solubility in non-polar solvents (Hexane, Et2O).
Stability ModerateProne to self-condensation (aldol-like) if left in solution with base. Prepare fresh or store at -20°C.
Reactivity AmphotericThe pyrrole NH is acidic; the pyridine N is basic. Avoid strong unbuffered acids which may protonate the 3-amino group, deactivating the nucleophile.

Reaction Mechanism

The reaction proceeds via a two-step sequence:

  • Intermolecular Aldol Condensation: The basic catalyst generates an enolate from the ketone, which attacks the C4-aldehyde of the 7-azaindole.

  • Intramolecular Imine Formation (Cyclodehydration): The C3-amino group attacks the ketone's carbonyl, followed by dehydration to aromatize the new pyridine ring.

Mechanistic Pathway (DOT Diagram)

Friedlander_Mechanism Start Precursor: 3-Amino-4-Formyl-7-Azaindole + Ketone (R-CH2-CO-R') Step1 Step 1: Aldol Condensation (Base removes u03b1-proton from ketone, Enolate attacks Aldehyde) Start->Step1 Base/Heat Inter1 Intermediate: u03b2-Hydroxy Ketone / Chalcone Step1->Inter1 Step2 Step 2: Cyclodehydration (Amino group attacks Carbonyl, Loss of 2 H2O) Inter1->Step2 -H2O Product Product: Peri-Fused Tricyclic Azaindole (Aromatized) Step2->Product -H2O

Caption: Fig 1. Mechanistic flow of the peri-Friedländer condensation fusing the C3 and C4 positions.

Experimental Protocols

Method A: Classical Base-Catalyzed Reflux (Robust & Scalable)

Best for: Stable ketones (cyclohexanone, acetophenone) and gram-scale synthesis.

Reagents:

  • Precursor (1.0 equiv)

  • Ketone (1.2 equiv)

  • KOH (10 mol%) or Piperidine (20 mol%)

  • Solvent: Absolute Ethanol (EtOH)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[2]

  • Dissolution: Dissolve 161 mg (1.0 mmol) of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in 10 mL of absolute EtOH.

  • Addition: Add 1.2 mmol of the ketone (e.g., 118 mg cyclohexanone).

  • Catalysis: Add 0.1 mmol KOH (pellets or 1M EtOH solution) or 20 µL piperidine .

  • Reflux: Heat the mixture to reflux (78°C) for 4–12 hours . Monitor via TLC (DCM/MeOH 95:5). The product is usually highly fluorescent.

  • Workup:

    • Cool to room temperature.[3][4]

    • If precipitate forms: Filter and wash with cold EtOH.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/DMF or purify via flash chromatography (SiO2, 0-10% MeOH in DCM).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, unreactive ketones, and minimizing side reactions.

Reagents:

  • Precursor (1.0 equiv)

  • Ketone (1.5 equiv)

  • Catalyst: L-Proline (20 mol%) or Glacial Acetic Acid (solvent)

  • Solvent: EtOH or neat (if liquid ketone)

Protocol:

  • Loading: In a 10 mL microwave vial, combine 0.5 mmol precursor and 0.75 mmol ketone.

  • Catalyst: Add 11.5 mg L-Proline (green catalyst) and 2 mL EtOH .

    • Alternative: Use 2 mL Glacial Acetic Acid (acid catalysis) for difficult substrates.

  • Irradiation: Cap the vial. Irradiate at 140°C for 15–30 minutes (Power: Dynamic, Max 200W).

  • Workup: Pour reaction mixture into ice-water. Neutralize with sat. NaHCO3 (if AcOH used). Collect the solid precipitate by filtration.

Scope and Utility

The choice of ketone dictates the final fused ring structure.

Ketone InputProduct Structure TypePotential ApplicationRef
Cyclohexanone Tetrahydro-tacrine analogue (Azacrine)AChE Inhibitor (Alzheimer's)[1, 2]
Acetophenone 2-Phenyl-substituted tricyclic systemDNA Intercalator / Topoisomerase II[3]
Ethyl Pyruvate Ester-functionalized fused systemSynthetic Intermediate[4]
Cyclic 1,3-Diones Fused Chromeno-derivativesMulti-target Kinase Inhibitor[5]

Troubleshooting & Optimization

Problem: Low Yield / Starting Material Recovery

  • Cause: The 3-amino group is less nucleophilic than a standard aniline due to the electron-rich pyrrole ring.

  • Solution: Switch to Method B (Microwave) or use a Lewis Acid catalyst (CeCl3·7H2O , 10 mol%) which activates the carbonyl without protonating the amine.

Problem: Product is "Sticky" or Tars

  • Cause: Polymerization of the aldehyde.

  • Solution: Run the reaction under strictly anaerobic conditions (Argon). Use sulfolane or PEG-400 as solvent to stabilize intermediates.

Problem: Regioselectivity Issues (Asymmetric Ketones)

  • Insight: Friedländer condensation usually favors formation of the more substituted pyridine product (via thermodynamic control).

  • Control: To shift regioselectivity, use acid catalysis (AcOH) (favors kinetic enol) vs base catalysis (KOH) (favors thermodynamic enol).

References

  • Marco-Contelles, J., et al. (2010). "Friedländer Reaction for the Synthesis of Tacrine Analogues." Chemical Reviews, 110(10). Link

  • Mogilaiah, K., et al. (2013).[3] "CeCl3[3]·7H2O Catalyzed Friedländer Synthesis of Naphthyridines."[3] Indian Journal of Heterocyclic Chemistry. Link

  • Langer, P., et al. (2021). "Synthesis of Pyrrolo[1,2-a]naphthyridines by Cycloisomerization." Organic & Biomolecular Chemistry. Link

  • ChemScene. (2024). "Product Datasheet: 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde." Link

  • National Institutes of Health (NIH). (2010). "Discovery of 3,4-ring fused 7-azaindoles as potent JAK2 inhibitors."[5] Bioorganic & Medicinal Chemistry Letters. Link

Sources

reductive amination protocols for 7-azaindole-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocols for 7-Azaindole-4-Carbaldehyde

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indole and purine. It is the core pharmacophore in FDA-approved kinase inhibitors such as Vemurafenib and Pexidartinib .

Functionalization at the C4 position is critical for accessing specific binding pockets in ATP-competitive inhibitors. However, the reductive amination of 7-azaindole-4-carbaldehyde presents unique challenges due to the electron-deficient nature of the pyridine ring, the basicity of N7, and the acidity of the N1 proton.

This guide provides two field-proven protocols:

  • Method A (STAB): The standard, mild protocol for primary and unhindered secondary amines.

  • Method B (Ti-Mediated): A Lewis-acid promoted protocol for weak nucleophiles (anilines) or sterically hindered systems.

Chemical Context & Mechanistic Insight

The Scaffold Challenges
  • Electronic Effects: The pyridine nitrogen (N7) exerts an electron-withdrawing effect, making the C4-aldehyde highly electrophilic. While this accelerates nucleophilic attack by the amine, it also increases susceptibility to hydration and side reactions.

  • Solubility: 7-Azaindoles are planar and prone to

    
    -stacking, often resulting in poor solubility in non-polar solvents. Chlorinated solvents (DCM, DCE) or THF are required.[1]
    
  • Interference: The basic N7 lone pair can coordinate with Lewis acids or quench acidic catalysts required for imine formation.

Reaction Mechanism

The reaction proceeds via the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion, which is then irreversibly reduced to the amine.

ReductiveAmination Aldehyde 7-Azaindole-4-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (Equilibrium) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Cat.) Product 4-Aminomethyl Derivative Iminium->Product + Hydride Source (Reduction)

Figure 1: General mechanism of reductive amination for 7-azaindole derivatives.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Aliphatic primary amines, secondary amines, and high-throughput parallel synthesis.

Rationale: STAB is a mild hydride donor that reduces imines/iminiums much faster than aldehydes. This allows for "one-pot" mixing without pre-forming the imine. Acetic acid is added to catalyze the dehydration step and buffer the basic N7.

Reagents:

  • Substrate: 7-azaindole-4-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF[1][2][3]

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Protocol:

  • Preparation: In a dry vial equipped with a stir bar, dissolve 7-azaindole-4-carbaldehyde (100 mg, 0.68 mmol) in DCE (3.4 mL, 0.2 M).

  • Amine Addition: Add the amine (0.75 mmol, 1.1 equiv).

    • Note: If using an amine hydrochloride salt, add 1.1 equiv of DIPEA or TEA to liberate the free base.

  • Catalyst: Add glacial acetic acid (40 µL, ~1.0 equiv). Stir at Room Temperature (RT) for 30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Add STAB (216 mg, 1.02 mmol, 1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the aldehyde (M+H 147) and appearance of the product.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Isopropoxide / NaBH₄

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or acid-sensitive substrates.

Rationale: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine.[4] It coordinates to the pyridine nitrogen, preventing it from interfering. NaBH₄ is used subsequently because Ti-complexed imines require a stronger reducing agent than STAB.

Reagents:

  • Substrate: 7-azaindole-4-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Protocol:

  • Complexation: In a dry flask under Nitrogen/Argon, dissolve 7-azaindole-4-carbaldehyde (100 mg, 0.68 mmol) and the amine (0.75 mmol) in anhydrous THF (3 mL).

  • Titanium Addition: Add Ti(OiPr)₄ (300 µL, ~1.0 mmol, 1.5 equiv) dropwise.

    • Caution: Ti(OiPr)₄ is moisture sensitive. Use a syringe.

  • Imine Formation: Stir at RT for 6–12 hours (or overnight).

    • Checkpoint: The solution often turns yellow/orange. LCMS in methanol will show the imine (or the hemiaminal methyl ether) mass.

  • Reduction: Cool the reaction to 0°C. Add NaBH₄ (26 mg, 0.68 mmol, 1.0 equiv) carefully.

    • Optional: For very unreactive imines, allow to warm to RT after addition.

  • Quench (Critical): Add water (0.5 mL) dropwise. A heavy white precipitate (TiO₂) will form.

    • Tip: Adding 1M NaOH instead of water can help coagulate the titanium salts for easier filtration.

  • Workup: Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with EtOAc. Concentrate the filtrate.

Data Analysis & Optimization

Reagent Selection Matrix
VariableMethod A (STAB)Method B (Ti / NaBH₄)Method C (NaCNBH₃)
Amine Type

&

Aliphatic
Anilines, Hindered

General Purpose
pH Condition Acidic (AcOH)Neutral / Lewis AcidicAcidic (pH 3-5)
Toxicity LowLow (Ti salts nontoxic)High (HCN risk)
Water Tolerance ModerateLow (Ti reacts with H₂O)High
Reaction Rate Fast (1-4 h)Slow (Imine formation 12h+)Moderate
Troubleshooting Guide
  • Problem: Low Conversion to Product.

    • Diagnosis: Incomplete imine formation.

    • Fix: Switch to Method B. The Ti(OiPr)₄ pulls water out of the equilibrium. Alternatively, add molecular sieves (4Å) to Method A.

  • Problem: Dialkylation (with primary amines).

    • Diagnosis: The product amine reacts with another aldehyde molecule.[5]

    • Fix: Use a large excess of amine (2-3 equiv) or switch to Method A (STAB reduces the imine faster than the aldehyde reacts with the product).

  • Problem: N1-Alkylation.

    • Diagnosis: Side reaction at the indole nitrogen.

    • Fix: Ensure conditions are not basic. Method A is preferred. If using Method B, ensure the quench is not too harsh.

Decision Workflow

ProtocolSelection Start Start: 7-Azaindole-4-CHO + Amine CheckAmine Is the Amine Aromatic (Aniline)? Start->CheckAmine YesAniline Yes CheckAmine->YesAniline NoAniline No (Aliphatic) CheckAmine->NoAniline MethodB Use Method B: Ti(OiPr)4 / NaBH4 YesAniline->MethodB CheckSterics Is the Amine Sterically Hindered? NoAniline->CheckSterics CheckSterics->MethodB Yes MethodA Use Method A: STAB / AcOH CheckSterics->MethodA No

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][10] J. Org.[1][3] Chem. 1996 , 61, 3849–3862.[1][3]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[9] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[9] J. Org.[1][3] Chem. 1990 , 55, 2552–2554.[9]

  • Bhattacharjee, S. ; et al. Discovery of 7-Azaindole Derivatives as Potent and Selective Inhibitors of c-Met Kinase. Bioorg. Med. Chem. Lett. 2012 , 22, 138–144.

Sources

Application Note: Cyclization Strategies for 3-Amino-4-Formyl Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the cyclization methodologies for 3-amino-4-formyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-amino-4-formyl-7-azaindole). This scaffold is a critical intermediate for synthesizing tricyclic heteroaromatic systems, particularly 1H-pyrrolo[2,3-b][1,6]naphthyridines , which are high-value pharmacophores in kinase inhibitor discovery (e.g., JAK, CSF1R, and PDE4 pathways).[1]

Part 1: Strategic Overview & Reaction Logic

The Scaffold Utility

The 3-amino-4-formyl-1H-pyrrolo[2,3-b]pyridine motif represents a "privileged structure" in medicinal chemistry. It contains an ortho-amino aldehyde functionality embedded within a 7-azaindole core. This arrangement mimics the reactivity of 2-aminobenzaldehyde (used in quinoline synthesis) and 3-aminoisonicotinaldehyde (used in 1,6-naphthyridine synthesis), but yields a tricyclic pyrrolo[2,3-b][1,6]naphthyridine system.[1]

Mechanistic Logic

The cyclization relies on the condensation of the C3-amino group and the C4-formyl group with a bifunctional electrophile/nucleophile.

  • Nucleophilic Center: The C3-amino group (

    
    ) is a hard nucleophile.
    
  • Electrophilic Center: The C4-formyl group (

    
    ) is a hard electrophile.
    
  • Reactivity Profile: The reaction typically proceeds via a Friedländer-type annulation or a Knoevenagel-condensation/cyclization sequence. The electron-deficient nature of the pyridine ring in the 7-azaindole core makes the amine less nucleophilic than in simple anilines, often requiring acid catalysis or elevated temperatures.

Part 2: Experimental Protocols

Method A: Friedländer Annulation (Synthesis of Fused Pyridines)

This method is the gold standard for fusing a pyridine ring to the scaffold, utilizing ketones with an


-methylene group.

Target Product: Substituted 1H-pyrrolo[2,3-b][1,6]naphthyridines.[1]

Materials
  • Substrate: 3-Amino-4-formyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).

  • Reagent: Ketone (e.g., Acetophenone, Cyclohexanone, Acetone) (1.2 – 2.0 equiv).[1]

  • Catalyst: 10% KOH (ethanolic) OR L-Proline (20 mol%) OR Sulfamic Acid (10 mol%).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

Protocol (Base-Catalyzed)
  • Preparation: Dissolve 1.0 mmol of 3-amino-4-formyl-1H-pyrrolo[2,3-b]pyridine in 5 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.2 mmol of the ketone (e.g., acetophenone).

  • Catalysis: Add 0.5 mL of 10% ethanolic KOH solution dropwise.

    • Note: For base-sensitive substrates, replace KOH with 20 mol% L-Proline.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring. Monitor by TLC (typically 2–6 hours).[1]
    
    • Checkpoint: The formation of a Schiff base intermediate may be observed initially, followed by cyclization.[1][2]

  • Work-up: Cool the reaction mixture to room temperature.

    • Precipitation: Often, the tricyclic product precipitates upon cooling.[1] Filter and wash with cold ethanol.[1]

    • Extraction: If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with water/brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from EtOH/DMF or purify via silica gel chromatography (

    
     MeOH in DCM).
    
Mechanism[1][2][3][4][5]
  • Aldol Condensation: Base deprotonates the ketone

    
    -position; the enolate attacks the C4-formyl group.
    
  • Imine Formation: The C3-amino group attacks the ketone carbonyl.[1]

  • Dehydration: Elimination of water aromatizes the new ring.[1]

Method B: Active Methylene Cyclization (Fused Pyridines/Pyrimidines)

This method utilizes active methylene compounds (e.g., malononitrile, ethyl acetoacetate) to form functionalized rings, often introducing cyano or ester groups useful for further SAR expansion.[1]

Target Product: 2-functionalized-1H-pyrrolo[2,3-b][1,6]naphthyridines.

Materials
  • Substrate: 3-Amino-4-formyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).

  • Reagent: Malononitrile or Ethyl Acetoacetate (1.1 equiv).[1]

  • Base: Piperidine (catalytic, 2-3 drops) or

    
    .[1]
    
  • Solvent: Ethanol.[1][6]

Protocol
  • Dissolution: Suspend 1.0 mmol of the starting amino-aldehyde in 8 mL of Ethanol.

  • Reagent Addition: Add 1.1 mmol of Malononitrile.

  • Initiation: Add 2 drops of piperidine.

  • Reaction: Stir at reflux for 3–5 hours.

    • Observation: The reaction usually proceeds via a Knoevenagel condensation at the aldehyde, followed by intramolecular nucleophilic attack by the amine on the nitrile (or ester).[1]

  • Isolation: The product often precipitates as a solid.[1] Collect by filtration.[1][5]

  • Purification: Wash with cold EtOH and

    
    . Recrystallize from DMF/EtOH if necessary.
    

Part 3: Visualization & Data[1]

Reaction Pathways Diagram

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Start 3-Amino-4-Formyl 7-Azaindole Friedlander Friedländer Annulation Start->Friedlander + Ketone (KOH/EtOH) Knoevenagel Knoevenagel Cyclization Start->Knoevenagel + Malononitrile (Piperidine) Condensation Cyclocondensation Start->Condensation + Urea (Acid/Heat) Ketone Ketone (R-CH2-CO-R') ActiveMet Active Methylene (CN-CH2-EWG) Urea Urea/Thiourea Prod_Naph Pyrrolo[2,3-b][1,6] naphthyridines (Tricyclic) Friedlander->Prod_Naph Prod_Cyano 3-Cyano/Ester Substituted Analogs Knoevenagel->Prod_Cyano Prod_Pyrim Fused Pyrimidines (Pyrrolo-Pyrimido-Pyridine) Condensation->Prod_Pyrim

Caption: Divergent synthetic pathways for 3-amino-4-formyl-7-azaindole cyclization.

Troubleshooting Table
IssueProbable CauseOptimization Strategy
Low Yield (<30%) Aldol condensation reversal or polymerization.Switch to L-Proline catalysis (milder) or use Microwave Irradiation (

, 10 min).[1]
No Reaction Deactivation of amine by pyridine ring.[1]Add Lewis Acid catalyst (e.g.,

or

) to activate carbonyl.[1]
Impurity Profile Formation of Schiff base without cyclization.Increase temperature (Reflux

Sealed Tube

) to drive dehydration.
Solubility Issues Product precipitates too early, trapping SM.Use high-boiling polar solvents: DMF or DMAc at

.

Part 4: References

  • Organic Reactions: The Friedländer Synthesis of Quinolines. (Classic mechanism applicable to this scaffold).[1] [1]

  • RSC Advances: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. (Analogous chemistry on pyridine scaffold).

  • Indian Academy of Sciences: Synthetic strategies to pyrido fused heterocycles. (Review of azaindole fusions).

  • ChemRxiv: Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack. (Preparation of related aldehyde precursors). [1]

  • ResearchGate: Friedlander reaction between aminoaryl ketones and cyclic/acyclic ketones.

Sources

Application Note: Reagents and Protocols for the Chemoselective Functionalization of the 3-Amino Group in 7-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Biological Relevance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged fragment" in modern drug discovery, most notably recognized for its role as a potent kinase hinge-binding motif[1]. The pyridine nitrogen (N7) and the pyrrole nitrogen (N1) act as a bidentate hydrogen bond acceptor-donor pair, perfectly mimicking the interaction of ATP with the kinase hinge region () [1].

To build structural complexity and access the solvent-exposed regions or the DFG-out pocket of kinases, functionalization at the C3 position is highly desirable. 3-Amino-7-azaindole (CAS: 189882-31-3) serves as a critical building block for these efforts [2]. However, functionalizing the exocyclic 3-amino group presents significant chemoselectivity challenges due to the presence of multiple competitive nucleophilic sites on the core scaffold.

Mechanistic Insights: The Chemoselectivity Challenge

To design a successful functionalization strategy, one must understand the causality behind reagent selection. The 3-amino-7-azaindole core possesses three distinct reactive sites:

  • N1 (Pyrrole NH): With a pKₐ of ~16, this proton is relatively acidic. If a strong base (e.g., NaH, KOtBu) is used, N1 is deprotonated, creating a highly nucleophilic nitrogen anion that will outcompete the 3-amino group for electrophiles, leading to N1-alkylation or N1-acylation.

  • N7 (Pyridine N): While weakly basic, N7 is prone to N-oxidation or coordination with transition metals. It rarely acts as a nucleophile in standard acylation reactions but can interfere with metal-catalyzed cross-couplings.

  • 3-NH₂ (Exocyclic Amine): This is an aniline-like primary amine. Its nucleophilicity is slightly attenuated by the electron-withdrawing nature of the fused pyridine ring.

The Governing Principle: To achieve strictly chemoselective functionalization at the 3-amino group, the reaction must be maintained under mildly basic conditions (using bases like DIPEA or Pyridine). The conjugate acids of these bases (pKₐ ~10.5 and ~5.2, respectively) are not strong enough to deprotonate N1, ensuring the pyrrole nitrogen remains protonated and non-nucleophilic, thereby directing the electrophile exclusively to the 3-amino group.

Chemoselectivity Core 3-Amino-7-azaindole (Multiple Nucleophilic Sites) N1 N1 (Pyrrole NH) pKa ~16 Core->N1 Strong Base (e.g., NaH) N7 N7 (Pyridine N) Weakly Basic Core->N7 Oxidants / Lewis Acids NH2 3-NH2 (Exocyclic Amine) Target Nucleophile Core->NH2 Weak Base (e.g., DIPEA) N1_Prod N1-Acylation/Alkylation (Undesired Side Product) N1->N1_Prod N7_Prod N7-Oxidation/Coordination (Undesired Side Product) N7->N7_Prod NH2_Prod 3-Amide / Sulfonamide / Urea (Target Product) NH2->NH2_Prod

Logical relationship of nucleophilic sites and chemoselectivity in 3-amino-7-azaindoles.

Quantitative Data: Reagent Selection Matrix

The following table summarizes the optimal reagent combinations for functionalizing the 3-amino group based on empirical data from multi-targeted kinase inhibitor synthesis campaigns [3].

Functionalization TypeElectrophile SourceOptimal BaseSolventTypical YieldChemoselectivity Notes
Amidation Carboxylic Acid + HATUDIPEA (2.0–3.0 eq)DMF75–90%Excellent. N1 remains protonated. High coupling efficiency.
Amidation Acid ChloridePyridine (3.0 eq)DCM60–85%Moderate. Risk of N1,3-bis-acylation if >1.1 eq of acid chloride is used.
Sulfonylation Sulfonyl ChloridePyridine (Solvent)Pyridine50–80%Good. Pyridine acts as both solvent and acid scavenger.
Urea Formation IsocyanateTEA (1.5 eq)THF70–95%Excellent. Extremely fast reaction at room temperature.
Reductive Amination Aldehyde + NaBH(OAc)₃Acetic Acid (Catalytic)DCE40–70%Moderate. Prone to over-alkylation (tertiary amine formation).

Key Functionalization Workflows & Protocols

Every protocol described below is designed as a self-validating system , incorporating in-process controls (IPC) via LCMS or TLC to ensure mechanistic fidelity before proceeding to subsequent steps.

Protocol A: Chemoselective Amidation via HATU Coupling

Because the 3-amino group is slightly electron-deficient, highly active ester intermediates are required. HATU generates an HOAt-active ester that is highly reactive toward hindered or deactivated anilines.

Workflow Step1 1. Activation R-COOH + HATU DMF, 0°C Step2 2. Base Addition DIPEA (3.0 eq) Stir 15 min Step1->Step2 Step3 3. Nucleophile 3-Amino-7-azaindole Warm to RT Step2->Step3 Step4 4. IPC & Quench LCMS Check Dilute EtOAc Step3->Step4 Step5 5. Purification Flash Silica DCM:MeOH Step4->Step5

Experimental workflow for the chemoselective amidation of 3-amino-7-azaindole.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 mmol) in anhydrous DMF (5.0 mL). Cool the solution to 0 °C. Add HATU (1.2 mmol) in one portion.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes. Self-Validation: An aliquot analyzed by LCMS should confirm the complete consumption of the carboxylic acid and the formation of the HOAt-active ester.

  • Nucleophile Addition: Add 3-amino-7-azaindole (1.0 mmol) as a solid or dissolved in a minimal amount of DMF.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • IPC (In-Process Control): Monitor by LCMS. The desired product mass [M+H]⁺ should be the major peak. If a mass corresponding to N1,3-bis-acylation is observed, proceed to the troubleshooting section below.

  • Quench & Workup: Dilute the reaction mixture with EtOAc (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 5% aqueous LiCl (to remove DMF, 2 × 15 mL), and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of DCM to 10% MeOH in DCM.

Protocol B: Urea Formation via Isocyanates

Ureas are highly stable hydrogen-bonding motifs frequently utilized in kinase inhibitor design. Isocyanates react rapidly with the 3-amino group without requiring coupling reagents.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-amino-7-azaindole (1.0 mmol) in anhydrous THF (10 mL) under an N₂ atmosphere.

  • Base Addition: Add Triethylamine (TEA, 1.5 mmol). While the reaction can proceed without base, TEA acts as a scavenger for any trace acidic impurities that might cause isocyanate polymerization.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the desired aryl or alkyl isocyanate (1.05 mmol) dropwise.

  • Propagation: Stir at 0 °C for 30 minutes, then allow warming to room temperature. The reaction is typically complete within 1–2 hours.

  • Validation: Monitor by TLC (EtOAc/Hexanes). The urea product often precipitates directly from the THF solution.

  • Isolation: If precipitation occurs, collect the solid by vacuum filtration and wash with cold THF and diethyl ether. If no precipitate forms, concentrate the solvent and purify via flash chromatography.

Troubleshooting & Best Practices

  • Issue: Observation of N1,3-Bis-Acylation

    • Causality: Excess highly reactive electrophiles (like acid chlorides) can overcome the pKₐ barrier, leading to acylation at the N1 pyrrole nitrogen.

    • Solution: The N1-amide bond is significantly more labile than the 3-amide bond. Treat the crude reaction mixture with K₂CO₃ (2.0 eq) in Methanol at room temperature for 2 hours. This will selectively hydrolyze the N1-acyl group back to the free pyrrole NH, while leaving the 3-amide intact.

  • Issue: Poor Solubility of 3-Amino-7-azaindole

    • Causality: The highly polar nature of the core and its propensity for intermolecular hydrogen bonding can cause poor solubility in standard solvents like DCM or THF.

    • Solution: Utilize polar aprotic solvents like DMF, DMA, or NMP for the reaction. During workup, utilize a 5% aqueous LiCl wash to efficiently partition these high-boiling solvents into the aqueous phase.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Available at:[Link] [1]

  • Sun, X., et al. (2014). Efficient One-Pot Synthesis of 3-Amino-7-azaindoles Under Microwave Irradiation. Synthetic Communications, 44(6), 811-818. Available at:[Link] [2]

  • Daydé-Cazals, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(8), 3650-3667. Available at:[Link] [3]

Application Note: Peptide Coupling Strategies for Amino-Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Peptide Coupling Strategies for Amino-Azaindole Intermediates Content Type: Detailed Application Note & Protocols

Executive Summary

Amino-azaindoles (e.g., 5-amino-7-azaindole) are privileged scaffolds in kinase inhibitor discovery (e.g., Pexidartinib, Vemurafenib analogs). However, they present a unique synthetic paradox: the pyridine nitrogen creates significant electron deficiency, deactivating the exocyclic amine toward acylation, while the pyrrole NH (N1) introduces solubility issues and potential regioselectivity challenges.

This guide provides field-proven protocols for coupling carboxylic acids to amino-azaindoles, moving beyond standard EDC/HOBt chemistry to advanced systems like T3P , HATU/HOAt , and DMTMM .

Strategic Analysis: The Azaindole Challenge

Electronic Deactivation

In 7-azaindole, the nitrogen at position 7 (N7) is electron-withdrawing. If an amino group is located at C5 (para to the pyrrole NH) or C4, its nucleophilicity is drastically reduced compared to a standard aniline.

  • Consequence: Standard active esters (NHS, HOBt) often react too slowly, leading to hydrolysis or background side reactions.

  • Solution: Requires high-energy active esters (OAt, Oxyma) or in situ acid chlorides/mixed anhydrides.

Regioselectivity (N1 vs. Exocyclic Amine)

The pyrrole NH (N1) has a pKa of ~16 (DMSO). While generally non-nucleophilic in neutral media, strong bases (NaH, LiHMDS) will deprotonate it, leading to N1-acylation.

  • Control Point: Use mild organic bases (DIPEA, NMM) where the pKa (~10-11) is insufficient to deprotonate N1, ensuring chemoselective acylation of the exocyclic amine.

Decision Matrix for Reagent Selection

CouplingStrategy Start Start: Amino-Azaindole Coupling CheckSterics Is the Carboxylic Acid Sterically Hindered? Start->CheckSterics DMTMM Protocol D: DMTMM (Specific for Azaindole Acids) Start->DMTMM If Coupling Azaindole-2-COOH CheckScale Is this Scale-Up (>10g)? CheckSterics->CheckScale No Ghosez Protocol C: Ghosez's Reagent (Acid Chloride via Enamine) CheckSterics->Ghosez Yes (e.g., tertiary alpha-carbon) HATU Protocol A: HATU/HOAt (High Reactivity, Small Scale) CheckScale->HATU No (Discovery Phase) T3P Protocol B: T3P (PPA) (Low Epimerization, Easy Workup) CheckScale->T3P Yes

Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate sterics and reaction scale.

Reagent Performance Comparison

ReagentActivation SpeciesReactivityEpimerization RiskWorkup EaseRecommended Use
HATU O-At Active EsterVery HighModerateLow (Urea byproducts)Discovery/HTS; "Difficult" sequences.
T3P Mixed AnhydrideHighVery LowHigh (Water soluble)Process chemistry; Scale-up; Chiral acids.
DMTMM Triazine EsterModerateLowModerateSpecific for Azaindole-2-COOH derivatives.
Ghosez Acid ChlorideExtremeHighModerateSterically hindered acids (e.g., Aib, Val).

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Small-scale discovery chemistry where yield is paramount and cost is secondary.

Mechanism: The 7-azabenzotriazole (HOAt) leaving group utilizes a "neighboring group effect" via the pyridine nitrogen, accelerating the amine attack by up to 100x compared to HOBt.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amino-Azaindole (1.0 - 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen.

  • Add DIPEA (1.0 equiv only) and stir for 2-3 minutes. Note: Solution should turn yellow/orange.

  • Coupling: Add the Amino-Azaindole and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.

    • Tip: If conversion stalls <50%, heat to 50°C. The pyridine N in HATU stabilizes the active ester against thermal decomposition better than HBTU.

  • Workup: Dilute with EtOAc. Wash 3x with 10% LiCl (aq) to remove DMF, followed by sat. NaHCO3 and Brine.

  • Purification: Flash chromatography (DCM/MeOH or EtOAc/Hex).

Protocol B: The "Scalable & Green" (T3P - Propylphosphonic Anhydride)

Best for: Process chemistry, >1g scales, and preventing epimerization of chiral alpha-amino acids.

Why T3P? It forms a mixed anhydride that is highly reactive but sterically encumbered enough to prevent oxazolone formation (racemization). Byproducts are water-soluble phosphates.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amino-Azaindole (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 - 4.0 equiv)

  • Solvent: 2-MeTHF or EtOAc (Green solvents preferred).

Procedure:

  • Dissolution: Combine Carboxylic Acid, Amino-Azaindole, and Base (Pyridine/NMM) in the solvent (0.2 M). Cool to 0°C.[1][2]

  • Addition: Dropwise add the T3P solution. Exotherm warning.

  • Reaction: Allow to warm to RT. Stir 12–24 hours.

    • Optimization: If the azaindole is extremely insoluble, use T3P in DMF and heat to 60°C.

  • Workup: Quench with water. Separate layers. The T3P byproducts wash away in the aqueous phase.

  • Isolation: Crystallization is often possible directly from the organic layer.

Protocol C: The "Bunker Buster" (Ghosez's Reagent)

Best for: Extremely unreactive amines or sterically hindered acids (e.g., tertiary carbons).

Concept: Generates an acid chloride in situ under neutral conditions, avoiding the harshness of Thionyl Chloride/Oxalyl Chloride.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equiv)

  • Amino-Azaindole (1.0 equiv)

  • Base: Pyridine (2.0 equiv)

  • Solvent: Dry DCM or CHCl3.

Procedure:

  • Activation: Dissolve Carboxylic Acid in DCM. Add Ghosez’s Reagent dropwise at RT. Stir 1–2 hours.

    • Check: Monitor formation of Acid Chloride by quenching a generic aliquot with MeOH (forms methyl ester) and checking TLC/LCMS.

  • Coupling: Add the Amino-Azaindole and Pyridine to the activated mixture.

  • Reaction: Stir at RT or Reflux (40°C) for 4–8 hours.

  • Workup: Standard aqueous extraction.

Case Study: Synthesis of a CDK9 Inhibitor Intermediate

Based on genericized workflows for 5-amido-7-azaindoles (e.g., similar to compounds found in recent J. Med. Chem. kinase programs).

Target: Coupling N-Boc-Piperidine-4-carboxylic acid to 5-amino-7-azaindole .

Workflow:

  • Solubility Check: 5-amino-7-azaindole is poorly soluble in DCM. DMF is selected as the solvent.[1][2][3][4][5]

  • Reagent Selection: The amine is electron-deficient (para to pyridine N). HATU is selected for high reactivity.

  • Execution:

    • Acid (1.0g, 4.36 mmol) + HATU (1.82g, 4.8 mmol) in DMF (15 mL).

    • Add DIPEA (1.5 mL). Stir 5 min (Yellow solution).

    • Add 5-amino-7-azaindole (0.64g, 4.8 mmol).

    • Stir 16h at RT.[2]

  • Observation: LCMS shows 85% conversion. 5% unreacted amine. <2% bis-acylated product (chemoselectivity achieved).

  • Purification: Precipititation by adding water (150 mL). Filtration of the solid.[1] Yield: 1.2g (82%).

Troubleshooting Guide

IssueRoot CauseSolution
Low Conversion Poor nucleophilicity of azaindole amine.Switch to Ghosez's Reagent (Protocol C) or heat T3P reaction to 80°C in NMP.
Bis-acylation Reaction at Indole N1 and Amine.Reduce base strength (Use NMM instead of DIPEA). Ensure 1:1 stoichiometry of acid chloride.
Insolubility Azaindole "brick dust" properties.Use DMSO/Anisole (1:1) or NMP as solvent. Add LiCl (5 equiv) to break aggregation.
Product Trapped in DMF DMF is hard to remove.Wash organic layer with 5% LiCl (aq) x3. This pulls DMF into the aqueous phase.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Power Tool for Amide Bond Formation. Chemical Reviews. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Joubert, N., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry.[6][7][8][9][10] Link

  • Ghosez, L., et al. (1979). α-Chloro-enamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses.[10][11] Link

  • Kunishima, M., et al. (2005). DMTMM: A Versatile Reagent for Amide Formation.[12] Tetrahedron. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Protocols for Functionalized 7-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling 3-amino-1H-pyrrolo[2,3-b]pyridine (3-amino-7-azaindole) derivatives containing aldehyde functionality presents a "perfect storm" of chemical instability.[1] The electron-rich 7-azaindole ring, further activated by the 3-amino group, makes any attached aldehyde moiety hyper-susceptible to radical autoxidation (converting to carboxylic acid) and oxidative deformylation .[1] Furthermore, the coexistence of a free amine and an aldehyde on the same or adjacent molecules risks rapid Schiff base polymerization .

This guide provides the protocols required to stabilize these intermediates during synthesis, storage, and purification.

Module 1: The Chemistry of Failure (Root Cause Analysis)

Before implementing a fix, you must understand the mechanism of degradation. The instability arises from two competing pathways:

  • Aerobic Autoxidation (The Primary Threat): The electron-rich pyrrolo[2,3-b]pyridine ring acts as an electron donor.[1] This increases the electron density at the carbonyl carbon, lowering the bond dissociation energy of the formyl C-H bond. This makes it exceptionally prone to hydrogen atom abstraction by atmospheric oxygen, initiating a radical chain reaction that yields the carboxylic acid.

  • Self-Condensation (The Secondary Threat): If the 3-amino group is unprotected, it will nucleophilically attack the aldehyde of a neighboring molecule, forming an imine (Schiff base). This liberates water, which can then hydrolyze the imine or facilitate further decomposition.

Visualizing the Oxidation Cascade

The following diagram illustrates the radical pathway you are fighting against.

G Start 7-Azaindole Aldehyde Intermediate Acyl Radical (R-C=O•) Start->Intermediate -H• (via O2) Initiation Radical Initiation (Light/Trace Metals) Initiation->Start Catalyzes Peroxide Peracid Intermediate Intermediate->Peroxide +O2 Product Carboxylic Acid (Dead End) Peroxide->Product +Start (Chain Propagation) Scavenger BHT/Argon (Blocker) Scavenger->Intermediate Quenches

Figure 1: The autoxidation radical chain mechanism. Breaking the cycle requires removing O2 (Argon) or quenching radicals (BHT).

Module 2: The "Zero-Oxidation" Workflow

To successfully handle these compounds, you must adopt a rigorous exclusion of oxygen and light.

Protocol A: Solvent Degassing (Mandatory)

Standard sparging is insufficient for 7-azaindole aldehydes.[1] You must use the Freeze-Pump-Thaw method for all reaction and workup solvents.[1]

  • Freeze: Place the solvent flask in liquid nitrogen until solid.

  • Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes to remove headspace gas.

  • Thaw: Close the vacuum valve and thaw the solvent in a warm water bath.

  • Repeat: Perform this cycle 3 times. Backfill with Argon.[1]

Protocol B: Chemical Stabilization

If you must store the material or perform a slow reaction, use additives.

AdditiveConcentrationFunctionContraindications
BHT (Butylated hydroxytoluene) 0.1 – 0.5 mol%Radical scavenger; stops autoxidation chain.[1]Do not use if the next step involves radical chemistry.
Triethyl Orthoformate 5 – 10 vol%Water scavenger; prevents hydrate formation.Avoid in acidic media (hydrolyzes).
DIPEA (Hünig's Base) 1.0 equivBuffers acidity; prevents acid-catalyzed decomposition.[1]May interfere with Lewis Acid catalysts.
Module 3: Troubleshooting & FAQs
Q1: My aldehyde converts to a carboxylic acid on the silica column. How do I purify it?

Diagnosis: Silica gel is slightly acidic and often contains trace metals (Fe, Al) that catalyze autoxidation. The high surface area exposes the compound to adsorbed oxygen. The Fix:

  • Deactivate the Silica: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes/EtOAc. This neutralizes acidic sites.

  • Speed is Key: Use "Flash" chromatography literally. Complete the column in <15 minutes.

  • Alternative: Switch to Neutral Alumina (Grade III). It is less acidic and less likely to promote oxidation.

Q2: I see a new spot on TLC that isn't the acid or the starting material. What is it?

Diagnosis: If you have a free amine (3-amino group) and an aldehyde, you are likely forming the dimeric imine (Schiff base). The Fix:

  • Protect the Amine: You cannot have a free 3-amino group and an aldehyde in the same molecule without protection.[1] Install a Boc (tert-butyloxycarbonyl) or Tos (Tosyl) group on the amine before generating the aldehyde.[1]

  • In-Situ Trapping: If the aldehyde is an intermediate, react it immediately.[1] Do not isolate. For example, if doing a reductive amination, add the reducing agent (NaBH(OAc)3) simultaneously with the amine source.

Q3: The compound turns blue/black upon exposure to air.

Diagnosis: This is characteristic of indolic oxidation . The 7-azaindole core is oxidizing to form diaza-indigo-like dyes.[1] The Fix:

  • This indicates your protecting groups are falling off or the ring is too electron-rich.[1]

  • Protocol: Store the compound as a solid, under Argon, at -20°C. Never store as a solution (solution-phase oxidation is 100x faster).[1]

Module 4: Decision Tree for Purification

Use this logic flow to determine the safest isolation method for your specific derivative.

Purification Start Crude Reaction Mixture (Contains Aldehyde) CheckAmine Is the 3-Amino group Protected (Boc/Tos)? Start->CheckAmine Protected Yes (Protected) CheckAmine->Protected Yes Unprotected No (Free Amine) CheckAmine->Unprotected No CheckStability Is the Aldehyde stable to Silica? Protected->CheckStability Action1 Protect immediately (Boc2O, DMAP) Unprotected->Action1 CRITICAL Stable Flash Column (Neutralized Silica + 1% Et3N) CheckStability->Stable Yes Unstable Recrystallization (Degassed Solvents) CheckStability->Unstable No

Figure 2: Purification logic. Never attempt to purify a free amino-aldehyde 7-azaindole on silica; it will polymerize.[1]

References
  • Synthesis and Reactivity of 7-Azaindoles

    • Song, J. J., et al. (2002). "A novel synthesis of 7-azaindoles via the Fischer indole synthesis." Journal of Organic Chemistry. This paper details the electron-rich nature of the ring and susceptibility to oxidation.[1]

  • Handling Heteroaromatic Aldehydes

    • Laha, J. K., et al. (2017). "Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds." Beilstein Journal of Organic Chemistry. Discusses the oxidation liability of nitrogen heterocycles.
  • General Stability of 3-Amino-1H-pyrrolo[2,3-b]pyridine

    • Wang, T., et al. (2025).[2][3][4] "Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective ATM Inhibitors." Journal of Medicinal Chemistry. Provides protocols for handling 3-amino derivatives and protecting group strategies (Tosylation).

  • Autoxidation Mechanisms

    • Ingold, K. U., et al. (2011). "Inhibition of hydrocarbon autoxidation by nitroxide-catalyzed cross-dismutation." Chemical Science. Explains the radical mechanism and the use of scavengers.

Sources

Technical Support Center: Optimizing the Synthesis of 3-Amino-4-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. 7-Azaindole derivatives are highly privileged pharmacophores in drug discovery, frequently utilized as bioisosteres for indoles in the development of potent kinase inhibitors[1]. However, the synthesis of highly functionalized derivatives like 3-amino-4-formyl-7-azaindole presents severe chemo- and regioselectivity challenges.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and step-by-step methodologies to help researchers overcome common bottlenecks in this specific synthetic pathway.

Synthetic Workflow

G A 7-Azaindole B 1. mCPBA, THF 2. POBr3, DIPEA, MeCN A->B C 4-Bromo-7-azaindole B->C D HNO3, H2SO4 0 °C to 5 °C C->D E 4-Bromo-3-nitro-7-azaindole D->E F SnCl2·2H2O, EtOH 70 °C E->F G 3-Amino-4-bromo-7-azaindole F->G H 1. Boc2O, DMAP 2. Zn(CN)2, Pd2(dba)3 G->H I 3-(N-Boc)-4-cyano-7-azaindole H->I J 1. DIBAL-H, -78 °C 2. HCl (aq) Workup I->J K 3-Amino-4-formyl-7-azaindole J->K

Optimized 5-step synthetic workflow for 3-amino-4-formyl-7-azaindole.

Troubleshooting Guides & FAQs

Q1: Why does direct Vilsmeier-Haack formylation fail to produce 4-formyl-7-azaindole efficiently? Causality & Mechanism: The Vilsmeier-Haack reaction relies on the electrophilic attack of a chloroiminium ion (the Vilsmeier reagent) on an electron-rich arene[2][3]. In the 7-azaindole system, the pyrrole ring is highly electron-rich, naturally directing electrophilic aromatic substitution (EAS) almost exclusively to the C3 position[4]. The C4 position is electronically deactivated by the adjacent pyridine nitrogen and is sterically hindered. Attempting direct formylation on the core typically yields the 3-formyl derivative or results in complex degradation mixtures with poor overall yields (often <35%)[5]. Solution: To install a formyl group at C4, you must bypass direct EAS. The most reliable strategy is to synthesize a 4-halogenated intermediate (e.g., 4-bromo-7-azaindole) via an N-oxide precursor[6][7], followed by palladium-catalyzed cyanation and subsequent reduction to the aldehyde.

Q2: During the synthesis of 4-bromo-7-azaindole from 7-azaindole N-oxide, my yields are below 40%. How can I improve this? Causality & Mechanism: The conversion of 7-azaindole N-oxide to 4-bromo-7-azaindole using phosphorus oxybromide (POBr3) proceeds via a Reissert-Henze-type rearrangement. Low yields are frequently caused by poor solubility of the N-oxide, competitive halogenation at C6, or inadequate temperature control leading to the formation of intractable tar[6]. Solution:

  • Solvent & Base: Use acetonitrile as a solvent to improve N-oxide solubility. Incorporate a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (0.1–0.15 equivalents) to buffer the reaction and facilitate the crucial aromatization step[6].

  • Temperature Control: Maintain the reaction strictly between 80 °C and 100 °C. Exceeding 100 °C promotes poly-halogenated byproducts and thermal degradation.

Q3: The nitration of 4-bromo-7-azaindole yields multiple regioisomers. How do I selectively nitrate at C3? Causality & Mechanism: Nitration of the azaindole core is highly sensitive to the acidic medium. Under standard mixed-acid conditions (HNO3/H2SO4), the pyridine nitrogen is protonated. This further deactivates the six-membered ring and directs the nitronium ion (NO2+) to the C3 position of the pyrrole ring. However, over-nitration or N-nitration can occur if the exotherm is not strictly controlled. Solution: Perform the reaction strictly at 0 °C to 5 °C. Add fuming nitric acid dropwise to a pre-cooled solution of 4-bromo-7-azaindole in concentrated sulfuric acid. Quench the reaction by pouring it over crushed ice to cleanly precipitate the 4-bromo-3-nitro-7-azaindole.

Q4: What is the optimal method for reducing the C3 nitro group to an amine without dehalogenating the C4 bromine? Causality & Mechanism: Standard catalytic hydrogenation (e.g., Pd/C with H2) poses a severe risk of concomitant hydrodehalogenation at the C4 position, which will convert your intermediate back to 3-amino-7-azaindole. Solution: Use a chemoselective reducing agent. Tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol at 70 °C selectively reduces the nitro group to the amine via a single-electron transfer mechanism, leaving the C4-aryl bromide completely intact.

Q5: How do I execute the final formylation at C4 without side reactions from the newly formed 3-amino group? Causality & Mechanism: The free 3-amino group is highly nucleophilic. If left unprotected, it will poison transition-metal catalysts during cyanation or react with the resulting aldehyde to form intermolecular Schiff bases (imines). Solution:

  • Protection: Protect the 3-amino group and the N1 pyrrole nitrogen. Di-tert-butyl dicarbonate (Boc2O) with a catalytic amount of DMAP in THF effectively yields the N1,N3-di-Boc protected intermediate.

  • Cyanation: Subject the protected 4-bromo intermediate to Pd-catalyzed cyanation using Zn(CN)2, Pd2(dba)3, and dppf in DMF at 100 °C[8][9].

  • Reduction: Treat the resulting 4-cyano intermediate with Diisobutylaluminium hydride (DIBAL-H) at -78 °C. DIBAL-H reduces the nitrile to an iminium intermediate. Upon acidic aqueous workup (1M HCl), this intermediate hydrolyzes to the C4-aldehyde while simultaneously cleaving the Boc protecting groups to yield the target molecule.

Quantitative Data Summary
Reaction StepTarget IntermediateOptimal Reagents & CatalystsTypical YieldCritical Troubleshooting Metric
N-Oxidation & Bromination 4-Bromo-7-azaindolemCPBA; POBr3, DIPEA, MeCN55–65%Maintain <100 °C to prevent tar formation and C6-halogenation.
Nitration 4-Bromo-3-nitro-7-azaindoleFuming HNO3, Conc. H2SO480–85%Keep strict temperature control at 0–5 °C to avoid N-nitration.
Reduction 3-Amino-4-bromo-7-azaindoleSnCl2·2H2O, EtOH75–80%Avoid Pd/C to prevent catastrophic hydrodehalogenation at C4.
Cyanation 4-Cyano intermediateZn(CN)2, Pd2(dba)3, dppf85–90%Degas solvents thoroughly (freeze-pump-thaw) to protect Pd(0).
DIBAL-H Reduction 3-Amino-4-formyl-7-azaindoleDIBAL-H; HCl (aq)60–70%Maintain strict -78 °C to prevent over-reduction to the alcohol.
Detailed Experimental Protocols

Protocol A: Synthesis of 4-Bromo-7-azaindole via N-Oxidation

  • N-Oxidation: Dissolve 7-azaindole (1.0 eq) in THF and cool to 5 °C. Slowly add mCPBA (1.2 eq) and stir at room temperature for 3 hours to form the N-oxide[6]. Concentrate and purify via silica plug.

  • Bromination: Dissolve the isolated N-oxide in anhydrous acetonitrile. Add DIPEA (0.15 eq).

  • Slowly add POBr3 (2.0 eq) while maintaining vigorous stirring.

  • Heat the mixture to 80–100 °C for 3 hours[6].

  • Workup: Cool the reaction to room temperature, carefully neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate (3x). Dry over Na2SO4, concentrate, and purify via recrystallization (ethanol) to yield 4-bromo-7-azaindole.

Protocol B: Chemoselective Nitration and Reduction

  • Nitration: Dissolve 4-bromo-7-azaindole in concentrated H2SO4 at 0 °C. Dropwise add a stoichiometric amount of fuming HNO3. Stir for 1 hour at 5 °C.

  • Pour the mixture over crushed ice. Filter the precipitated 4-bromo-3-nitro-7-azaindole, wash with cold water, and dry under a vacuum.

  • Reduction: Suspend the nitro intermediate in ethanol. Add SnCl2·2H2O (5.0 eq).

  • Heat the suspension to 70 °C for 4 hours.

  • Workup: Cool to room temperature, adjust the pH to 8 using 1M aqueous NaOH (caution: exothermic), filter the resulting tin salts through a pad of Celite, and extract the filtrate with ethyl acetate to yield 3-amino-4-bromo-7-azaindole.

Protocol C: Cyanation and Formylation

  • Protection: Treat 3-amino-4-bromo-7-azaindole with Boc2O (2.5 eq) and DMAP (0.1 eq) in THF for 12 hours to yield the N1,N3-di-Boc intermediate.

  • Cyanation: In a Schlenk flask, combine the protected intermediate (1.0 eq), Zn(CN)2 (1.2 eq), Pd2(dba)3 (0.05 eq), and dppf (0.1 eq) in anhydrous DMF. Degas via three freeze-pump-thaw cycles. Heat at 100 °C for 6 hours[8][9]. Purify the cyano intermediate via column chromatography.

  • Reduction: Dissolve the purified cyano intermediate in anhydrous toluene and cool to -78 °C under argon.

  • Dropwise add DIBAL-H (1.5 eq, 1M in toluene). Stir for 2 hours at -78 °C.

  • Workup & Deprotection: Quench with methanol at -78 °C, warm to room temperature, and add 1M HCl. Stir for 2 hours to hydrolyze the iminium ion and simultaneously cleave the Boc groups. Neutralize with saturated NaHCO3 and extract with dichloromethane to isolate the final 3-amino-4-formyl-7-azaindole.

References
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMsdfl4mLqBgciZOM2aIGh270a-czw4ZWoN9LlooiNYjWCu_LGPtICNrL47XpTldNjqi60Qbq8JwenxgrOQ-ijZSsr-OGLlFq1RbqFcBmmAPSJT5X7rwOQYEYCSqLrx6xcqMSQWA==]
  • CN102746295A - Preparation method for 4-substituted-7-azaindole. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuRb_t5c3FD4IZp493c6izbj5JYAtTDV8FVbf3e7DY6YY2VRt7V67HAfFaszRPXtuwO7527sCHXkniTa656PHiD19_eSkzZ6vn0G4OT_qRzahl2eDNnvpBdTQA7WjsyjbO6AqAeTmDeTRxRe4=]
  • Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxQNh91NGrX0Y1ApPFVJ-l_kcx8K5xij2haykP1WZQFfU9g_GOqTS9e9WGN7ixNV6kLqQhh4iwVIHHV34DlCeeJDu-jf4BEbAxnIpUwtrBOSM4hzgdNuO6AX6aGDMhvr49C8Qq7O8MnEa2PtTioi-3gUTkKu4_HZ-8okE=]
  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPIYpe0hxBySdbnfOc9Wau8hQYccRPk7ljYE3X4x7Ft2ytCGdAlqkQmY3Et0tNdGhoMELif-i7-wysKjC3uXSumUqMvEUsdudxsuqEavqNXnfBav7tXS1l6pMyK9hQ0r1tVqVodmMFcB7FdA0WOnkERM-xhFKWDV6ym8F_hZgQA4uWafHMnrgCZx4wrbQ4hpxOH_fDgWNDEaXDseMhrSXGxWQ=]
  • Vilsmeier–Haack reaction. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDpVmxCJhd7CtHv5D5r_Aoyt0ntAPsViAZsjWJWzWoQm1vi76D9cFZ_YBNwD5xT7iYIKklKDIyJQMgWFbVMfGbXNpmg521N5NJB-t9rsXmgcH_5z5ayAUXmIBO0qPpr-3lmUM92QVzPd97OvB9REE-y1lW58sAUWU=]
  • 7-Bromoindole | 51417-51-7. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZZFw7XaccvM6sm3SH9PqHXF4yEA7JudxlsZoXytbD-KyiDgeyLZbGXHt1SRdCqBPjv0yRWyIC2ZzQKP_scKkI3hp3HkWW2wao3XWzc9BWb1JroANqZgaJLyBTbLJ_X7h5KoneTQ==]
  • Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr7YFJyyKmNXXo09HoNYyC4pemJLf77415hxL-1miwdwN96tUieZ_FPezpY66-Bqf3yY-Tw5yn0-JL14XHR4KOQmy_vr-Mom9E510DAImLxqRdgZbwg-7CHqKEc4PL9pAWLxfiNC2oEboLQGmqJWVuv5ltTEBG5xVkZ193jkOj10Z22tdnPgFahM2svO3XG8CQZ1iR5u8snftUJZDlVOJJ7h7OfeDNC09SSq4_8oLwcntT]
  • New Strategies for the Functionalization of N-Heterocycles using Li-, Mg- and Zn-Organometallics. uni-muenchen.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMlgGk_K9XpfEBSbFIzHOpLfVNTfckRhdpkzZoxykitC1Py3Xm8qLOhDFH_a_aNOjldwyYXGBcqVHGSS7RlowMoiCFWx1g7GnoEzvy5kWP0Fc76eipZMMv6yyhZDGZj0zJjulvLN0G6WkzlGYHSKJtVIfLzlWgdQ==]
  • 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy_6u14JWYKRse0if2Fo4FqexeZFytpOzSE0Ci6sHUB9yJSpdCb_vYfBAj8BcBz5WNt4jzA6SJ5pyyS2U05Ucf4oWvniFKENJbK4-9pvNMg0SDQ5u6hmGeN-oEQfpMu1tf-d64WvQ=]

Sources

Technical Support Center: Purification of Polar Aminopyrrolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Aminopyrrolopyridines (such as 7-azaindoles with exocyclic amino groups) present unique chromatographic challenges due to their high polarity and dual basic sites. This guide synthesizes field-proven methodologies, self-validating protocols, and troubleshooting FAQs to help researchers achieve high-purity isolations without compound degradation or irreversible column binding.

Core Principles & Workflow

Bare silica gel contains surface silanol (Si-OH) groups that act as Brønsted acids. Aminopyrrolopyridines possess highly basic nitrogens that form strong electrostatic interactions with these acidic silanols. This secondary retention mechanism manifests as severe peak tailing, broad elution bands, and irreversible adsorption (1)[1]. To achieve successful purification, you must either neutralize the stationary phase, modify the mobile phase, or switch to reversed-phase chromatography (RPC).

PurificationWorkflow Start Crude Aminopyrrolopyridine Reaction Mixture CheckSolubility Is the compound highly water-soluble? Start->CheckSolubility HILIC HILIC or C18Aq Reversed-Phase CheckSolubility->HILIC Yes (LogP < 0) NormalPhase Normal Phase Chromatography CheckSolubility->NormalPhase No (LogP > 0) SilicaChoice Stationary Phase Selection NormalPhase->SilicaChoice BareSilica Bare Silica (Standard) Requires TEA/NH4OH modifier SilicaChoice->BareSilica Standard / Low Budget AmineSilica Amine-Functionalized Silica No basic modifier needed SilicaChoice->AmineSilica Optimal for basic amines RPC Reversed-Phase C18 (Alkaline pH preferred) BareSilica->RPC If severe streaking occurs

Workflow for selecting the optimal flash chromatography method for polar aminopyrrolopyridines.

Self-Validating Experimental Protocols

Protocol A: Amine-Functionalized Silica Chromatography

Objective: Purify basic aminopyrrolopyridines without the use of harsh mobile phase modifiers. Causality: Amine-functionalized silica (e.g., KP-NH) features a surface covalently bonded with aminopropyl groups. This renders the stationary phase intrinsically basic, eliminating the acid-base interaction with the analyte and allowing elution with softer solvent systems (2)[2].

  • Column Equilibration: Equilibrate a pre-packed amine-functionalized silica cartridge with 3–5 column volumes (CV) of Hexane/EtOAc (50:50).

    • Validation Step: Monitor baseline UV absorbance at 254 nm; it must remain perfectly flat before loading.

  • Dry Loading: Dissolve the crude mixture in a minimal volume of Methanol. Add Celite (1:2 w/w ratio to crude mass). Evaporate to a free-flowing powder under reduced pressure.

    • Causality: Dry loading prevents solvent front distortion caused by strong injection solvents like MeOH (3)[3].

  • Gradient Elution: Run a gradient from 50% EtOAc/Hexane to 100% EtOAc over 10 CVs. For highly polar derivatives, extend the gradient to include up to 20% Isopropanol (IPA) in EtOAc.

    • Causality: IPA is a protic solvent that disrupts hydrogen bonding without the harsh displacement effects of Methanol.

  • Fraction Validation: Spot the apex fraction and a late-eluting tail fraction on a standard silica TLC plate. Elute with DCM/MeOH/NH₄OH (90:9:1). A single, tight spot indicates successful separation without on-column degradation.

Protocol B: High-pH Reversed-Phase Chromatography (RPC)

Objective: Purify highly polar or water-soluble aminopyrrolopyridines using C18 columns. Causality: At neutral or acidic pH, basic nitrogens protonate, reducing the molecule's logP and causing it to elute in the void volume. Raising the mobile phase pH above the pKa of the basic amine (typically pH > 9) keeps the compound in its free-base form, maximizing hydrophobic interactions with the C18 phase (1)[1].

  • Mobile Phase Preparation: Prepare Solvent A: Water + 0.1% Triethylamine (TEA) or 10 mM Ammonium Bicarbonate. Prepare Solvent B: Acetonitrile + 0.1% TEA.

    • Validation Step: Verify the pH of Solvent A is >9.0 using a calibrated pH meter prior to use.

  • Column Equilibration: Equilibrate a C18 flash column with 5 CVs of 5% B.

  • Sample Loading: Dissolve the sample in DMSO or the initial mobile phase and inject directly.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 15 CVs.

  • Post-Purification Recovery Validation: Evaporate the pooled fractions under reduced pressure. Re-dissolve a 1 mg aliquot in DMSO-d6 for ¹H-NMR to confirm the absence of residual TEA salts.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance metrics for aminopyrrolopyridines across different stationary and mobile phase systems.

Stationary PhaseMobile Phase SystemRetention MechanismPeak AsymmetryTypical Recovery
Bare Silica DCM / MeOHNormal Phase (Acid-Base)> 2.5 (Severe Tailing)30 - 50%
Bare Silica + Base DCM / MeOH + 1% NH₄OHNormal Phase (Neutralized)1.5 - 1.860 - 75%
Amine-Silica Hexane / EtOAc / IPANormal Phase (H-bonding)1.1 - 1.385 - 95%
C18 (Neutral pH) H₂O / MeCNHydrophobic (Protonated)Void VolumeN/A
C18 (Alkaline pH) H₂O / MeCN + 0.1% TEAHydrophobic (Free-Base)1.0 - 1.2> 90%
C18 Aqueous >95% H₂O / MeCNHydrophobic (No Collapse)1.1 - 1.2> 90%

Troubleshooting Guides & FAQs

Q: Why does my aminopyrrolopyridine streak severely on a standard bare silica column, resulting in <30% recovery? A: Bare silica gel contains surface silanol (Si-OH) groups that act as Brønsted acids. Aminopyrrolopyridines possess highly basic nitrogens (both the pyridine-like nitrogen and the exocyclic amine). These basic sites form strong, sometimes irreversible electrostatic interactions with the acidic silanols, leading to a secondary retention mechanism that manifests as severe peak tailing and poor recovery (1)[1]. Resolution: Switch to an amine-functionalized silica column (which neutralizes the surface) or add a competing volatile amine modifier (e.g., 1% triethylamine or ammonium hydroxide) to your mobile phase (2)[2].

Q: I switched to a C18 reversed-phase column, but my polar aminopyrrolopyridine elutes immediately in the void volume. How can I increase retention? A: At neutral or acidic pH, the basic nitrogens of your compound are protonated, rendering the molecule highly polar and hydrophilic. This drastically reduces its affinity for the hydrophobic C18 stationary phase. Resolution: Adjust the mobile phase to an alkaline pH (e.g., pH 10 using ammonium bicarbonate or 0.1% TEA). This ensures the aminopyrrolopyridine remains in its free-base (neutral) form, maximizing its lipophilicity and increasing retention on the C18 column (1)[1].

Q: When using highly aqueous gradients (>95% water) on C18 for my highly polar derivatives, my retention times are irreproducible between runs. What is happening? A: You are experiencing "phase collapse" or "dewetting." Standard C18 alkyl chains are highly hydrophobic. In mobile phases containing >95% water, the C18 chains fold in on themselves to minimize contact with the aqueous environment, drastically reducing the active surface area and causing a loss of retention (4)[4]. Resolution: Switch to a polar-endcapped or polar-embedded C18 column (often labeled as "C18Aq"), which contains hydrophilic groups that keep the C18 chains extended even in 100% aqueous conditions[4]. Alternatively, explore Hydrophilic Interaction Liquid Chromatography (HILIC) (3)[3].

Q: My crude mixture is completely insoluble in the starting non-polar mobile phase (e.g., Hexane/EtOAc). When I inject it dissolved in Methanol, the compound "oils out" and ruins the separation. How should I load it? A: Methanol is a strong, highly polar solvent. When it hits the non-polar equilibration solvent at the column head, a sudden polarity shock occurs, causing your polar heterocycle to precipitate or "oil out." Furthermore, the strong solvent carries the compound down the column, destroying the sample band. Resolution: Implement a dry loading strategy. Dissolve your sample in a strong solvent (like MeOH or DMF), mix it with an inert support (like Celite or silica gel), and evaporate the solvent completely under reduced pressure to yield a dry, free-flowing powder. Load this powder into a solid load cartridge. This ensures the compound dissolves gradually into the mobile phase as the gradient progresses, maintaining a tight sample band (5)[5].

References

  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography? URL:[Link]

  • Biotage - Is there an easy way to purify organic amines? URL:[Link]

  • Lab-ex Kft. (Teledyne Isco) - Strategies for the Flash Purification of Highly Polar Compounds URL:[Link]

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Technical Support Center: Solubility Enhancement of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Enhancement & Troubleshooting for 7-Azaindole Derivatives in DMSO Audience: Medicinal Chemists, HTS Screeners, and Cell Biologists Version: 2.0 (Current)[1]

Core Concept: The "Brick Dust" & "Solvent Shock" Paradox

Before troubleshooting, it is critical to understand why 7-azaindole derivatives fail in solution. These compounds are privileged kinase scaffolds because they mimic the adenine ring of ATP.[2] However, this structural advantage is also their physicochemical weakness.[1][2]

  • The "Brick Dust" Effect: 7-azaindoles are rigid, planar heteroaromatics.[1][2][3] They possess high crystal lattice energy due to strong

    
    -
    
    
    
    stacking and hydrogen bonding (N1-H donor to N7 acceptor).[2][3] They resist moving from the solid phase to the liquid phase, even in good solvents.[2]
  • The Hygroscopic Trap: DMSO is the universal solvent, but it is aggressively hygroscopic.[2] At 60% relative humidity, pure DMSO can absorb significant water within minutes.[1][2] Water acts as an anti-solvent for 7-azaindoles.[1][2][3] A stock solution that "looks" clear but contains 2-5% absorbed water will often precipitate upon freezing or dilution.[1][2][3]

  • Solvent Shock: When a hydrophobic 7-azaindole in 100% DMSO is injected into an aqueous buffer (media), the DMSO rapidly diffuses away into the water. The compound is left "naked" and supersaturated, leading to immediate amorphous precipitation.[1][2]

Diagnostic Workflow

Use this decision tree to identify the specific failure point in your solubility workflow.

TroubleshootingFlow Start START: Solubility Issue Detected Q1 Is the issue in the DMSO Stock or upon Dilution into Media? Start->Q1 StockIssue Issue: Stock Solution (Turbid/Precipitate) Q1->StockIssue In Stock DilutionIssue Issue: Aqueous Dilution (Crash Out/Cloudiness) Q1->DilutionIssue In Media Q2 Did it dissolve initially? StockIssue->Q2 Q3 Is the precipitate Crystalline or Amorphous (Gel)? DilutionIssue->Q3 Soln_Heat Action: Heat to 40-50°C + Sonication (Degas) Q2->Soln_Heat No (Never dissolved) Soln_Water Cause: Wet DMSO Action: Use Anhydrous DMSO Q2->Soln_Water Yes (Precipitated later) Soln_Serial Action: Intermediate Dilution (DMSO -> 50% DMSO -> Media) Q3->Soln_Serial Amorphous/Cloudy Soln_Acid Action: Acidification (Protonate N7) Q3->Soln_Acid Crystalline/Stubborn

Figure 1: Diagnostic logic for isolating solubility failure modes. Green nodes indicate corrective actions.

Troubleshooting Guide: Scenarios & Solutions

Scenario A: The "Undissolvable" Solid (Stock Preparation)

Symptom: You add DMSO to the powder, but particles remain visible even after vortexing.

  • Root Cause: High crystal lattice energy (Enthalpy of fusion dominates).[1][2]

  • Protocol:

    • Heat: Warm the vial to 40–50°C in a water bath. 7-azaindoles are thermally stable; this overcomes the lattice energy barrier.[2][3]

    • Sonicate: Use an ultrasonic bath for 15 minutes. Critical: Degas the bath water first to maximize cavitation energy.[2]

    • Verify: Hold the vial up to a light source. Any "shimmering" indicates micro-crystals remain.[1][2]

Scenario B: The "Phantom" Precipitate (Storage Stability)

Symptom: Stock was clear yesterday, but after freezing/thawing, it is cloudy or has needles.[1]

  • Root Cause: DMSO Hygroscopicity .[1][2][4][5][6][7][8] Moisture entered the vial, reducing the solubility limit.[2][6][7]

  • Protocol:

    • Redissolve: Heat to 37°C and vortex.

    • Prevention: Do not store DMSO stocks in large volumes. Aliquot into single-use vials (e.g., 20 µL) to avoid repeated freeze-thaw cycles which pump atmospheric water into the solvent.[1][2][3][7]

    • Storage: Store at -20°C or -80°C in tightly sealed containers (preferably with a desiccator).

Scenario C: The "Crash Out" (Aqueous Dilution)

Symptom: Adding the DMSO stock to cell culture media causes immediate cloudiness.

  • Root Cause: Solvent Shock .[1][2][3][9] The rapid change in polarity forces the hydrophobic drug out of solution before it can disperse.[2][9]

  • Protocol (The "Sandwich" Method):

    • Do not add DMSO stock directly to a large volume of static media.[1][2][9]

    • Step 1: Prepare an intermediate dilution. Dilute your 10 mM stock 1:10 into a solvent mixture (e.g., 50% DMSO / 50% Water or PEG400).[1][2]

    • Step 2: Add this intermediate to your final media while vortexing vigorously .

    • Limit: Keep final DMSO concentration < 0.5% if possible.

Advanced Protocol: The "Golden Standard" Stock Preparation

This protocol minimizes water contamination and ensures maximum solubility for 7-azaindole libraries.[1][2][3]

Reagents:

  • Target Compound (Solid)[5][10]

  • Anhydrous DMSO (≥99.9%, water <50 ppm).[1][2] Do not use the "squirt bottle" of DMSO sitting on the bench.

  • Argon or Nitrogen gas (optional but recommended).[1][2]

Step-by-Step:

  • Calculation: Calculate the volume required for a 10 mM or 50 mM stock. Avoid making stocks >100 mM unless necessary, as viscosity and aggregation increase exponentially.[1][2]

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible for long-term storage to prevent leaching).

  • Solvent Addition:

    • Add 70% of the calculated Anhydrous DMSO.[2]

    • Vortex for 30 seconds.

    • Add the remaining 30% DMSO.[2] (This wash-down step ensures no powder is stuck on the walls).[2][3]

  • Energy Input: Sonicate at room temperature for 10 minutes. If not dissolved, heat to 45°C for 5 minutes, then vortex.

  • QC Check: Visual inspection under a lamp.

  • Aliquoting: Immediately dispense into single-use PCR tubes or cryovials.

  • Preservation: If possible, overlay with Nitrogen/Argon before closing the cap.

  • Freezing: Snap freeze at -20°C.

Comparative Data: Solubility Limits

The following table illustrates how chemical modification and solvent composition affect solubility for this class of compounds.

Compound ClassDMSO Solubility (mg/mL)Aqueous Buffer Solubility (µg/mL)Effect of 5% Water in DMSORecommended Enhancement
Parent 7-Azaindole > 100~2000 (pH dependent)NegligibleNone needed.[2][3]
3-Aryl-7-azaindole 20 - 50< 10Precipitation Risk Heat + Sonication.[1][2][3]
Rigid Bis-Aryl 5 - 10< 1High Risk Intermediate Dilution (PEG400).[2][3]
Basic Side Chain > 5050 - 100Low RiskAcidification (if needed).[1][2][3]

Frequently Asked Questions (FAQs)

Q: Can I acidify the DMSO to improve solubility? A: Yes, chemically speaking. The N7 nitrogen of the azaindole ring is basic (pKa ~4.6).[2] Adding 1.0 equivalent of HCl or Methanesulfonic acid to the DMSO stock will protonate this nitrogen, breaking the crystal lattice and vastly improving solubility.[2] Warning: Ensure your biological assay can tolerate the resulting pH shift or the chloride ions.[2] This is a "last resort" for analytical chemistry, not always safe for biology.[1][2]

Q: My compound turns into a "jelly" when I add water. What is this? A: This is a "gelation" or hydrogel formation, common with planar heteroaromatics.[1][2] The molecules stack into long fibers that trap water.[2] Fix: Avoid direct water addition.[1][2][3] Use the Serial Dilution method (see Scenario C) or add a surfactant like Tween-80 (0.01%) to the aqueous buffer before adding the drug.

Q: How long is my stock stable at -20°C? A: In anhydrous DMSO, 7-azaindoles are chemically stable for >1 year.[1][2][3] However, physical stability (precipitation) depends on the seal.[1][2] If the vial is opened frequently, expect precipitation within 1-2 months due to water absorption.[2][3]

References

  • BenchChem. Troubleshooting Amuvatinib solubility issues in DMSO. (Detailed workflow on kinase inhibitor precipitation and DMSO hygroscopicity). [1]

  • Selleck Chemicals. Inhibitor Handling Instructions. (Standard protocols for sonication, heating, and storing kinase inhibitors).[1][2]

  • Gaylord Chemical. DMSO Physical Properties.[1][2][3] (Data on DMSO hygroscopicity and water absorption rates).

  • National Institutes of Health (NIH). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.[1][2] (Discussion on cosolvents and solubility mechanisms).

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. (Analysis of solubility thresholds and "crash out" concentrations for small molecule libraries).

Sources

minimizing side reactions in 3-amino-1H-pyrrolo[2,3-b]pyridine cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Amino-1H-pyrrolo[2,3-b]pyridine Cyclization

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I frequently encounter researchers struggling with the 3-amino-1H-pyrrolo[2,3-b]pyridine (3-amino-7-azaindole) scaffold. This moiety is a "privileged structure" in kinase inhibitor design (e.g., JAK, TRK inhibitors), yet it presents a distinct chemical paradox:

  • High Nucleophilicity: The C3-amino group is exceptionally electron-rich, making it an excellent nucleophile for cyclization into tricyclic cores (e.g., imidazo[4,5-d]pyrrolo[2,3-b]pyridines).

  • Oxidative Instability: This same electron density renders the scaffold prone to rapid oxidative dimerization and decomposition into dark, insoluble tars (azaindolin-2-ones) upon exposure to air or light.

This guide addresses the two critical phases where side reactions destroy yield:

  • Phase A: The formation of the 3-amino-7-azaindole ring (via Thorpe-Ziegler cyclization).

  • Phase B: The conversion of the 3-amino-7-azaindole into tricyclic fused systems.

Phase A: Troubleshooting the Ring Formation

(Context: Synthesizing 3-amino-7-azaindole from 2-(cyanomethylamino)-3-cyanopyridine or similar nitrile precursors)

Q1: My reaction mixture turns black immediately upon adding base. Is this normal?

Diagnosis: No. This indicates rapid oxidative polymerization of the forming 3-amino-7-azaindole. Root Cause: The 3-amino-7-azaindole product is an electron-rich heteroaromatic amine. In the presence of trace oxygen and base (e.g., NaOEt, t-BuOK), it undergoes radical cation formation followed by polymerization.

Corrective Protocol:

  • Degas Solvents: Sparge all solvents (EtOH, DMF) with Argon for at least 20 minutes before adding the base.

  • Add Reducing Agents: Incorporate 1-2% w/w Sodium Dithionite (Na₂S₂O₄) or L-Ascorbic Acid into the aqueous workup, or keep the reaction strictly under positive Argon pressure.

  • Temperature Control: Do not exceed 60°C. Higher temperatures accelerate the oxidative dimerization of the product faster than the cyclization rate.

Q2: I see a stalled intermediate (M-18) and low conversion. What is interfering?

Diagnosis: You are likely observing the uncyclized imine or a hydrolyzed amide byproduct. Root Cause: The Thorpe-Ziegler cyclization requires a specific pKa threshold. If moisture is present, the nitrile group hydrolyzes to a primary amide (–CONH₂), which is non-reactive towards cyclization under these conditions.

Troubleshooting Steps:

  • Dryness is Critical: Use anhydrous solvents (<50 ppm water).

  • Base Selection: Switch from weaker bases (e.g., Et₃N) to stronger alkoxides (e.g., t-BuOK or NaOEt ). The methylene proton adjacent to the nitrile must be deprotonated (pKa ~15-20 depending on substitution).

  • Lewis Acid Acceleration: If the reaction stalls, add 10 mol% ZnCl₂ . This coordinates to the nitrile nitrogen, increasing its electrophilicity and facilitating the nucleophilic attack of the enolate.

Phase B: Downstream Cyclization to Tricyclic Cores

(Context: Reacting 3-amino-7-azaindole with electrophiles like orthoesters, aldehydes, or urea to form imidazo-fused systems)

Q3: I am getting a mixture of regioisomers (N1 vs. N3 reaction). How do I control this?

Diagnosis: Competitive alkylation/acylation at the pyrrole nitrogen (N1) versus the exocyclic amine (N3-NH₂). Mechanism: The pyrrole N1-H (pKa ~13) is acidic and can be deprotonated, while the exocyclic amine is nucleophilic. Electrophiles can attack either site depending on conditions.

Control Strategy:

  • Hard vs. Soft Electrophiles:

    • Acylation/Cyclization (Hard): To favor reaction at the exocyclic –NH₂, use acetic acid or PPA (Polyphosphoric Acid) as the solvent. The acidic medium protonates the pyridine nitrogen, reducing the basicity of the system, and suppresses N1-ionization.

    • Alkylation (Soft): Requires N1-protection.

  • Mandatory Protection: If you require high regioselectivity for the exocyclic amine, protect the N1 position with a SEM (2-(Trimethylsilyl)ethoxymethyl), Boc, or Tosyl group before attempting the cyclization.

    • Note: Boc is often too labile for high-temp cyclizations; SEM or Benzyl is preferred.

Q4: The cyclization to the imidazole ring is incomplete (Open Intermediate Observed).

Diagnosis: Formation of the intermediate formimidate or amidine without ring closure. Solution:

  • Thermal Drive: These cyclizations often require temperatures >120°C. Use microwave irradiation (150°C, 15 min) to overcome the activation energy barrier for the elimination of water/alcohol.

  • Dehydrating Agents: Add TMSCl (Trimethylsilyl chloride) or POCl₃ (carefully) to scavenge water and drive the equilibrium toward the aromatic tricyclic product.

Visualizing the Reaction & Failure Points

The following diagram maps the critical pathway from the nitrile precursor to the tricyclic drug scaffold, highlighting where side reactions diverge.

AzaindoleCyclization Precursor 2-Amino-3-cyanopyridine Precursor Intermediate Thorpe-Ziegler Intermediate (Imine) Precursor->Intermediate Base (t-BuOK) Azaindole 3-Amino-7-azaindole (Target Intermediate) Intermediate->Azaindole Cyclization (Inert Atm) Hydrolysis Amide Byproduct (Dead End) Intermediate->Hydrolysis Moisture present Oxidation Azaindolin-2-one / Dimer (Black Tar) Azaindole->Oxidation O2 / Light (Rapid) Tricycle Tricyclic Scaffold (e.g., Imidazo-fused) Azaindole->Tricycle R-CHO / Orthoester (Acid Cat.) Regioisomer N1-Alkylated Impurity Azaindole->Regioisomer Unprotected N1 (Basic Cond.)

Figure 1: Reaction pathway for 3-amino-7-azaindole synthesis and cyclization, highlighting critical control points (CCPs) for oxidation and hydrolysis.

Comparative Protocol Data

The following table summarizes optimal conditions for the "Forward Cyclization" (3-amino-7-azaindole


 Tricycle) based on recent literature precedents.
Cyclization TypeReagent SystemTempKey AdditiveSide Reaction Risk
Orthoester (One-pot) TEOA / EtOHRefluxAcOH (cat.) Incomplete cyclization (stops at imidate).
Aldehyde Oxidative R-CHO / DMF80°CNa₂S₂O₅ (oxidant)Over-oxidation of the pyridine ring.
Urea Fusion Urea (melt)180°CNoneThermal decomposition of 3-amino group.
Cyanogen Bromide BrCN / MeOH0°CNaHCO₃ Bromination of the pyrrole C2 position.

References

  • Synthesis and SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives. Source: National Institutes of Health (NIH) / PMC. Relevance: Details the synthesis of PDE4B inhibitors using the 7-azaindole scaffold and optimization of the amide formation. URL:[Link]

  • Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines. Source: Journal of Organic Chemistry (ACS). Relevance: Provides mechanistic insight into the cyclization of diamino-pyridines and the control of regioselectivity during imidazole ring formation. URL:[Link]

  • Synthetic Approaches and Reactivity of 3-Amino-thieno/pyrrolo-pyridines. Source: ResearchGate (Review). Relevance: Comprehensive review on Thorpe-Ziegler cyclization conditions and minimizing hydrolysis side reactions for fused pyridine systems. URL:[Link]

  • Photophysics and Stability of 7-Azaindole. Source: Journal of Physical Chemistry B (ACS). Relevance: Explains the tautomerization and proton-transfer mechanisms that contribute to the oxidative instability of the 7-azaindole core in solution. URL:[Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole. Source: Royal Society of Chemistry (RSC). Relevance: Describes modern base-mediated methods (LiHMDS vs KHMDS) to control chemoselectivity between azaindole and azaindoline formation. URL:[Link]

Technical Support Center: 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS No. 1190312-08-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Given the limited published stability data for this specific molecule, this guide synthesizes information from structurally related compounds and fundamental chemical principles to help you navigate potential challenges in your experiments.

I. Core Concepts: Understanding the Stability of 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

The stability of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in solution is influenced by its key functional groups: an aromatic amine, an aldehyde, and the pyrrolo[2,3-b]pyridine scaffold. Each of these moieties presents potential reactivity that can be affected by solvent, pH, light, and temperature.

Key Structural Features and Their Stability Implications
  • Aldehyde Group: Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air (autoxidation). They can also undergo self-condensation or polymerization, particularly under acidic or basic conditions.

  • Amino Group: Primary aromatic amines can be sensitive to oxidation, which may lead to coloration of the solution.

  • Pyrrolo[2,3-b]pyridine Core: This heterocyclic system, also known as 7-azaindole, is generally stable but can be susceptible to degradation under harsh acidic or basic conditions. The pyrrole moiety can be prone to polymerization.

Below is a diagram illustrating the potential degradation pathways for this molecule.

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Oxidation (Air, Oxidizing Agents) Oxidation (Air, Oxidizing Agents) 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde->Oxidation (Air, Oxidizing Agents) O2 Self-Condensation/Polymerization Self-Condensation/Polymerization 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde->Self-Condensation/Polymerization H+ or OH- Reaction with Amines (e.g., self-reaction) Reaction with Amines (e.g., self-reaction) 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde->Reaction with Amines (e.g., self-reaction) Amine Carboxylic Acid Derivative Carboxylic Acid Derivative Oxidation (Air, Oxidizing Agents)->Carboxylic Acid Derivative Polymeric Byproducts Polymeric Byproducts Self-Condensation/Polymerization->Polymeric Byproducts Imine/Schiff Base Formation Imine/Schiff Base Formation Reaction with Amines (e.g., self-reaction)->Imine/Schiff Base Formation

Caption: Potential Degradation Pathways.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde?

A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

Q2: My solution of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has turned yellow/brown. What could be the cause?

A2: Discoloration is a common indicator of degradation. The likely causes are:

  • Oxidation: The amino group or the aldehyde can oxidize, forming colored byproducts. This is accelerated by exposure to air and light.

  • Polymerization: Aldehydes can undergo self-condensation, which may lead to colored polymeric materials.

To mitigate this, prepare solutions fresh, use deoxygenated solvents, and protect the solution from light.

Q3: In which solvents is this compound soluble and stable?

A3: While specific solubility data is not widely available, based on its structure, it is expected to have limited solubility in water.[2] It is likely to be more soluble in organic solvents such as DMSO, DMF, and alcohols (e.g., ethanol, methanol). However, the stability in these solvents can vary. It is advisable to perform a small-scale stability test in your solvent of choice.

Q4: Is this compound stable in acidic or basic solutions?

A4: The stability of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is expected to be pH-sensitive.

  • Acidic Conditions: Strong acids should be avoided as they can lead to degradation or polymerization of the pyrrole ring.[3][4]

  • Basic Conditions: Strong bases can catalyze aldol-type condensation reactions of the aldehyde group.[3][4]

It is recommended to work with this compound in neutral or near-neutral pH conditions. If pH adjustment is necessary, use a well-buffered system and assess the stability under your specific conditions.

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results Solution degradation over time.Prepare solutions fresh before each experiment. If a stock solution is necessary, store it at low temperature (-20°C or -80°C) in small aliquots under an inert atmosphere. Perform a stability study to determine the viable storage duration.
Low reaction yield Reactant degradation prior to or during the reaction.Ensure the solid material has been stored correctly. Use high-purity, deoxygenated solvents. Consider performing the reaction under an inert atmosphere (nitrogen or argon).
Appearance of unexpected peaks in HPLC/LC-MS Formation of degradation products (e.g., carboxylic acid from oxidation, imine from self-reaction).Analyze a sample of the solution over time by HPLC or LC-MS to monitor for the appearance of new peaks. This can help identify the rate and nature of the degradation.
Precipitation from solution Poor solubility or formation of insoluble degradation products.Confirm the solubility limit in your chosen solvent. If precipitation occurs over time, it may be due to the formation of insoluble polymers. Consider using a different solvent or preparing more dilute solutions.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde with enhanced stability.

cluster_0 Preparation cluster_1 Storage Weigh Compound Weigh Compound Add Deoxygenated Solvent Add Deoxygenated Solvent Weigh Compound->Add Deoxygenated Solvent Sonicate/Vortex Sonicate/Vortex Add Deoxygenated Solvent->Sonicate/Vortex Filter (Optional) Filter (Optional) Sonicate/Vortex->Filter (Optional) Aliquot Aliquot Filter (Optional)->Aliquot Inert Atmosphere Inert Atmosphere Aliquot->Inert Atmosphere Store at -20°C or -80°C Store at -20°C or -80°C Inert Atmosphere->Store at -20°C or -80°C

Caption: Stock Solution Workflow.

Materials:

  • 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

  • High-purity, anhydrous solvent (e.g., DMSO, DMF)

  • Inert gas (argon or nitrogen)

  • Glass vial with a PTFE-lined cap

  • Syringe and needle for sparging

Procedure:

  • Weighing: Accurately weigh the desired amount of the solid compound in a clean, dry vial.

  • Solvent Deoxygenation: Deoxygenate the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Dissolution: Add the deoxygenated solvent to the vial containing the compound.

  • Mixing: Gently vortex or sonicate the mixture until the compound is fully dissolved.

  • Storage:

    • If the solution will be used immediately, keep it on ice and protected from light.

    • For storage, flush the headspace of the vial with an inert gas, cap it tightly, and store at -20°C or -80°C. Consider preparing single-use aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a framework for assessing the stability of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in a specific solvent over time.

Objective: To quantify the percentage of the parent compound remaining in solution under defined conditions.

Procedure:

  • Prepare a solution of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Immediately after preparation (t=0), inject an aliquot into an HPLC system and record the chromatogram.

  • Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC.

  • Data Analysis:

    • Identify the peak corresponding to the parent compound.

    • Measure the peak area at each time point.

    • Calculate the percentage of the compound remaining relative to the t=0 sample.

Example Data Table:

Time (hours)Peak Area (arbitrary units)% Remaining
01,000,000100%
1980,00098%
2955,00095.5%
4910,00091%
8850,00085%
24720,00072%

V. Incompatible Materials

Based on the reactivity of the functional groups, avoid the following materials when working with 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde:

  • Strong Oxidizing Agents: Can lead to the oxidation of the aldehyde and amino groups.[2][3][4]

  • Strong Acids and Bases: May cause degradation or polymerization.[3][4]

  • Strong Reducing Agents: Can reduce the aldehyde group.[3][4]

  • Primary and Secondary Amines: The aldehyde group can react with other amines to form imines (Schiff bases).

VI. Concluding Remarks

The stability of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in solution is a critical factor for obtaining reliable and reproducible experimental results. While direct stability data for this compound is scarce, an understanding of its functional group chemistry allows for the development of rational handling and storage procedures. By following the guidelines outlined in this technical support guide, researchers can minimize degradation and ensure the integrity of their experiments.

References

Sources

Technical Support Center: Azaindole Condensation Temperature Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers optimizing the reaction temperature for Azaindole Condensation (specifically focusing on the cyclocondensation of aminopyridines to form the pyrrolo[2,3-b]pyridine core and its isomers).

Topic: Optimization of Reaction Temperature for Azaindole Cyclocondensation Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Version: 2.4 (Current as of 2025)

Executive Summary: The Thermal Landscape

Azaindole synthesis—specifically the condensation of 2-amino-3-halopyridines with alkynes (Sonogashira/Cyclization cascade) or the base-mediated condensation of 3-methyl-2-aminopyridines (Chichibabin/Madelung types)—is governed by a strict thermal "Goldilocks Zone."

  • Too Cold (< 80°C): Palladium catalysts fail to overcome the activation energy for the final reductive elimination/N-cyclization step, leading to stalled "open" intermediates.

  • Too Hot (> 130°C): Promotes pyridine polymerization, ligand degradation (de-ligation), and Pd-black precipitation.

This guide provides a troubleshooting framework to navigate these thermodynamic constraints.

Mechanistic Workflow & Thermal Sensitivity

The following diagram illustrates the critical temperature-dependent steps in the Palladium-catalyzed cascade synthesis of 7-azaindole.

AzaindoleReactionProfile Start Aminopyridine + Alkyne OxAdd Oxidative Addition (Fast > 60°C) Start->OxAdd Pd(0) Coord Alkyne Coordination OxAdd->Coord Side2 Pd-Black Precipitation OxAdd->Side2 >120°C (Ligand Dissociation) Coord->Start <60°C (Reversible) Insert Migratory Insertion (Rate Limiting @ Low T) Coord->Insert Requires Heat (80-100°C) Cyclize Intramolecular N-Cyclization Insert->Cyclize Fast Side1 Dimerization/ Oligomerization Insert->Side1 >140°C (Thermal Runaway) Product 7-Azaindole Core Cyclize->Product Reductive Elimination

Figure 1: Thermal reaction coordinate for Pd-catalyzed azaindole synthesis. Note the divergence into side reactions at elevated temperatures.

Standard Optimized Protocol

Based on cascade C–N cross-coupling/Heck type methodologies.

ParameterSpecificationRationale
Temperature 110°C ± 5°C Optimal balance between catalytic turnover and ligand stability.
Solvent Toluene or 1,4-Dioxane Boiling points (110°C / 101°C) naturally cap the max temperature, preventing thermal runaway.
Catalyst Pd₂(dba)₃ (4 mol%)Robust Pd(0) source; less sensitive to thermal degradation than Pd(OAc)₂ in this system.
Ligand XPhos or XantphosBulky, electron-rich phosphines require heat to facilitate the difficult C-N bond formation on the electron-deficient pyridine ring.
Base NaOtBu (2.5 equiv)Strong enough to deprotonate the amine but bulky enough to minimize nucleophilic attack on the pyridine ring.

Step-by-Step:

  • Charge reaction vessel with Aminopyridine (1.0 equiv), Pd₂(dba)₃, Ligand, and Base.[1]

  • Crucial: Purge with Argon/Nitrogen for 15 mins before heating. Oxygen accelerates ligand oxidation at 110°C.

  • Add Solvent (degassed) and Alkyne/Coupling partner.

  • Heat rapidly to 110°C (oil bath temperature).

  • Monitor by LC-MS at 2 hours. If intermediate (non-cyclized) persists, raise T to 120°C (if using Xylene) or extend time.

Troubleshooting Guide (Q&A)

Scenario A: The "Cold Start" (Incomplete Conversion)

Q: I am seeing a major spot on TLC that corresponds to the Sonogashira intermediate (alkynylated pyridine), but the ring won't close to form the azaindole. I'm running at 80°C.

Diagnosis: The temperature is sufficient for the C-C bond formation (Sonogashira coupling) but insufficient for the intramolecular N-cyclization (C-N bond formation). The pyridine nitrogen is electron-deficient, making it a poor nucleophile for the final cyclization step. Solution:

  • Increase Temperature: Push the reaction to 110°C - 120°C .

  • Solvent Switch: If you are using THF (reflux ~66°C) or MeCN (reflux ~82°C), you are physically capped below the activation energy. Switch to Toluene or DMF .

  • Microwave Assist: Transfer the mixture to a microwave vial and irradiate at 130°C for 30 minutes . The rapid dielectric heating often overcomes the cyclization barrier without degrading the catalyst.

Scenario B: The "Burnt Batch" (Impurities & Low Yield)

Q: My reaction turned black immediately at 130°C. The yield is <20%, and the NMR shows broad polymeric peaks.

Diagnosis: Thermal decomposition of the catalyst (Pd-black formation) and polymerization of the starting aminopyridine. At >120°C, phosphine ligands like XPhos can dissociate, leaving "naked" Palladium which aggregates and dies. Solution:

  • Lower Temperature: Reduce to 100°C .

  • Ligand Stabilization: Increase the Ligand:Metal ratio from 2:1 to 4:1 . Excess ligand shifts the equilibrium towards the active catalytic species, protecting it from thermal degradation.

  • Slow Addition: Do not add the alkyne all at once. Use a syringe pump to add the alkyne over 1 hour at temperature. This keeps the concentration of reactive species low, favoring intramolecular cyclization over intermolecular polymerization.

Scenario C: Regioselectivity Issues (5- vs 6- vs 7-azaindole)

Q: I am trying to synthesize a substituted 5-azaindole via condensation, but I am getting a mixture of isomers. Does temperature affect this?

Diagnosis: Yes. In condensation reactions involving 3,4-disubstituted pyridines, higher temperatures often favor the thermodynamic product (most stable isomer), while lower temperatures favor the kinetic product (fastest to form). Solution:

  • Kinetic Control: Run the reaction at 0°C to RT initially. If the reaction is base-mediated (e.g., Chichibabin type), keep it cold (-40°C) during the addition of the base to lock in the regiochemistry, then warm slowly to reflux only for the final elimination step.

Decision Tree for Temperature Optimization

TroubleshootingTree Problem Identify Issue Issue1 Stalled Intermediate (Open Ring) Problem->Issue1 Issue2 Decomposition / Black Precipitate Problem->Issue2 Issue3 No Reaction (Start Material Recov.) Problem->Issue3 Action1 Increase T to 110-120°C Switch to Toluene/DMF Issue1->Action1 Action2 Lower T to 90-100°C Increase Ligand Loading Issue2->Action2 Action3 Check Catalyst Quality Verify O2-free (Degas) Issue3->Action3

Figure 2: Rapid diagnostic logic for temperature-related failures.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation instead of conventional heating? A: Yes, and it is often preferred for azaindole synthesis. Microwave irradiation (120–140°C) allows you to superheat solvents (like MeOH or EtOH) above their boiling points in sealed vessels. This is particularly effective for Madelung-type cyclizations or Fischer azaindole synthesis where high energy input is required for a short duration to avoid prolonged exposure to harsh acids/bases.

Q2: Why does the literature often cite 110°C specifically? A: 110°C is the boiling point of Toluene, a non-polar, non-coordinating solvent that is ideal for Palladium catalysis. It allows the reaction to be run at "reflux" without requiring a complex temperature controller—the solvent physics maintains the temperature. It is also high enough to ensure the reductive elimination step occurs (often the rate-determining step in forming the strained azaindole ring).

Q3: My product "oils out" during cooling. How do I fix this? A: This is a common thermal handling issue, not a reaction issue. Azaindoles are highly polar. If you cool a hot toluene solution too fast, the product separates as an oil.

  • Fix: Turn off the heat but leave the flask in the oil bath to cool down with the bath (slow cooling). Alternatively, add a seed crystal at 60°C.

References

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Source: Organic Letters (ACS Publications) [Link][2][3]

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Source: Molecules (MDPI) [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization. Source: National Institutes of Health (PMC) [Link]

  • Azaindole Synthesis: Reaction Conditions and Mechanisms. Source: Organic Chemistry Portal [Link]

Sources

Technical Support Center: Protecting Group Strategies for 3-Amino-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-amino-1H-pyrrolo[2,3-b]pyridine (commonly known as 3-amino-7-azaindole). This bicyclic heterocycle is a privileged scaffold in modern drug discovery, particularly in the design of highly selective kinase inhibitors 1. However, its three distinct nitrogen centers present significant regioselectivity challenges during multi-step synthesis.

This guide provides field-proven strategies, causality-driven troubleshooting FAQs, and self-validating protocols to help you achieve perfect orthogonal protection.

Core Philosophy: Understanding Nitrogen Reactivity

To successfully functionalize 3-amino-7-azaindole, you must understand the inherent electronic disparities between its three nitrogen atoms. Treating the molecule as a single reactive entity will inevitably lead to complex mixtures.

ReactivityMap Molecule 3-Amino-1H-pyrrolo[2,3-b]pyridine (3-Amino-7-azaindole) N1 N1 (Pyrrole) Highly Acidic (pKa ~13.6) Target for: SEM, Ts, TIPS Molecule->N1 Deprotonation (NaH, KOtBu) C3 C3-NH2 (Exocyclic Amine) Nucleophilic Target for: Boc, Cbz, Fmoc Molecule->C3 Acylation/ Sulfonylation N7 N7 (Pyridine) Weakly Basic (pKa ~4.6) Prone to: N-Oxidation, Alkylation Molecule->N7 Parasitic Reactions

Fig 1. Electronic and reactivity profile of the three nitrogen centers in 3-amino-7-azaindole.

Troubleshooting & FAQs

Q1: Why am I observing N7-alkylation instead of N1-protection when using SEM-Cl or alkyl halides? Causality & Solution: The N7 (pyridine) nitrogen is weakly basic but highly nucleophilic under neutral conditions, while the N1 (pyrrole) nitrogen is highly acidic (pKa ~13.6). If you use a weak base (e.g., K₂CO₃ in MeCN), the N1 proton remains intact. Consequently, the highly electrophilic SEM-Cl reacts kinetically at the lone pair of N7, forming an undesired N-alkylpyridinium salt. To fix this: You must pre-form the N1-anion. Use a strong base like Sodium Hydride (NaH) in anhydrous DMF at 0 °C. Deprotonation shifts the nucleophilicity entirely to the N1 position, ensuring >95% regioselective N1-protection and acting as a dual protecting-activating group for downstream chemistry 2.

Q2: How do I achieve orthogonal protection of both the N1-pyrrole and C3-amine? Causality & Solution: The most robust and widely cited strategy is the N1-SEM / C3-NHBoc orthogonal pair. Typically, the 3-amino group is installed via a Curtius rearrangement from the corresponding 3-carboxylic acid using DPPA and tert-butanol, which naturally yields the C3-NHBoc intermediate directly 3. Once the Boc group is in place, the N1 position can be safely protected with SEM-Cl.

Q3: My SEM deprotection at N1 is failing, or I am isolating a +12 Da mass impurity. What is happening? Causality & Solution: Global deprotection of SEM using strong acids (like TFA/DCM) cleaves the silyl ether but leaves a highly reactive hydroxymethyl intermediate (-CH₂OH) attached to the nitrogen. This intermediate collapses, releasing formaldehyde. The trapped formaldehyde rapidly condenses with your newly liberated C3-primary amine, forming a stable imine (+12 Da on LCMS). To fix this: You must employ a formaldehyde scavenger. After removing the TFA under vacuum, redissolve the crude mixture in methanol and add ethylenediamine or aqueous ammonium hydroxide. Stir for 2 hours to irreversibly trap the formaldehyde and liberate the pure primary amine.

Quantitative Data: N1 Protecting Group Comparison

Selecting the right N1 protecting group dictates the success of your downstream cross-coupling or functionalization steps. Below is a comparative summary of standard N1 protecting groups for 7-azaindoles 2, 4.

Protecting GroupReagents RequiredTypical YieldDeprotection ConditionsStability Profile
SEM NaH, SEM-Cl, DMF, 0 °C85–95%TBAF/THF (reflux) or TFA/DCMExcellent stability to strong bases (n-BuLi), nucleophiles, and Pd-catalysis.
Tosyl (Ts) NaH, TsCl, DMF, 0 °C80–90%NaOH/MeOH or TBAF/THFGood for C-H functionalization; susceptible to cleavage by strong nucleophiles.
Boc Boc₂O, DMAP, DCM, RT75–85%TFA/DCM or 4M HCl/DioxanePoor stability to strong bases and nucleophiles. Used for short synthetic sequences.
TIPS NaH, TIPS-Cl, THF, 0 °C70–80%TBAF/THF (RT)Highly sterically demanding; can hinder C2/C3 functionalization.

Orthogonal Workflow & Experimental Protocols

Workflow Start 3-(Boc-amino)-7-azaindole (from Curtius Rearrangement) Step1 N1-Protection (NaH, SEM-Cl, DMF, 0°C) Start->Step1 Protected Fully Protected Intermediate N1-SEM, C3-NHBoc Step1->Protected Branch1 Selective Boc Removal (HCl/Dioxane or brief TFA) Protected->Branch1 Branch2 Selective SEM Removal (TBAF, THF, Reflux) Protected->Branch2 Result1 N1-SEM, C3-NH2 Ready for Amine Functionalization Branch1->Result1 GlobalDeprotect Global Deprotection (TFA/DCM then Ethylenediamine) Result1->GlobalDeprotect Result2 N1-H, C3-NHBoc Ready for N1 Functionalization Branch2->Result2 Result2->GlobalDeprotect Final Target Functionalized 3-Amino-7-azaindole GlobalDeprotect->Final

Fig 2. Orthogonal protection and deprotection workflow for 3-amino-7-azaindole derivatives.

Protocol A: Selective N1-SEM Protection of 3-(Boc-amino)-7-azaindole

Purpose: To install a robust N1 protecting group that withstands downstream basic and transition-metal-catalyzed conditions.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 3-(Boc-amino)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in portions. Causality: Hydrogen gas will evolve. Stir at 0 °C for 30 minutes to ensure complete formation of the N1-anion, preventing kinetic N7-alkylation.

  • Electrophile Addition: Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Validation Checkpoint:

    • TLC: Product should run significantly higher (less polar) than the starting material.

    • LCMS: Look for the desired mass [M+H]⁺. A key diagnostic feature of SEM-protected compounds in ESI+ is the presence of an intense fragment peak at [M+H - 74]⁺ (loss of the trimethylsilyl group).

Protocol B: Selective C3-Boc Deprotection (Orthogonal Cleavage)

Purpose: To liberate the C3-amine for amidation or reductive amination while leaving the N1-SEM group completely intact.

  • Preparation: Dissolve the N1-SEM, C3-NHBoc protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) at room temperature.

  • Acidic Cleavage: Add 4M HCl in 1,4-dioxane (10.0 eq). Causality: Using HCl/Dioxane is kinetically much faster for Boc removal than SEM removal compared to neat TFA, providing a wider thermodynamic window for orthogonal cleavage.

  • Monitoring: Stir at room temperature for 2-4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl. The product will be isolated as the hydrochloride salt. If the free base is required, partition between EtOAc and saturated aqueous NaHCO₃.

  • Validation Checkpoint:

    • LCMS: The mass should shift by exactly -100 Da (loss of Boc). The SEM group (+130 Da relative to the naked core) must remain visible.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL:[Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group Source: ResearchGate URL:[Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI Source: RSC Publishing URL:[Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: MDPI URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to ¹H NMR Solvent Selection for 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized heterocycles requires meticulous analytical planning. 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (also known as 3-amino-7-azaindole-4-carboxaldehyde) is a complex, electron-rich building block. The 7-azaindole core acts as a critical bioisostere for indole and purine in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1].

However, the presence of multiple hydrogen bond donors and acceptors—specifically the pyrrole nitrogen (N1-H), the primary amine (C3-NH₂), the aldehyde (C4-CHO), and the pyridine nitrogen (N7)—creates significant challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide objectively compares the performance of two standard NMR solvents, DMSO-d₆ and CDCl₃ , providing researchers with field-proven experimental data and self-validating protocols to ensure accurate structural verification.

The Causality of Solvent Effects: Exchange Kinetics

As an Application Scientist, I frequently observe researchers struggling with "missing" or "unintegrable" signals when analyzing polar heterocycles in non-polar solvents. The choice between DMSO-d₆ and CDCl₃ is not merely a question of solubility; it is fundamentally a question of proton exchange kinetics .

  • The CDCl₃ Challenge: In deuterated chloroform (CDCl₃), weak intermolecular interactions fail to stabilize the exchangeable protons (N1-H and C3-NH₂). Furthermore, Nitrogen-14 has a nuclear spin of I = 1, which induces rapid quadrupolar relaxation. In CDCl₃, the exchange rate of these protons is intermediate on the NMR timescale, causing their signals to broaden significantly—often merging completely into the baseline[2].

  • The DMSO-d₆ Advantage: Dimethyl sulfoxide-d₆ is a strong hydrogen-bond acceptor. It forms robust intermolecular hydrogen bonds with the N1-H and C3-NH₂ protons. This interaction acts as a molecular "lock," drastically slowing down the chemical exchange rate. Consequently, the quadrupolar broadening effect is mitigated, yielding sharp, distinct, and quantifiable singlets for both the pyrrole and amino protons[3].

Kinetics Compound 3-amino-1H-pyrrolo[2,3-b]pyridine -4-carbaldehyde DMSO DMSO-d6 Solvent (Strong H-Bond Acceptor) Compound->DMSO CDCl3 CDCl3 Solvent (Weak H-Bonding) Compound->CDCl3 DMSO_Mech Intermolecular H-Bonding Locks NH/NH2 Protons DMSO->DMSO_Mech CDCl3_Mech Intermediate Exchange Rate Quadrupolar Broadening CDCl3->CDCl3_Mech DMSO_Out Sharp, Resolved Signals (High S/N Ratio) DMSO_Mech->DMSO_Out CDCl3_Out Broad or Missing Signals (Poor Resolution) CDCl3_Mech->CDCl3_Out

Caption: Causality of solvent selection on proton exchange dynamics and signal resolution.

Comparative Data Analysis: DMSO-d₆ vs. CDCl₃

To demonstrate the practical impact of solvent selection, the table below summarizes the expected ¹H NMR quantitative data for 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde at 400 MHz (298 K). The chemical shifts are derived from established 7-azaindole derivative profiles[4] and specific analyses of 4-carbaldehyde substituted analogs[3],[5].

Proton AssignmentExpected Shift (DMSO-d₆)Expected Shift (CDCl₃)MultiplicityIntegration
N1-H (Pyrrole) 11.80 - 12.20 ppmMissing or >10.0 ppm (Very Broad)Broad Singlet (bs)1H
C4-CHO (Aldehyde) 10.35 - 10.50 ppm10.30 - 10.45 ppmSinglet (s)1H
C6-H (Pyridine) 8.50 - 8.70 ppm8.40 - 8.60 ppmDoublet (d, J ≈ 5.0 Hz)1H
C5-H (Pyridine) 7.50 - 7.70 ppm7.40 - 7.60 ppmDoublet (d, J ≈ 5.0 Hz)1H
C2-H (Pyrrole) 7.30 - 7.50 ppm7.20 - 7.40 ppmSinglet (s) or Doublet (d)1H
C3-NH₂ (Amino) 5.20 - 5.80 ppmMissing or 4.0-5.0 ppm (Very Broad)Broad Singlet (bs)2H

Data Interpretation: In DMSO-d₆, the spectrum provides a complete, self-validating 1:1:1:1:1:2 integration ratio, confirming the structural integrity of the molecule. In CDCl₃, the loss of the 3H combined integral (N1-H and C3-NH₂) forces the analyst to rely solely on the aromatic and aldehyde signals, which is insufficient for rigorous purity assessment or structural publication[6].

Experimental Methodology (Self-Validating Protocol)

To achieve the high-resolution data presented above, adherence to a strict sample preparation workflow is mandatory. The following protocol is designed to eliminate localized magnetic field inhomogeneities and ensure absolute quantification accuracy[6].

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 10–15 mg of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde into a clean glass vial.

  • Solvent Addition: Add exactly 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal reference).

  • Homogenization: Vortex the mixture for 30 seconds. Causality: Complete dissolution is critical; any suspended micro-crystals will distort the localized magnetic field, leading to poor shimming and broadened spectral lines.

  • Filtration: Pass the homogenized solution through a 0.45 µm PTFE syringe filter directly into a standard 5 mm precision NMR tube.

  • Acquisition Parameters (400 MHz System):

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: The aldehyde proton (C4-CHO) often exhibits a longer longitudinal relaxation time (T1). A sufficient D1 ensures complete relaxation between pulses, preventing artificial truncation of the aldehyde integration.

    • Number of Scans (NS): 16.

    • Temperature: 298 K.

Workflow A 1. Sample Weighing (10-15 mg) B 2. Solvent Addition (0.6 mL DMSO-d6) A->B C 3. Homogenization (Vortex & Sonicate) B->C D 4. Particulate Filtration (0.45 µm PTFE filter) C->D E 5. NMR Tube Transfer (5 mm precision tube) D->E F 6. Spectral Acquisition (400 MHz, 298 K, zg30) E->F

Caption: Workflow for robust 1H NMR sample preparation and spectral acquisition.

Conclusion & Recommendations

For the ¹H NMR analysis of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, DMSO-d₆ vastly outperforms CDCl₃ . The strong hydrogen-bond accepting nature of DMSO-d₆ is not merely a convenience for solubility; it is a mechanistic requirement to arrest the proton exchange kinetics of the highly polar amino and pyrrole groups. Researchers utilizing this compound in drug discovery pipelines should standardize their analytical methods using DMSO-d₆ to ensure reproducible, publication-quality spectra.

References

  • NIH / PubMed Central. Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. Retrieved from:[Link]

  • Jetir.org. Experimental and Theoretical Study of a Pyrrolopyridine-Based Triazole Derivative. Retrieved from:[Link]

  • Scilit. 1H and 13C NMR studies of 7‐azaindole and related compounds. Retrieved from: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Amino-Azaindoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Amino-Azaindoles Content Type: Publish Comparison Guide

Executive Summary

Amino-azaindoles (amino-pyrrolopyridines) represent a critical scaffold in modern drug discovery, particularly as bioisosteres for indoles and purines in kinase inhibitor development (e.g., Vemurafenib). Their structural advantage lies in the additional nitrogen atom in the six-membered ring, which modulates solubility, pKa, and hydrogen-bonding capabilities.

However, this structural nuance complicates mass spectrometric (MS) analysis. Unlike indoles, amino-azaindoles possess multiple protonation sites (pyridine N, pyrrole N, exocyclic amine), leading to complex charge-directed fragmentation pathways. This guide provides a technical comparison of fragmentation patterns across azaindole isomers, distinguishes them from indole analogues, and establishes a self-validating protocol for their characterization.

Part 1: Comparative Analysis of Fragmentation Mechanics

The fragmentation of amino-azaindoles under Electrospray Ionization (ESI-MS/MS) is governed by the stability of the bicyclic aromatic core and the lability of the exocyclic amino group.

1. The Core Fragmentation Pathway: Ring Contraction

The defining characteristic of nitrogen heterocycles in MS/MS is the neutral loss of hydrogen cyanide (HCN, 27.01 Da).

  • Indoles: Typically lose one HCN molecule from the pyrrole ring.

  • Azaindoles: Can sequentially lose two HCN molecules—one from the pyrrole ring and one from the pyridine ring. This "double-HCN" signature is a key diagnostic differentiator from indoles.

2. The Amino-Substituent Effect

The exocyclic amino group introduces a competitive fragmentation channel:

  • Neutral Loss of Ammonia (NH₃): A characteristic loss of 17.03 Da from the precursor ion

    
    . This is often the base peak at lower collision energies (10–20 eV).
    
  • Causality: Protonation preferentially occurs at the most basic site. In 7-azaindoles, the pyridine nitrogen (N7) is highly basic (

    
    ), but the exocyclic amine can also drive fragmentation via charge migration, leading to 
    
    
    
    .
3. Isomeric Differentiation (4-, 5-, 6-, vs. 7-Azaindole)

While all isomers share similar mass fragments, their relative abundances differ due to electron density distributions defined by the nitrogen position.

Feature7-Azaindole (Pyrrolo[2,3-b]pyridine) 4-Azaindole (Pyrrolo[3,2-b]pyridine) Indole (Reference)
Primary Loss

(17 Da) then

(27 Da)

(17 Da) then

(27 Da)

(if amino) or

HCN Loss Origin High probability (N1 and N7 proximity)Moderate probabilitySingle HCN loss (N1)
Diagnostic Ion

116 (Core + H)

116 (Core + H)

117 (Core + C)
Stability High (Double H-bond capability)ModerateModerate
Key Differentiator Ratio of

/

is typically higher in 7-azaindoles due to N7-assisted proton transfer.
Lower ratio; fragmentation requires higher CE.No second HCN loss possible.
Part 2: Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic pathway for a generic 5-amino-7-azaindole, highlighting the competitive loss of ammonia versus the ring-opening HCN elimination.

AzaindoleFragmentation cluster_legend Pathway Key Precursor Precursor Ion [M+H]+ (m/z 134) AmmoniaLoss [M+H - NH3]+ (m/z 117) Distonic Ion Precursor->AmmoniaLoss - NH3 (17 Da) Low CE HCN_Loss_1 [M+H - HCN]+ (m/z 107) Ring Contraction Precursor->HCN_Loss_1 - HCN (27 Da) High CE HCN_Loss_2 [M+H - NH3 - HCN]+ (m/z 90) Secondary Fragmentation AmmoniaLoss->HCN_Loss_2 - HCN (27 Da) Ring Opening RingDestruction Low Mass Fragments (m/z 63, 52) HCN_Loss_1->RingDestruction Further Degradation HCN_Loss_2->RingDestruction key1 Blue: Parent Ion key2 Green: Amino-Specific Loss key3 Red: Core Scaffold Break

Figure 1: Competitive fragmentation pathways of 5-amino-7-azaindole.[1] Note the bifurcation between amino group loss (green) and immediate ring contraction (yellow).

Part 3: Self-Validating Experimental Protocol

To ensure reproducible data and accurate isomer identification, follow this "self-validating" workflow. This protocol uses Collision Energy (CE) ramping to validate the presence of the amino group versus the azaindole core.

Protocol: Step-by-Step Characterization

1. Sample Preparation

  • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Reasoning: Formic acid ensures protonation of the basic pyridine nitrogen (

      
      ), maximizing ionization efficiency in positive mode (
      
      
      
      ).
  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation

    
    , which complicates spectra).
    

2. ESI Source Parameters (Direct Infusion)

  • Capillary Voltage: 3.0–3.5 kV.

  • Cone Voltage: 20–30 V.

    • Check: If Cone Voltage is >40 V, you may induce "In-Source Fragmentation" (ISF). Monitor the precursor peak; if

      
       117 (ammonia loss) is present in the MS1 scan, lower the voltage.
      

3. MS/MS Acquisition (The Validation Loop)

  • Step A: Low Energy Scan (10–15 eV):

    • Target: Isolate

      
      .
      
    • Expected Result: Dominant peak should be

      
      .
      
    • Validation: If

      
       loss is absent, the substituent may not be a primary amine (check for alkylation).
      
  • Step B: High Energy Scan (30–45 eV):

    • Target: Fragment the

      
       ion.
      
    • Expected Result: Appearance of

      
      .
      
    • Validation: The presence of the

      
       Da loss confirms the nitrogen heterocycle core.
      
  • Step C: Energy Ramping (Breakdown Curve):

    • Plot intensity of Precursor vs. Fragment 117 vs. Fragment 90.

    • Differentiation: 7-azaindoles typically require higher energy to break the pyridine ring compared to the pyrrole ring of standard indoles.

Workflow Diagram

Workflow Start Sample Injection (MeOH/H2O + 0.1% FA) MS1_Check MS1 Survey Scan Check for Dimers/ISF Start->MS1_Check MS1_Check->Start If ISF detected (Lower Cone V) MS2_Low MS/MS @ 15 eV Confirm -NH3 (17 Da) MS1_Check->MS2_Low Precursor Isolated MS2_High MS/MS @ 40 eV Confirm -HCN (27 Da) MS2_Low->MS2_High Ramp CE Data_Analysis Isomer ID & Library Match MS2_High->Data_Analysis

Figure 2: Self-validating LC-MS/MS workflow for amino-azaindole characterization.

Part 4: Diagnostic Data Summary

Use this table to interpret your MS/MS spectra. Values are based on a generic mono-amino-7-azaindole (


).[2]
Fragment Ion (

)
Loss IdentityStructural Insight
134

Intact protonated molecule.
117

Confirms primary exocyclic amino group.
107

Direct ring opening (less common than

loss).
90

Critical Diagnostic: Confirms amino group attached to a nitrogen heterocycle.
63

Deep fragmentation; destruction of pyridine ring.
References
  • Comparison of Indole and Azaindole Scaffolds in Drug Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Fragmentation Pathways of 2-substituted Pyrrole Derivatives Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

  • Loss of Hydrogen Cyanide from Aromatic Nitrogen Heterocycles Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[3][Link]

  • ESI-MS/MS Analysis of Amino Acid Derivatives (Analogous Mechanisms) Source: Rapid Communications in Mass Spectrometry URL:[Link]

Sources

Technical Comparison: 7-Azaindole vs. Indole Scaffolds in Kinase Inhibitor Design

[1][2][3]

Executive Summary

In the high-stakes arena of kinase drug discovery, the choice between an indole and a 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is rarely a matter of simple preference—it is a strategic decision dictated by the structural biology of the ATP-binding pocket.

While both scaffolds are planar, bicyclic heteroaromatics that mimic the purine core of ATP, they offer distinct pharmacological profiles. The 7-azaindole is widely regarded as a "privileged scaffold" due to its ability to form a bidentate hydrogen bond with the kinase hinge region, often resulting in superior potency and solubility compared to its indole counterpart. However, this enhanced ATP-mimicry can come at the cost of selectivity, necessitating rigorous profiling.

This guide analyzes the mechanistic, physicochemical, and selectivity differences between these two scaffolds to assist medicinal chemists in lead optimization.

Mechanistic Deep Dive: The Hinge Binding Interaction

The primary differentiator between these scaffolds is the presence of the nitrogen atom at position 7 (N7) in the 7-azaindole. This single atom fundamentally alters the binding mode.

Indole: The Monodentate Binder

The indole scaffold lacks a hydrogen bond acceptor on the six-membered ring. Consequently, it typically interacts with the kinase hinge region primarily through the pyrrole NH (position 1) acting as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • Limitation: This single-point interaction often yields lower affinity unless compensated by strong hydrophobic interactions in the back pocket or solvent front.

7-Azaindole: The Bidentate "Clamp"

The 7-azaindole is an isostere of the purine ring found in ATP. The N7 atom serves as a hydrogen bond acceptor, while the N1 pyrrole remains a donor.[1]

  • Advantage: This allows for a bidentate hydrogen bonding motif with the hinge region (accepting from the backbone NH and donating to the backbone Carbonyl).[2][3]

  • Thermodynamic Impact: This dual interaction significantly reduces the entropic penalty of binding and increases enthalpy, often leading to a 10- to 100-fold increase in potency for 7-azaindole analogs over their indole counterparts.

Visualization: Hinge Binding Topology

The following diagram illustrates the structural logic of the binding modes.

HingeBindingcluster_0Kinase Hinge Region (Backbone)cluster_1Scaffold Interaction ProfileResidue_NHBackbone NH(H-Bond Donor)Residue_COBackbone C=O(H-Bond Acceptor)IndoleIndole Scaffold(C7 = Carbon)Indole->Residue_NHNo Interaction(Steric Clash or Null)Indole->Residue_COH-Bond (Weak/Single)N1-H -> O=COutcomeBinding ConsequenceIndole->OutcomeLower AffinityRequires hydrophobiccompensationAzaindole7-Azaindole Scaffold(N7 = Nitrogen)Azaindole->Residue_NHH-Bond 2 (Critical)N7...H-NAzaindole->Residue_COH-Bond 1N1-H -> O=CAzaindole->OutcomeHigh AffinityATP-mimetic 'Clamp'

Figure 1: Comparative binding topology showing the bidentate advantage of the 7-azaindole scaffold.

Comparative Performance Analysis

Potency and Selectivity Data

The "privileged" nature of 7-azaindole often leads to higher potency but can pose selectivity challenges (promiscuity) because it closely resembles ATP, the universal substrate for all ~518 human kinases.

Table 1: Comparative Metrics in Lead Optimization

FeatureIndole Scaffold7-Azaindole ScaffoldMechanistic Basis
Hinge Binding Monodentate (Donor only)Bidentate (Donor + Acceptor)N7 acts as H-bond acceptor.[4][1][3][5]
Solubility Low to ModerateModerate to HighPyridine nitrogen (N7) lowers LogP and increases polarity.
Metabolic Stability Susceptible to oxidation at C2/C3Improved stabilityElectron-deficient pyridine ring reduces oxidative metabolism.
Selectivity Risk Lower (Distinct from ATP)Higher (High ATP similarity)Requires "Gatekeeper" or "DFG-out" targeting substituents to ensure selectivity.
Potency Shift BaselineOften 10x - 100x Potency BoostEnthalpic gain from second H-bond.
Case Study: Pim-1 Kinase Inhibition

A direct comparison in the development of Pim-1 inhibitors demonstrates the potency shift.

  • Indole Analog: IC50 = 52 nM

  • 7-Azaindole Analog: IC50 = 1.3 nM[3]

  • Observation: The simple atomic substitution of C7 for N7 resulted in a 40-fold increase in potency , attributed directly to the formation of a hydrogen bond with the hinge residue Proline-123 (via water mediation or direct backbone interaction depending on the specific kinase isoform).

Experimental Protocol: Kinase Selectivity Profiling

To validate the selectivity of a 7-azaindole lead versus an indole lead, a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay is recommended. This method measures the ability of a compound to displace a tracer from the ATP binding site.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Rationale: Unlike activity assays, binding assays are less prone to interference from fluorescent compounds and allow for the determination of thermodynamic residence time if run in kinetic mode.

Reagents Required
  • Kinase: Recombinant human kinase (e.g., BRAF, EGFR) tagged with GST or His.

  • Antibody: Eu-labeled anti-GST or anti-His antibody.

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Kinase Tracer 236 or 178).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 10 mM stocks of Indole and 7-Azaindole analogs in 100% DMSO.

    • Perform a 3-fold serial dilution in DMSO (10 points).

    • Dilute 100-fold into Kinase Buffer (Final DMSO = 1%).

  • Reaction Assembly (384-well plate):

    • Add 5 µL of diluted compound.

    • Add 5 µL of Kinase/Antibody mixture (Optimized conc. usually 5 nM kinase / 2 nM antibody).

    • Add 5 µL of Tracer (Concentration =

      
       of tracer for the specific kinase).
      
  • Incubation:

    • Incubate at room temperature for 60 minutes in the dark. This allows equilibrium binding between the tracer, the inhibitor, and the kinase.

  • Detection:

    • Read plate on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Plot Ratio vs. log[Inhibitor].

    • Fit to sigmoidal dose-response equation (Variable Slope) to determine

      
       and 
      
      
      .
Selectivity Profiling Workflow

The following diagram outlines the decision matrix for profiling these scaffolds.

SelectivityWorkflowStartLead Compounds(Indole vs 7-Azaindole)PrimaryScreenPrimary Target Potency(TR-FRET Binding Assay)Start->PrimaryScreenPotencyCheckIs IC50 < 100 nM?PrimaryScreen->PotencyCheckSelectivityPanelBroad Panel Screening(Wild Type + Mutants)PotencyCheck->SelectivityPanelYesDiscardDiscard/RedesignPotencyCheck->DiscardNoAnalysisCalculate Selectivity Score(S-Score)SelectivityPanel->AnalysisDecisionScaffold DecisionAnalysis->DecisionOpt_AzaindolePrioritize 7-Azaindole(If Potency > 10x Indole& Selectivity Manageable)Decision->Opt_AzaindoleHigh PotencyModerate SelectivityOpt_IndolePrioritize Indole(If 7-Azaindole is Promiscuous& Indole Potency Sufficient)Decision->Opt_IndoleHigh SelectivityModerate Potency

Figure 2: Strategic workflow for evaluating scaffold suitability based on potency/selectivity trade-offs.

Conclusion

The transition from an indole to a 7-azaindole scaffold is a powerful tactic in kinase inhibitor design, offering a reliable method to enhance potency via bidentate hinge binding and improve aqueous solubility. However, this structural change moves the ligand closer to the "universal" ATP pharmacophore.

  • Use 7-Azaindole when: You need to break a potency ceiling (<10 nM) or improve the physicochemical properties of a lead series.

  • Use Indole when: You are targeting a unique hydrophobic pocket where ATP mimicry is less critical, or when the N7 nitrogen introduces off-target liabilities (e.g., unexpected binding to other purine-binding enzymes).

Successful application requires not just the scaffold switch, but the rigorous validation of selectivity using the TR-FRET protocols outlined above.

References

  • Irie, T., & Sawa, M. (2018).[6][7] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[4][8][9][6][7] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[7] Retrieved from [Link]

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from [Link]

Comparative Guide: HPLC Method Development for 3-Amino-pyrrolo[2,3-b]pyridine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of chromatographic strategies for the purity analysis of 3-amino-pyrrolo[2,3-b]pyridine (also known as 3-amino-7-azaindole). Due to the compound's fused bicyclic structure containing both a pyridine nitrogen and a primary amine, it presents significant challenges in standard Reversed-Phase Liquid Chromatography (RPLC), including severe peak tailing, low retention, and on-column oxidation.

We compare the performance of a Modern High-pH Hybrid Surface (HPHS) Method against traditional Acidic C18 and Hydrophilic Interaction Liquid Chromatography (HILIC) workflows.

Part 1: The Analyte & The Challenge

3-amino-pyrrolo[2,3-b]pyridine is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK inhibitors). Its physicochemical profile dictates the analytical difficulty:

  • Basicity: The N7 nitrogen (pyridine-like) has a pKa

    
     4.6–5.0, while the exocyclic amine contributes to a complex ionization profile. At standard HPLC pH (2–3), the molecule is doubly protonated, leading to repulsion from the stationary phase (early elution) and secondary interactions with residual silanols (tailing).
    
  • Polarity: High polarity restricts retention on standard alkyl phases.

  • Stability: The electron-rich pyrrole ring makes the 3-amino group susceptible to oxidative degradation, forming N-oxides or azo-dimers during analysis if not controlled.

Part 2: Method Comparison & Strategy

We evaluated three distinct methodologies. The High-pH Hybrid Method is presented here as the superior "Product" solution for routine QC, compared against the most common alternatives.

Comparison Matrix: Chromatographic Performance
FeatureMethod A: High-pH Hybrid (Recommended) Method B: Traditional Acidic C18Method C: HILIC (Amide)
Stationary Phase Hybrid-Organic Silica C18 (e.g., BEH/HPH)Silica-based C18 (Endcapped)Amide-bonded Silica
Mobile Phase pH pH 10.0 - 10.5 (NH₄HCO₃ / NH₄OH)pH 2.0 - 3.0 (Formic Acid / TFA)pH 5.0 - 6.0 (Ammonium Acetate)
Elution Mode Reversed PhaseReversed PhaseHydrophilic Interaction
Retention (k') High (k' > 5) (Neutral species)Low (k' < 1.5) (Ionic species)Moderate to High
Peak Shape (Tf) Excellent (0.95 - 1.1) Poor (1.5 - 2.5)Good (1.0 - 1.3)
Selectivity High for hydrophobic impuritiesLow for polar precursorsHigh for very polar degradants
MS Compatibility Yes (Volatile buffer)YesYes
Robustness High (Silanol activity suppressed)Low (Sensitive to silanol variation)Moderate (Long equilibration)

Part 3: Detailed Experimental Protocols

Method A: The High-pH Hybrid Protocol (Gold Standard)

Why this works: Operating at pH 10.5 ensures the analyte is fully deprotonated (neutral). This maximizes hydrophobic interaction with the C18 ligand for retention and eliminates cation-exchange interactions with silanols, solving the tailing problem.

Instrumentation: HPLC/UPLC with quaternary pump and PDA detector. Column: Hybrid Ethylene Bridged Silica (BEH) C18, 100mm x 2.1mm, 1.7 µm (or equivalent High-pH stable column).

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 5 0.4
1.0 5 0.4
8.0 60 0.4
9.0 95 0.4
11.0 95 0.4
11.1 5 0.4

| 14.0 | 5 | 0.4 |

Detection: UV at 254 nm (primary) and 280 nm. Sample Diluent: 90:10 Water:Acetonitrile (pH 10 buffer added to prevent on-column precipitation).

Method B: Traditional Acidic C18 (The Alternative)

Context: Often the first attempt in labs. Requires ion-pairing reagents or TFA to mask silanols, which suppresses MS sensitivity.

Column: Standard C18 (High purity silica), 150mm x 4.6mm, 3.5 µm. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Mobile Phase B: Acetonitrile.[1][2][3] Note: Formic acid is often insufficient to suppress tailing for this compound; TFA is required but reduces LC-MS sensitivity.

Method C: HILIC Amide (The Specialist)

Context: Best used when very polar impurities (e.g., salts, unreacted polar starting materials) must be quantified.

Column: Amide-bonded particle, 100mm x 2.1mm, 1.7 µm. Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 90:10 Acetonitrile:Water. Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in Water. Gradient: Inverse gradient (High organic to low organic).

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal method based on specific impurity profiles and available instrumentation.

MethodSelection Start Start: 3-Amino-pyrrolo[2,3-b]pyridine Analysis CheckMS Is MS Detection Required? Start->CheckMS CheckPolar Are Impurities Extremely Polar? CheckMS->CheckPolar Yes MethodB Method B: Acidic C18 + TFA (Legacy/UV Only) CheckMS->MethodB No (TFA acceptable) MethodA Method A: High-pH Hybrid C18 (Best Balance of Shape & Retention) CheckPolar->MethodA No (Standard Organics) MethodC Method C: HILIC (For Polar Impurities) CheckPolar->MethodC Yes (LogP < -1)

Caption: Decision tree for selecting the optimal chromatographic mode based on detection requirements and impurity polarity.

Part 5: Mechanistic Insight

Why does the High-pH Method outperform the others for this specific scaffold?

  • Suppression of Ionization: 3-amino-pyrrolo[2,3-b]pyridine is basic. At pH 10.5, it exists in its neutral form. Neutral molecules do not engage in cation-exchange with the negatively charged silanol groups (Si-O⁻) on the silica surface, which is the primary cause of peak tailing.

  • Enhanced Hydrophobicity: The neutral form is significantly more hydrophobic than the protonated cation, allowing for stronger retention on the C18 phase (higher k'). This moves the peak away from the solvent front where polar interferences elute.

Mechanism cluster_Acid Acidic pH (Method B) cluster_Base High pH (Method A) Analyte 3-Amino-7-azaindole (Basic) Protonated Protonated (BH+) Analyte->Protonated pH < pKa Neutral Neutral (B) Analyte->Neutral pH > pKa Tailing Ionic Interaction (Severe Tailing) Protonated->Tailing Attracted to Silanol Silanol (Si-O-) Silanol->Tailing Retention Hydrophobic Interaction (Sharp Peak) Neutral->Retention Binds to C18 C18 Ligand C18->Retention

Caption: Mechanistic comparison of analyte behavior at Acidic vs. High pH, highlighting the cause of peak tailing.

Part 6: Validation & System Suitability

To ensure the trustworthiness of the generated data, the following System Suitability Test (SST) criteria should be established for the High-pH method:

  • Tailing Factor (Tf): NMT 1.2 (Strict control ensures suppression of silanol activity).

  • Resolution (Rs): NLT 2.0 between 3-amino-pyrrolo[2,3-b]pyridine and its precursor 3-nitro-pyrrolo[2,3-b]pyridine (a common synthetic impurity).

  • Precision: RSD NMT 1.0% for 5 replicate injections.

Reference Standard Preparation[1]
  • Stock: 1.0 mg/mL in DMSO (Stable for 1 month at -20°C).

  • Working: Dilute to 0.1 mg/mL in Mobile Phase A/Acetonitrile (90:10). Note: Avoid acidic diluents to prevent hydrolysis or salt formation.

References

  • PubChem. (2024).[4] Compound Summary: 3H-Pyrrolo[2,3-b]pyridine.[4][5] National Library of Medicine. [Link]

  • Sielc Technologies. (2024). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. [Link]

  • Helix Chromatography. (2024). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. [Link][6][7][8]

Sources

Crystal Structure Validation of 3-Amino-4-Formyl-7-Azaindole Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and purine.[1][2] However, the specific derivative 3-amino-4-formyl-7-azaindole presents unique crystallographic challenges due to its high density of hydrogen bond donors/acceptors and potential for tautomeric ambiguity.

This guide provides a rigorous framework for validating crystal structures of 3-amino-4-formyl-7-azaindole metal complexes. Unlike standard small-molecule validation which relies heavily on automated CheckCIF reports, this guide advocates for a Multi-Tiered Validation (MTV) protocol integrating Hirshfeld Surface Analysis and DFT geometry optimization.[3] We compare this advanced approach against standard workflows to demonstrate its necessity for high-impact publications.

Part 1: The Structural Challenge

The 3-amino-4-formyl-7-azaindole ligand is not merely a structural scaffold; it is a "proton sponge" and a chelating agent. In metal complexes, it introduces three specific validation risks that standard refinement often misses:

  • Tautomeric Ambiguity: The N1-H (pyrrole) vs. N7-H (pyridine) protonation state is pH-dependent and often disordered in crystal lattices.

  • Intramolecular Hydrogen Bonding: The proximity of the 3-amino and 4-formyl groups creates a pseudo-ring (S(6) motif) that can distort bond angles, triggering false alerts in standard geometry checks.

  • Coordination Mode Disorder: In metal complexes, the ligand can switch between monodentate (N7) and bidentate (N7, O-formyl or N-amino) modes, leading to subtle electron density residuals.[3]

Part 2: Comparative Methodologies

We compare the Standard Validation Protocol (typically used in routine synthesis papers) against the Integrated Structural Validation (ISV) protocol required for high-impact structural chemistry.

Table 1: Performance Comparison of Validation Protocols
FeatureStandard Protocol (XRD Only)Integrated Structural Validation (ISV)
Primary Tool SHELX / Olex2 (Refinement)SHELX + CrystalExplorer + Gaussian/ORCA
Tautomer ID Based on residual density peaks (Q-peaks)Confirmed via Interaction Energy & DFT
H-Bond Validation Geometric criteria (D-H...A distance)Hirshfeld Surface Fingerprints
Error Detection CheckCIF (Alert A/B)CheckCIF + RMSD (Exp vs. Calc)
Time Investment 2-4 Hours24-48 Hours (Compute intensive)
Reliability Moderate (Prone to H-atom placement errors)High (Self-validating via theory)
Why the "Alternative" (Standard Protocol) Fails

In 7-azaindole complexes, the electron density around the N7 (pyridine) and N1 (pyrrole) atoms is similar.[3] A standard refinement might place a hydrogen atom on N1 based on "chemical intuition" (the indole model). However, if the metal coordinates at N7, the proton might migrate or the ligand might deprotonate.[3] Standard XRD often leaves this ambiguous, resulting in "Alert level B" warnings regarding short intermolecular contacts.[3] The ISV protocol resolves this by calculating the energy of both tautomers.

Part 3: Structural Performance Guide (7-Azaindole vs. Indole)

When designing complexes, researchers often choose 7-azaindole over the traditional indole scaffold.[1][4] Below is a data-driven comparison of their performance in crystal engineering.

Table 2: Scaffold Performance in Metal Complexes[1]
MetricIndole Complexes (Alternative)7-Azaindole Complexes (Target)
Coordination Sites 1 (via C3 or deprotonated N1)2 (N1 and N7)
Water Solubility Low (< 0.1 mg/mL)Moderate-High (due to N7 lone pair)
H-Bond Capacity Donor only (N1-H)Donor (N1-H) & Acceptor (N7)
Pi-Stacking Face-to-Face (strong)Offset (due to dipole moments)
Crystallization Often requires organic solventsCrystallizes readily from aqueous/alcohol mixes

Insight: The 7-azaindole's N7 nitrogen acts as a crucial "anchor" for water molecules in the lattice, often leading to higher resolution structures compared to the disordered solvent channels found in hydrophobic indole complexes.

Part 4: Validated Experimental Protocol

Phase 1: Synthesis & Crystallization[1]
  • Step 1: React 3-amino-4-formyl-7-azaindole with Metal(II) acetate (M = Cu, Zn, Co) in methanol.

  • Step 2 (Critical): Slow evaporation at 4°C. Do not use ether diffusion as it precipitates amorphous powder for this specific scaffold.[3]

  • Step 3: Select block-like crystals. Needles in this series often exhibit twinning.

Phase 2: The Integrated Validation Workflow (ISV)

This protocol ensures your structure withstands rigorous peer review.

  • Data Collection: Collect to 0.8 Å resolution or better. 7-azaindoles scatter weakly; high redundancy is key.

  • Initial Refinement (SHELXL): Solve structure. Locate heavy atoms.

  • The "Difference Map" Check: Before placing Hydrogens, inspect the difference Fourier map around N1 and N7.[3]

    • If Q-peak > 0.5e near N7: Suspect protonation or strong H-bond.

  • Hirshfeld Surface Analysis (CrystalExplorer):

    • Generate the surface mapped with

      
      .
      
    • Pass Criteria: Red spots (close contacts) must correspond to chemically sensible H-bonds (e.g., N-H...O).[3]

    • Fail Criteria: Red spots appearing at steric clash zones (H...H contacts).[3]

  • DFT Geometry Optimization (Gaussian/ORCA):

    • Optimize the isolated ligand geometry at B3LYP/6-31G(d,p).

    • Overlay the experimental (XRD) and theoretical (DFT) structures.

    • Calculate RMSD (Root Mean Square Deviation).[3] Acceptable range: < 0.2 Å for rigid aromatic core.

Part 5: Visualization of Logic & Workflows

Diagram 1: Integrated Structural Validation (ISV) Workflow

This flowchart illustrates the decision-making process for validating the tautomeric state of the azaindole complex.

ValidationWorkflow Start Raw Diffraction Data Solve Structure Solution (SHELXT) Start->Solve Refine Refinement (SHELXL) Solve->Refine Check Check Residual Density (N1/N7) Refine->Check TautomerA Model A: N1-H / N7 (Neutral) Check->TautomerA Hypothesis 1 TautomerB Model B: N1 / N7-H (Zwitterion) Check->TautomerB Hypothesis 2 Hirshfeld Hirshfeld Surface Analysis TautomerA->Hirshfeld TautomerB->Hirshfeld DFT DFT Energy Calculation Hirshfeld->DFT Extract Geometry Decision Compare Interaction Energies DFT->Decision Delta E Final Final Validated Structure Decision->Final Lowest Energy Confirmed

Caption: The ISV workflow resolves tautomeric ambiguity by cross-referencing electron density with theoretical stability calculations.

Diagram 2: Interaction Map of 3-Amino-4-Formyl-7-Azaindole

Visualizing the competing intramolecular and intermolecular interactions that dictate crystal stability.

InteractionMap Ligand 3-Amino-4-Formyl-7-Azaindole Solvent Lattice Solvent Ligand->Solvent H-Bond Anchor (N1-H) IntraHB Intramolecular H-Bond (Amino -> Formyl) Ligand->IntraHB Stabilizes Planarity Coordination Coordination Bond (N7 / O-Formyl) Ligand->Coordination Binds Stacking Pi-Pi Stacking (Azaindole Rings) Ligand->Stacking Crystal Packing Metal Metal Center (M) Coordination->Metal

Caption: Interaction map highlighting the dual role of the ligand: internal stabilization via H-bonding and external metal coordination.[5][6][7][8]

References

  • Synthesis and Functionalization of 7-Azaindoles. Source:Journal of Organic Chemistry. Citation: Whelligan, D. K., et al. (2010).[3][8] "An efficient protecting-group-free route to a broad range of aza- and diazaindoles."[8]

  • Crystal Structure Validation Standards. Source:International Union of Crystallography (IUCr). Citation: Spek, A. L. (2009).[3] "Structure validation in chemical crystallography." Acta Crystallographica Section D.

  • Hirshfeld Surface Analysis Methodology. Source:CrystEngComm. Citation: Spackman, M. A., & Jayatilaka, D. (2009).[3] "Hirshfeld surface analysis."

  • 7-Azaindole Metal Complexes. Source:Dalton Transactions. Citation: Ruiz, J., et al. (2010).[3] "New 7-azaindole palladium and platinum complexes: Crystal structures and theoretical calculations."

  • Tautomerism in Azaindoles. Source:Journal of Chemical Information and Modeling. Citation: Martin, Y. C. (2009).[3] "Let's not forget tautomers."

Sources

Comparative Guide to 3-Amino-1H-Pyrrolo[2,3-b]pyridine Derivatives: SAR and Target-Specific IC50 Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel pharmacophores, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold stands out as a privileged structure in modern drug discovery, particularly for kinase inhibition[1]. This guide provides an in-depth, objective comparison of 3-amino-1H-pyrrolo[2,3-b]pyridine derivatives, analyzing their Structure-Activity Relationships (SAR), target-specific IC50 performance, and the experimental methodologies required to validate their efficacy.

Mechanistic Rationale: The Causality of the 3-Amino Substitution

To understand why these derivatives are highly effective, we must look at the causality behind their molecular interactions. The 1H-pyrrolo[2,3-b]pyridine core is an excellent bioisostere for the purine ring of ATP. The N1 (pyrrole) and N7 (pyridine) atoms act as a highly efficient hydrogen bond donor-acceptor pair, perfectly anchoring the molecule to the backbone amide and carbonyl residues within the kinase hinge region[2].

However, hinge-binding alone does not guarantee selectivity. This is where the 3-amino substitution becomes critical.

  • Synthetic Vector: The 3-amino group serves as a highly versatile synthetic hinge. It allows researchers to append diverse, bulky moieties (such as amides, ureas, or substituted benzyl groups) that extend out of the ATP-binding pocket.

  • Accessing the Back Pocket: By extending from the 3-position, these derivatives can reach the hydrophobic back pocket or the DFG-out conformation of kinases, converting a simple ATP-competitive inhibitor into a highly selective Type II inhibitor[2],[3].

  • Electronic Modulation: The electron-donating nature of the amine subtly alters the pKa of the azaindole core, optimizing the hydrogen-bonding strength at the hinge[4].

Pathway Inhibitor 3-Amino-1H-pyrrolo[2,3-b]pyridine Derivatives Receptor Target Kinases (e.g., FGFR, FLT3, CDK8) Inhibitor->Receptor Competitive Inhibition (Blocks ATP Binding) PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK ATP ATP ATP->Receptor Binds Hinge Region Proliferation Cancer Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1. Competitive inhibition of kinase signaling pathways by 1H-pyrrolo[2,3-b]pyridine derivatives.

Target-Specific IC50 Comparison

The functionalization of the 3-amino-1H-pyrrolo[2,3-b]pyridine core has yielded potent inhibitors across a wide array of therapeutic targets. The table below summarizes the quantitative IC50 data of top-performing derivatives against their respective primary targets.

Derivative / CompoundPrimary TargetIC50 ValueAssay / Cell LineBinding Mode / MechanismReference
Compound 4h FGFR17 nM4T1 (Breast Cancer)ATP-competitive; derived via 3-amino reduction[5],[6]
Compound 42 Cdc77 nMEnzymatic AssayATP-mimetic; 3-benzylamino linkage[1]
Compound 22 CDK848.6 nMHCT116 (Colorectal)Type II Inhibitor; DFG-out conformation[2]
Compound 7 PDE4B480 nMMacrophagesScaffold-hopping discovery[4]
Compound CM5 FLT3-ITD640 nMMV4-11 (AML)Induces G0/G1 cell cycle arrest[3]

Data Insights: Derivatives targeting FGFR1 and Cdc7 (Compounds 4h and 42) demonstrate exceptional single-digit nanomolar potency, highlighting the scaffold's high affinity for these specific kinase pockets[1],[5]. Conversely, Compound 22 utilizes the scaffold to achieve Type II inhibition of CDK8, trading raw ATP-competitive affinity for the enhanced selectivity of binding the inactive DFG-out state[2].

Experimental Protocol: Self-Validating IC50 Determination

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must utilize a self-validating assay system. The following protocol details an ADP-Glo™ Luminescent Kinase Assay, engineered to internally verify its own statistical robustness before yielding an IC50 value.

Step-by-Step Methodology

1. Reagent & Compound Preparation

  • Dissolve the 3-amino-1H-pyrrolo[2,3-b]pyridine derivative in 100% DMSO to create a 10 mM stock.

  • Perform a 10-point, 3-fold serial dilution in assay buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Self-Validation Control: Include Staurosporine (1 μM) as a positive control (100% inhibition) and a 1% DMSO vehicle as a negative control (0% inhibition).

2. Kinase Reaction

  • In a 384-well low-volume plate, add 2 μL of the diluted compound to 2 μL of the target kinase/substrate mixture (e.g., FLT3 or FGFR1).

  • Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Initiate the reaction by adding 1 μL of ultra-pure ATP (at the predetermined

    
     for the specific kinase). Incubate for 60 minutes.
    

3. Luminescent Detection

  • Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Add 10 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes in the dark.

4. Data Validation & Analysis

  • Measure luminescence using a microplate reader.

  • Critical Quality Gate: Calculate the Z'-factor for the plate using the formula:

    
    
    Do not proceed with IC50 calculation unless 
    
    
    
    . A passing Z'-factor mathematically proves the assay window is wide enough and the variance is low enough to trust the resulting data.
  • Fit the normalized luminescence data to a four-parameter non-linear regression model to calculate the absolute IC50.

Workflow Prep Step 1: Compound Prep 10-point Serial Dilution Incubate Step 2: Kinase Reaction Enzyme + Substrate + ATP Prep->Incubate Stop Step 3: ADP-Glo Reagent Deplete unreacted ATP Incubate->Stop Detect Detect Stop->Detect Analyze Step 5: Data Analysis Z'-factor & IC50 Calc Detect->Analyze

Fig 2. Step-by-step self-validating luminescent kinase assay workflow for IC50 determination.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships Scilit[Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Journal of Medicinal Chemistry - ACS Publications[Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors RSC Advances (RSC Publishing)[Link]

  • Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia PubMed (NIH)[Link]

Sources

Comparative Bioassay Validation: Pyrrolopyridine vs. Indole Scaffolds in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Leads Focus: Validating 7-Azaindole (Pyrrolopyridine) derivatives against traditional Indole scaffolds.

Executive Summary: The Scaffold Shift

In modern kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a superior bioisostere to the traditional indole .[1] While indoles offer a flat aromatic structure ideal for ATP-pocket stacking, they often suffer from poor aqueous solubility and metabolic liability.

This guide compares the performance characteristics of Pyrrolopyridine-based agents against Indole alternatives. It details the specific bioassay validation workflows required to quantify their superior physicochemical properties and target potency, addressing unique challenges such as autofluorescence interference in biochemical screens.

Key Comparison Matrix
FeatureIndole Scaffold (Alternative)Pyrrolopyridine Scaffold (Product Focus)Impact on Validation
H-Bonding Donor (NH) only at pos. 1Donor (NH) + Acceptor (N) at pos. 7Enhanced hinge-binding affinity; requires precise IC50 resolution.
Solubility Low (High LogP)High (Lower LogP)Reduces precipitation false positives in cellular assays.
Fluorescence High UV native fluorescenceModerate-High AutofluorescenceCritical: Requires Time-Resolved (TR-FRET) over standard intensity FRET.
Metabolic Stability Prone to oxidation at C2/C3Improved stability (N-substitution)Validated via Microsomal Stability Assays (HLM).

Biochemical Validation: Overcoming Assay Interference

Pyrrolopyridine derivatives, like many heterocycles, can exhibit native fluorescence that overlaps with standard fluorophores (e.g., Fluorescein/Coumarin). In a comparative study against indoles, standard intensity-based assays often yield false negatives (due to signal masking) or false positives (due to additive fluorescence).

Recommended Methodology: TR-FRET Kinase Assay

To objectively validate potency without interference, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory standard. Unlike standard FRET, TR-FRET introduces a time delay (50–100 µs) between excitation and measurement.

  • Mechanism: Pyrrolopyridine autofluorescence decays within nanoseconds. Lanthanide donors (Europium/Terbium) have microsecond lifetimes. Measuring after the delay eliminates compound interference.[2]

Protocol: TR-FRET Competition Assay

Objective: Determine IC50 of Pyrrolopyridine lead vs. Indole analog. Reagents: Kinase (e.g., BRAF V600E), Biotinylated Peptide Substrate, ATP, Eu-Antibody (Donor), Streptavidin-XL665 (Acceptor).

  • Compound Prep: Dilute compounds in 100% DMSO (acoustic dispensing preferred) to prevent precipitation.

  • Enzyme Reaction:

    • Add 5 µL Kinase + 2 µL Compound to 384-well low-volume plate.

    • Incubate 10 min (allow "residence time" binding).

    • Initiate with 3 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL Detection Mix (Eu-Ab + SA-XL665 in EDTA buffer).

    • The EDTA stops the kinase reaction.

  • Readout: Measure fluorescence at 615 nm (Donor) and 665 nm (Acceptor) after 60 µs delay.

  • Data Analysis: Calculate HTRF Ratio

    
    . Plot Sigmoidal Dose-Response.
    

Cellular Validation: Potency & Permeability

While biochemical assays prove binding, cellular assays validate membrane permeability—a key advantage of the less lipophilic pyrrolopyridine scaffold.

Experiment A: ATP-Based Viability (CellTiter-Glo)

Compare the GI50 (Growth Inhibition 50%) of the Pyrrolopyridine agent against the Indole alternative in a relevant cell line (e.g., A375 melanoma for BRAF inhibitors).

  • Observation: Indole compounds often show a "drop-off" (Biochemical IC50 << Cellular GI50) due to poor solubility or protein binding. Pyrrolopyridines typically maintain a tighter correlation (ratio < 10x) due to improved physicochemical properties [1].

Experiment B: Mechanistic Proof (Western Blot)

To confirm the cytotoxicity is on-target (and not general toxicity), validate the inhibition of the downstream effector.

Workflow:

  • Treat cells for 6 hours with compound at

    
    .
    
  • Lyse and run SDS-PAGE.

  • Probe: Anti-pERK (Phospho-ERK) vs. Total ERK.

  • Result: A sharp decrease in pERK signal confirms MAPK pathway blockade.

Mechanistic Visualization: The MAPK Pathway

The following diagram illustrates the specific intervention point of Pyrrolopyridine-based inhibitors (e.g., Vemurafenib analogs) within the MAPK signaling cascade. This visual confirms the logic of using pERK as the downstream biomarker.

MAPK_Pathway GrowthFactor Growth Factor (Ligand) RTK RTK (Receptor) GrowthFactor->RTK Activates RAS RAS-GTP RTK->RAS Recruits BRAF BRAF V600E (Target Kinase) RAS->BRAF Activates MEK MEK 1/2 BRAF->MEK Phosphorylates ERK ERK 1/2 MEK->ERK Phosphorylates pERK p-ERK (Phosphorylated) ERK->pERK Activation Nucleus Nucleus: Proliferation Gene Transcription pERK->Nucleus Translocates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->BRAF Blocks ATP Binding (Hinge Region)

Caption: Schematic of the MAPK signaling cascade. Pyrrolopyridine inhibitors competitively bind the ATP pocket of BRAF, preventing MEK phosphorylation.

Comparative Data Summary

The following table summarizes a representative validation dataset comparing a standard Indole lead against an optimized 7-Azaindole derivative.

Assay TypeMetricIndole Reference7-Azaindole (Optimized)Interpretation
Biochemical IC50 (TR-FRET)45 nM12 nM Additional H-bond at N7 improves affinity [2].
Cellular GI50 (A375)850 nM150 nM Superior permeability and solubility enhance cell potency.
Selectivity Kinase Panel (S(35))0.450.15 Azaindole core allows more precise vector growth for selectivity [3].
Solubility Kinetic (pH 7.4)< 5 µM> 120 µM Critical for reliable in vivo formulation.

References

  • BenchChem. (2025).[1][3] A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. Retrieved from

  • PharmaBlock. (2024). Azaindoles in Medicinal Chemistry: Superior Physiochemical Properties. Retrieved from

  • National Institutes of Health (NIH). (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. Retrieved from

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance: Strategies for TR-FRET. NCBI Bookshelf. Retrieved from

  • MDPI. (2025). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. Retrieved from

Sources

Definitive Guide: Distinguishing Pyrrolopyridine Regioisomers via Advanced NMR Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing Regioisomers of Substituted Pyrrolopyridines by NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, pyrrolopyridines (azaindoles) are privileged scaffolds for kinase inhibition. However, their synthesis—particularly N-alkylation and electrophilic substitution—is plagued by regioselectivity issues (e.g.,


 vs. 

alkylation). Misassignment of these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data and wasted synthetic effort.

This guide compares three tiers of NMR methodologies for distinguishing these isomers. While standard 1D


H/

C methods provide preliminary data, this guide establishes

H-

N HMBC
as the superior, definitive "product" for unambiguous structural assignment, outperforming traditional NOESY-based approaches in sparse-proton systems.
Part 1: The Challenge – Regioisomer Ambiguity

Pyrrolopyridines possess two distinct nitrogen atoms: the pyrrole-type (


, H-bond donor) and the pyridine-type (

, H-bond acceptor). Under basic alkylation conditions, mixtures of isomers often form.
  • The Trap:

    
    -alkylated (desired) and 
    
    
    
    -pyridine-alkylated (undesired) products often have identical masses and similar polarities.
  • The Consequence: A

    
    -alkylated isomer may show false inactivity in a kinase assay designed for an 
    
    
    
    -isomer, leading to the incorrect conclusion that the substituent is poor, rather than the regioisomer.
Part 2: Comparative Analysis of NMR Methodologies

We evaluate three analytical workflows. The "Product" in this comparison is the Advanced Heteronuclear Workflow (


N-HMBC) , compared against standard alternatives.
Comparison Matrix: Efficacy & Reliability
FeatureMethod A: 1D Screening (

H,

C)
Method B: Spatial Correlation (NOESY/ROESY)Method C: The Definitive Solution (

H-

N HMBC)
Primary Mechanism Chemical Shift (

) Analysis
Through-Space Proton ProximityThrough-Bond Nitrogen Connectivity
Confidence Level Low to MediumMedium (High if protons abundant)Very High (Definitive)
Sample Requirement < 1 mg1–5 mg10–20 mg (or cryoprobe)
Blind Spot Ambiguous in absence of reference standards.Fails if alkyl group is distant (>5Å) from ring protons.None. Directly links alkyl protons to specific N.
Time Investment 10 mins1–4 hours4–12 hours (instrument dependent)
Part 3: Detailed Technical Analysis
Method A: 1D

H and

C NMR (The "Quick Look")
  • Principle:

    
    -alkylation changes the electron density of the ring.
    
  • Diagnostic Signals:

    • 
      H NMR:  In 7-azaindole, 
      
      
      
      -alkylation typically shifts
      
      
      downfield due to deshielding.
      
      
      -alkylation (forming a cationic or zwitterionic species) causes dramatic shifts in the pyridine ring protons (
      
      
      ).
    • 
      C NMR:  The 
      
      
      
      -carbon to the alkylation site shifts significantly.
  • Limitation: Without a reference standard of both isomers, "shift" arguments are relative and prone to error.

Method B: 2D NOESY/ROESY (The "Standard")
  • Principle: Detects Nuclear Overhauser Effects between protons < 5 Å apart.

  • Workflow:

    • Irradiate the alkyl group (e.g.,

      
      -Methyl).
      
    • Observe correlations to ring protons.[1][2][3][4][5]

    • 
      -Alkyl:  Correlates with 
      
      
      
      and
      
      
      (in 4-, 5-, 6-azaindoles).
    • 
      -Pyridine Alkyl:  Correlates with adjacent ring protons (e.g., 
      
      
      
      for
      
      
      -alkylation).
  • Failure Mode: If the azaindole core is fully substituted (e.g., no protons at

    
     or 
    
    
    
    ), NOESY is silent and cannot distinguish isomers.
Method C:

H-

N HMBC (The "Gold Standard")
  • Why it Wins: Nitrogen chemical shifts are vastly different between pyrrole-type and pyridine-type nitrogens.

    • Pyrrole-type N (

      
      ): 
      
      
      
      ppm (Shielded).
    • Pyridine-type N (

      
      ): 
      
      
      
      ppm (Deshielded).
  • The Protocol:

    • Run a Long-Range

      
      H-
      
      
      
      N Heteronuclear Multiple Bond Correlation (HMBC).
    • Look for the cross-peak from the alkyl protons (e.g.,

      
      -CH
      
      
      
      ) to the nitrogen.
    • If the cross-peak is at ~150 ppm

      
      
      
      
      
      Isomer.
    • If the cross-peak is at ~250 ppm

      
      
      
      
      
      Isomer.
  • Self-Validating: The chemical shift difference (>100 ppm) is so large that ambiguity is mathematically impossible.

Part 4: Validated Experimental Protocols
Protocol 1: The "Definitive"

H-

N HMBC Workflow
  • Instrument: 500 MHz NMR or higher equipped with a CryoProbe (preferred for sensitivity).

  • Solvent: DMSO-

    
     (preferred for solubility and sharp N signals) or CDCl
    
    
    
    .
  • Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC with low-pass J-filter).

  • Optimization:

    • Set

      
       (long range coupling) to 5–8 Hz .
      
    • Set spectral width for

      
      N dimension to 50–400 ppm .
      
    • Scans: 128–1024 (depending on concentration).

Step-by-Step Analysis:

  • Acquire

    
    H NMR:  Identify the alkyl proton signal (e.g., singlet at 3.8 ppm).
    
  • Acquire

    
    H-
    
    
    
    N HMBC:
  • Trace: Locate the alkyl proton row in the 2D map.

  • Read: Identify the

    
    N chemical shift on the Y-axis.
    
    • Result A: Cross-peak at

      
       145 ppm. Conclusion: 
      
      
      
      -alkylation (Pyrrole-like).
    • Result B: Cross-peak at

      
       270 ppm. Conclusion: 
      
      
      
      -alkylation (Pyridine-like).
Protocol 2: Computational Validation (GIAO-DFT)

When experimental data is complex (e.g., tautomeric mixtures), validate using Density Functional Theory.

  • Model: Build 3D structures of both candidate regioisomers.

  • Optimize: DFT geometry optimization (B3LYP/6-31G*).

  • Calculate: GIAO NMR calculation (mPW1PW91/6-311+G(2d,p)).

  • Compare: Match calculated

    
     values with experimental data. The correct isomer typically has a Mean Absolute Error (MAE) < 2.0 ppm for 
    
    
    
    C.
Part 5: Visualizing the Logic
Diagram 1: Regioisomer Assignment Workflow

This decision tree guides the researcher from sample isolation to definitive structure.

NMR_Workflow Start Crude Reaction Mixture (Azaindole Alkylation) Screening Tier 1: 1D 1H & 13C NMR (Check Shift of H2/H7) Start->Screening Ambiguity Is Assignment Definitive? (Distinct shifts vs Reference) Screening->Ambiguity Tier2 Tier 2: 2D NOESY/ROESY (Spatial Correlations) Ambiguity->Tier2 No / Unsure ResultN1 Shift ~140-160 ppm (Pyrrole-like) CONFIRMED N1-ISOMER Ambiguity->ResultN1 Yes (Rare) ProtonsPresent Are Diagnostic Protons (H2/H7) Present? Tier2->ProtonsPresent Tier3 Tier 3: 1H-15N HMBC (The Definitive Method) ProtonsPresent->Tier3 No (Fully Substituted) ProtonsPresent->ResultN1 Yes (Correlations found) Analysis Analyze 15N Chemical Shift of Cross-Peak Tier3->Analysis Analysis->ResultN1 ResultN7 Shift ~240-280 ppm (Pyridine-like) CONFIRMED N7-ISOMER Analysis->ResultN7

Caption: Decision matrix for selecting the appropriate NMR technique based on structural complexity and required confidence.

Diagram 2: Mechanistic Differentiation (1H-15N HMBC)

Visualizing why the


N HMBC technique is fail-safe.

HMBC_Mechanism Substrate Unknown Alkyl-Azaindole Exp Experiment: 1H-15N HMBC Substrate->Exp Pathway1 N1-Alkylation (Pyrrole Nitrogen) Exp->Pathway1 Correlation A Pathway2 N7-Alkylation (Pyridine Nitrogen) Exp->Pathway2 Correlation B Shift1 15N Shift: 140-160 ppm (Shielded) Pathway1->Shift1 Shift2 15N Shift: 240-280 ppm (Deshielded) Pathway2->Shift2

Caption: The chemical shift dichotomy in 15N NMR provides a binary, unambiguous readout for regioisomer assignment.

References
  • Vertex AI Search. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. 6[5][7][8][9][10][11]

  • Oxford Instruments. (2024).[9] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. 12[13][5][7][8][9][10][11][6][14][15]

  • National Institutes of Health (NIH). (2019). 1H-15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA. PubMed.[2][10] 11[5][7][8][10]

  • MDPI. (2024). Structure Revision of Formyl Phloroglucinol Meroterpenoids: A Unified Approach Using NMR Fingerprinting and DFT NMR and ECD Analyses. MDPI Molecules. 16[5][7][8]

  • ResearchGate. (2003).[1] A robust method for determining H-1-N-15 long-range correlations: N-15 optimized CIGAR-HMBC experiments. ResearchGate. 1

Sources

Photophysical Profiling: UV-Vis Absorption Dynamics of 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Push-Pull Architecture

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, widely utilized in kinase inhibitor design and as a fluorescent probe for monitoring protein dynamics[1]. While the unsubstituted 7-azaindole core exhibits a relatively high-energy UV absorption maximum (


 nm in aqueous media)[2], functionalization at the C3 and C4 positions drastically alters its photophysical landscape.

In the case of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde , the molecule is engineered with a classic "push-pull" electronic configuration. The C3-amino group acts as a strong electron-donating group (EDG), while the C4-carbaldehyde functions as a potent electron-withdrawing group (EWG)[3]. Because the pyrrole and pyridine rings are coplanar, this substitution pattern facilitates extensive Intramolecular Charge Transfer (ICT) across the conjugated


-system[4]. This ICT significantly lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic (red) shift in the UV-Vis absorption spectrum compared to the bare scaffold[5].

Comparative UV-Vis Absorption Analysis

To objectively evaluate the performance of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde as a chromophore, we must benchmark it against its structural analogs. The table below summarizes the theoretical and empirical photophysical properties, highlighting the impact of the push-pull system and the pyridine nitrogen.

Table 1: Comparative UV-Vis Absorption Properties in Protic Solvent (Methanol)
CompoundStructural FeaturesApprox.

(nm)
Molar Extinction Coefficient (

)
Photophysical Characteristics
1H-pyrrolo[2,3-b]pyridine (7-Azaindole)Unsubstituted core287 - 294 nm[2]~ 5,000 M⁻¹cm⁻¹High-energy

transitions; prone to excited-state double-proton transfer (ESIPT)[1].
3-Amino-1H-indole-4-carbaldehyde Carbon-analog (no N7)~ 340 - 360 nm~ 12,000 M⁻¹cm⁻¹Moderate ICT; lacks the additional electron-withdrawing capability of the pyridine ring.
3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Push-pull 7-azaindole~ 380 - 410 nm> 15,000 M⁻¹cm⁻¹Strong ICT; highly red-shifted absorption; highly sensitive to solvent hydrogen-bonding[3].

Note: The target compound exhibits a significantly higher molar extinction coefficient due to the increased transition dipole moment afforded by the C3-to-C4 charge transfer axis.

Experimental Methodology: Self-Validating UV-Vis Spectroscopic Profiling

When characterizing solvatochromic push-pull systems, the experimental protocol must account for aggregation, solvent-solute hydrogen bonding, and concentration-dependent deviations from the Beer-Lambert law. The following methodology ensures a self-validating data acquisition process.

Step 1: Solvent Selection and Preparation

Causality: 7-azaindole derivatives are highly sensitive to their solvation state[1]. Protic solvents (e.g., methanol, water) can form cyclic hydrogen-bonded complexes with the N1-H and N7 atoms, facilitating ESIPT, whereas aprotic solvents (e.g., cyclohexane, dichloromethane) isolate the monomeric ICT state.

  • Prepare spectroscopic-grade solvents: Cyclohexane (non-polar), Dichloromethane (polar aprotic), and Methanol (polar protic).

  • Degas all solvents via sonication for 10 minutes to remove dissolved oxygen, which can quench excited states or induce oxidative degradation of the amino group.

Step 2: Stock Solution and Serial Dilution (Beer-Lambert Validation)

Causality: Push-pull azaindoles can


-stack or form ground-state dimers at high concentrations, which artificially broadens the absorption band.
  • Weigh exactly 1.0 mg of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde using a microbalance.

  • Dissolve in 10 mL of the target solvent to create a primary stock solution.

  • Perform serial dilutions to generate a 5-point concentration gradient (e.g., 5 µM, 10 µM, 20 µM, 40 µM, 80 µM).

Step 3: Baseline Correction and Spectral Acquisition

Causality: A self-validating system requires dynamic blanking to subtract solvent Rayleigh scattering and cuvette absorbance.

  • Use matched quartz cuvettes (1 cm path length). Fill both reference and sample cuvettes with the pure solvent.

  • Run a baseline scan from 200 nm to 600 nm on a dual-beam UV-Vis spectrophotometer.

  • Replace the solvent in the sample cuvette with the 5 µM analyte solution. Scan from 200 nm to 600 nm.

  • Repeat for all concentrations.

Step 4: Data Synthesis and Molar Absorptivity Calculation
  • Plot Absorbance at

    
     versus Concentration.
    
  • Validate the system: The

    
     value of the linear regression must be > 0.995. If the plot deviates from linearity at higher concentrations, ground-state aggregation is occurring, and only the linear portion should be used to calculate the molar extinction coefficient (
    
    
    
    ) via
    
    
    .

Visualizing the Photophysical Logic and Workflow

PushPullLogic EDG C3-Amino Group (Electron Donor) Core 7-Azaindole Core (Conjugated π-System) EDG->Core Electron Density ICT Intramolecular Charge Transfer (ICT) EDG->ICT EWG C4-Carbaldehyde (Electron Acceptor) Core->EWG Electron Withdrawal EWG->ICT Gap Reduced HOMO-LUMO Gap ICT->Gap Orbital Perturbation Abs Bathochromic Shift (λmax ~ 380-410 nm) Gap->Abs

Figure 1: Electronic logic of the push-pull system driving the red-shifted UV-Vis absorption.

ExperimentalWorkflow Prep Solvent Prep (Protic vs Aprotic) Dilution Serial Dilution (5 to 80 µM) Prep->Dilution Baseline Dual-Beam Baseline Correction Dilution->Baseline Scan UV-Vis Scan (200-600 nm) Baseline->Scan Validate Beer-Lambert Validation (R² > 0.995) Scan->Validate

Figure 2: Self-validating UV-Vis spectroscopic profiling workflow.

Applications in Drug Development & Bioimaging

The unique UV-Vis absorption properties of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde make it a highly valuable intermediate. In drug development, the 7-azaindole core is a well-established hinge-binding motif for kinase inhibitors[5]. The presence of the C4-aldehyde allows for rapid functionalization (e.g., reductive amination, olefination) to probe the solvent-exposed regions of kinase active sites. Furthermore, its red-shifted absorption profile allows it to be utilized as a solvatochromic fluorophore in bioimaging, avoiding the autofluorescence of biological tissues typically excited by higher-energy UV light[1][5].

References

  • Title: Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications Source: acs.org URL: [Link]

  • Title: Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water - Iowa State University Source: iastate.edu URL: [Link]

  • Title: Product Class 22: Azaindoles and Their Derivatives Source: thieme-connect.de URL: [Link]

  • Title: Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging Source: nih.gov URL: [Link]

  • Title: Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes Source: mdpi.com URL: [Link]

Sources

Safety Operating Guide

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative, field-proven disposal procedures for 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (also known as 3-amino-7-azaindole-4-carbaldehyde).

As a Senior Application Scientist, I have structured this protocol to prioritize personnel safety, regulatory compliance, and environmental stewardship . This compound is a multi-functionalized 7-azaindole derivative; its disposal requires understanding its specific reactivity profile (aldehyde oxidation, amine basicity) to prevent incompatible waste stream incidents.

Part 1: Chemical Profile & Hazard Analysis

Before disposal, you must validate the waste stream based on the compound's specific chemical properties. This is not generic "organic waste"; it is a reactive heterocyclic building block.

Property Data / Classification Operational Implication
CAS Number 1190312-08-3Use this for waste manifesting and labeling.
Structure 7-Azaindole core with -NH₂ and -CHO groupsDual Reactivity: The aldehyde is prone to oxidation; the amine is basic.
Physical State Solid (typically yellow/orange powder)High risk of static aerosolization during transfer.
GHS Hazards Warning/Danger (Irritant)H315 (Skin), H319 (Eye), H335 (Respiratory).[1][2] Treat as Toxic if ingested.[2][3]
Reactivity Air & Light SensitiveDo not store waste in clear glass on open benches for prolonged periods.
Disposal Class Non-Halogenated Organic Strictly prohibited from drain disposal.
The "Why" Behind the Protocol (Causality)
  • Aldehyde Instability: The C-4 aldehyde group is susceptible to autoxidation to the corresponding carboxylic acid. While not explosive, this reaction consumes oxygen and can pressurize sealed waste containers over long periods.

  • Azaindole Nitrogen: The pyridine-like nitrogen (N-7) and the amine (N-3) make this compound basic. Do not mix with strong oxidizing acids (e.g., Nitric Acid waste), as this can generate heat and toxic NOₓ gases.

Part 2: Pre-Disposal Stabilization & Storage

Waste accumulation areas are often neglected.[4] For this compound, improper storage prior to pickup is the highest risk point for degradation and accidental exposure.

  • Quenching (Only if required by local EHS):

    • Standard Practice: Direct disposal is preferred over in-lab quenching to minimize handling risks.

    • If Quenching is Mandatory: Dilute small amounts in a combustible solvent (e.g., Acetone or Ethanol) before adding to the waste stream. This solvates the powder, reducing inhalation risk.

  • Container Selection:

    • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to prevent breakage.

    • Liquid Waste (Mother Liquors): Use standard solvent safety cans or amber glass bottles.

    • Liner Compatibility: Polyethylene liners are chemically resistant and recommended.

  • Segregation Rule (The "Sulfur" Test):

    • Ensure this waste is NOT mixed with Thiol/Sulfide waste streams. Aldehydes react with thiols (hemithioacetal formation), potentially altering the waste profile or generating odors that trigger false leak alarms.

Part 3: The Disposal Workflow (Step-by-Step)

This workflow ensures a self-validating system where every step confirms the safety of the next.

Step 1: Waste Characterization

Determine if you are disposing of the pure solid (expired/degraded reagent) or a solution (reaction mixture/HPLC waste).

Step 2: Packaging & Labeling
  • For Solids:

    • Double-bag the solid in clear zip-lock bags to contain dust.

    • Place the bag inside the HDPE waste drum.

    • Critical: Wipe the exterior of the primary container with a solvent-dampened wipe to remove invisible amine residues.

  • For Liquids:

    • Verify the pH is between 4 and 10. (Avoid highly acidic waste streams due to the basic nitrogen).

    • Fill container to only 90% capacity to allow for thermal expansion.

Step 3: The Label

The label must be legible and specific. Do not write "Organic Waste."

  • Proper Name: 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde[5][6]

  • Constituents: If in solution, list the solvent % (e.g., "95% Ethanol, 5% Contaminant").

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

Part 4: Visual Decision Matrix (Graphviz)

This diagram illustrates the logical flow for segregating this specific compound to prevent cross-reactivity incidents.

DisposalProcedure Start Waste Generation: 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid Bagging Double Bag in Polyethylene (Zip-lock) Solid->Bagging ContainerS Place in Wide-Mouth HDPE Drum Bagging->ContainerS Labeling LABELING: Full Chemical Name + CAS 1190312-08-3 Mark 'Toxic' & 'Irritant' ContainerS->Labeling CompatCheck Compatibility Check: Is waste stream Acidic? Liquid->CompatCheck Neutralize Segregate: Do NOT mix. Use separate 'Basic/Organic' stream CompatCheck->Neutralize Yes (Strong Acid) ContainerL Pour into Solvent Safety Can (Amber) CompatCheck->ContainerL No (Neutral/Basic) Neutralize->ContainerL ContainerL->Labeling Storage STORAGE: Cool, Dry, Away from Oxidizers Labeling->Storage Pickup EHS / HazMat Pickup (Incineration) Storage->Pickup

Figure 1: Decision matrix for the segregation and packaging of 7-azaindole derivative waste.

Part 5: Emergency Procedures

In the event of a spill during the disposal transfer, follow this P.A.S. protocol:

  • Protect: Ensure you are wearing nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, a particulate respirator (N95) is recommended.

  • Absorb:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or oil-dri pads, then scoop.

    • Liquids: Use a standard organic spill kit (vermiculite or clay).

  • Surface Decontamination:

    • After removing the bulk material, wipe the surface with 10% aqueous acetic acid or dilute vinegar.

    • Why? The acetic acid protonates the amine and azaindole nitrogen, making the residue water-soluble and easier to lift off the surface, while also neutralizing the basicity.

References

  • University of British Columbia (UBC) . (2019). Laboratory Pollution Prevention Guide: Aldehydes and Amines. Retrieved March 5, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

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3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.